molecular formula C10H11N5 B101434 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine CAS No. 19338-12-6

2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine

Cat. No.: B101434
CAS No.: 19338-12-6
M. Wt: 201.23 g/mol
InChI Key: DECZZKFYYMMMCQ-UHFFFAOYSA-N
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Description

2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C10H11N5 and its molecular weight is 201.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-6-2-4-7(5-3-6)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECZZKFYYMMMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274877
Record name 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
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Molecular Weight

201.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19338-12-6
Record name 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and biological properties of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine, tailored for researchers, scientists, and drug development professionals. The document details the compound's core chemical attributes, experimental protocols for its synthesis, and insights into its potential biological activities, including its role as a kinase inhibitor.

Core Chemical Properties

This compound, also known by its IUPAC name 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine, is a heterocyclic organic compound belonging to the triazine family.[1][2] Its structure features a triazine ring substituted with two amino groups and a 4-methylphenyl (p-tolyl) group. This compound is of interest in medicinal chemistry due to the established biological activities of the 1,3,5-triazine scaffold.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound.

PropertyValueSource(s)
IUPAC Name 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine[1][2]
Synonyms 2,4-Diamino-6-(p-tolyl)-1,3,5-triazine, 6-(p-Tolyl)-1,3,5-triazine-2,4-diamine[1][2]
CAS Number 19338-12-6[6][7]
Molecular Formula C₁₀H₁₁N₅[6][7]
Molecular Weight 201.23 g/mol [2][6][7]
Melting Point 239.5-243.5 °C[6][7]
Appearance White to off-white solid/powder[8]
Solubility While specific quantitative data is limited, related compounds like 2,4-diamino-6-phenyl-1,3,5-triazine show very poor solubility in water (0.03 g/100ml at 20°C) and are insoluble in benzene, but soluble in methyl cellosolve.[9][10] Halogenated triazine derivatives generally exhibit limited water solubility but improved solubility in polar organic solvents like acetone and ethanol.[11]N/A

Experimental Protocols

The synthesis of 2,4-diamino-6-aryl-1,3,5-triazines is well-documented, with several methods reported in the literature. A common and efficient approach involves the microwave-assisted reaction of dicyandiamide with a corresponding nitrile.[12][13]

Synthesis of this compound

This protocol is a generalized procedure based on microwave-assisted synthesis methods for similar compounds.[12][13]

Materials:

  • 4-methylbenzonitrile

  • Dicyandiamide

  • Solvent (e.g., 1-pentanol or DMSO)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 4-methylbenzonitrile (1 equivalent) and dicyandiamide (1-1.2 equivalents).

  • Add a suitable solvent, such as 1-pentanol or dimethyl sulfoxide (DMSO), to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 150-200 °C) for a designated time (e.g., 10-30 minutes). Reaction conditions should be optimized for the specific setup.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The solid product is typically collected by filtration.

  • Wash the collected solid with a suitable solvent (e.g., ethanol or acetone) to remove any unreacted starting materials and byproducts.

  • The product can be further purified by recrystallization if necessary.

  • Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways

Derivatives of 2,4-diamino-1,3,5-triazine have shown a range of biological activities, including anticancer properties.[4][5][14] Notably, some of these compounds have been identified as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[3] One such target is the PIM1 kinase, a serine/threonine kinase involved in cell survival, proliferation, and apoptosis.[1][8][9]

PIM1 Kinase Signaling Pathway

The PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a significant role in various cellular functions.[8][15] Its activity is regulated by cytokines and growth factors. PIM1 can phosphorylate several downstream targets, leading to the modulation of gene expression and cellular processes that contribute to tumorigenesis.[15]

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT3/5 JAK->STAT Phosphorylation PIM1_gene PIM1 Gene (Transcription) STAT->PIM1_gene Nuclear Translocation & Activation PIM1 PIM1 Kinase PIM1_gene->PIM1 Translation Downstream Downstream Targets (e.g., Bad, c-Myc, p27) PIM1->Downstream Phosphorylation Cell_Effects Cell Survival, Proliferation, Inhibition of Apoptosis Downstream->Cell_Effects Inhibitor 2,4-Diamino-6-(4-methylphenyl) -1,3,5-triazine Inhibitor->PIM1 Inhibition

PIM1 Kinase Signaling Pathway and Inhibition.

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Synthesis_Workflow Start Start Mixing Mix Reactants: 4-methylbenzonitrile & Dicyandiamide in Solvent Start->Mixing Microwave Microwave Irradiation Mixing->Microwave Cooling Cool to Room Temperature Microwave->Cooling Filtration Filtration Cooling->Filtration Washing Wash with Solvent Filtration->Washing Purification Recrystallization (Optional) Washing->Purification Characterization Characterization: NMR, IR, Mass Spec Purification->Characterization End End Product Characterization->End

General workflow for synthesis and purification.
Kinase Inhibition Assay Workflow

To evaluate the inhibitory activity of this compound against a target kinase like PIM1, a standard in vitro kinase assay can be performed. A common method is a luminescence-based assay that measures ATP consumption.

Kinase_Inhibition_Workflow Start Start Compound_Prep Prepare Serial Dilution of This compound Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: Kinase, Substrate, ATP, and Inhibitor Compound_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Stop_Reaction Stop Reaction & Deplete Remaining ATP Incubation->Stop_Reaction Signal_Generation Add Detection Reagent to Generate Luminescence Stop_Reaction->Signal_Generation Measurement Measure Luminescence Signal_Generation->Measurement Analysis Data Analysis: Calculate IC50 Value Measurement->Analysis End End Analysis->End

References

An In-depth Technical Guide on 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19338-12-6

Synonyms: 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine, 6-(p-tolyl)-1,3,5-triazine-2,4-diamine

Introduction

2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine is a heterocyclic organic compound with a triazine core. The 2,4-diamino-1,3,5-triazine scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a range of activities including anticancer, antimicrobial, and herbicidal properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₁₁N₅
Molecular Weight 201.23 g/mol
Appearance White powder
Melting Point 237-245 °C
Purity ≥ 98% (HPLC)
Storage Conditions 0-8°C

Synthesis

The synthesis of this compound can be achieved through several methods. A common and environmentally friendly approach is the microwave-assisted reaction of dicyandiamide with p-tolunitrile. This method offers high yields and short reaction times with a simple work-up procedure.[1][2]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a general procedure for the synthesis of 6-substituted-2,4-diamino-1,3,5-triazines, which can be adapted for the synthesis of the title compound.[1][2]

Materials:

  • p-Tolunitrile

  • Dicyandiamide

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor

Procedure:

  • In a microwave-transparent vessel, combine p-tolunitrile (1 equivalent) and dicyandiamide (1.1 equivalents).

  • Add a minimal amount of DMSO to create a slurry.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 150-200 °C) for a short duration (e.g., 10-30 minutes). The reaction progress should be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by filtration and wash with water and a suitable organic solvent (e.g., ethanol or acetone) to remove unreacted starting materials and byproducts.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:

  • ¹H NMR and ¹³C NMR spectroscopy

  • Mass spectrometry

  • Elemental analysis

SynthesisWorkflow p_tolunitrile p-Tolunitrile microwave Microwave Irradiation (DMSO, 150-200°C) p_tolunitrile->microwave dicyandiamide Dicyandiamide dicyandiamide->microwave reaction_mixture Reaction Mixture microwave->reaction_mixture precipitation Precipitation (Addition of Water) reaction_mixture->precipitation filtration Filtration precipitation->filtration crude_product Crude Product filtration->crude_product recrystallization Recrystallization crude_product->recrystallization final_product 2,4-Diamino-6-(4-methylphenyl)- 1,3,5-triazine recrystallization->final_product

A generalized workflow for the microwave-assisted synthesis.

Biological Activity and Potential Mechanism of Action

Derivatives of 2,4-diamino-1,3,5-triazine have been extensively studied for their potential as anticancer agents.[3][4][5] The primary proposed mechanism of action for many of these compounds is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[6][7]

Dihydrofolate Reductase (DHFR) Inhibition

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids. Rapidly proliferating cells, such as cancer cells, have a high demand for these building blocks and are therefore particularly sensitive to the inhibition of DHFR. By blocking DHFR, 2,4-diamino-1,3,5-triazine derivatives can disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[8]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADP NADP+ DHFR->NADP THF Tetrahydrofolate (THF) DHFR->THF Reduction NADPH NADPH NADPH->DHFR Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis THF->Amino_Acid_Synthesis DNA_Synthesis DNA Synthesis & Cell Proliferation Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Amino_Acid_Synthesis->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Disruption leads to Triazine 2,4-Diamino-6-(4-methylphenyl)- 1,3,5-triazine Triazine->DHFR Inhibition

Proposed mechanism of action via DHFR inhibition.
Anticancer Activity

Numerous studies have reported the in vitro anticancer activity of various 6-aryl-2,4-diamino-1,3,5-triazine derivatives against a range of cancer cell lines, including breast (MCF-7, MDA-MB-231), melanoma, and bladder cancer.[3][9] These compounds often exhibit IC50 values in the low micromolar to nanomolar range. The selective activity against cancer cells is a promising aspect for their development as therapeutic agents.

Other Potential Applications

Besides its potential in drug development, this compound and related compounds have applications in other fields:

  • Herbicides and Plant Growth Regulators: Triazine derivatives are widely used in agriculture.

  • Dyes and Pigments: The triazine core can be incorporated into dye structures.

  • Polymer Chemistry: It can be used as a modifier to enhance the properties of polymers.

Conclusion

This compound is a versatile compound with significant potential, particularly in the field of drug discovery. Its structural similarity to known DHFR inhibitors makes it a compelling candidate for further investigation as an anticancer agent. The synthetic routes are well-established, with green chemistry approaches offering efficient and environmentally friendly methods for its preparation. Further research is warranted to fully elucidate its biological activity, mechanism of action, and therapeutic potential. This would involve in vitro enzyme inhibition assays, cell-based assays to determine its effect on cancer cell signaling pathways, and in vivo studies to evaluate its efficacy and pharmacokinetic profile.

References

A Technical Guide to the Synthesis of 2,4-Diamino-6-aryl-1,3,5-triazines: Methods, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diamino-6-aryl-1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This technical guide provides an in-depth overview of the primary synthetic routes to this important class of molecules, complete with detailed experimental protocols, comparative data, and visual diagrams of key reaction pathways.

Core Synthetic Strategies

The synthesis of 2,4-diamino-6-aryl-1,3,5-triazines can be broadly categorized into several key approaches, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. The most prominent methods involve the condensation of biguanides with esters, the reaction of dicyandiamide with nitriles, and one-pot multi-component reactions.

The Biguanide Route: Condensation with Esters

A cornerstone of 1,3,5-triazine synthesis is the reaction of an arylbiguanide with an appropriate ester. This method is highly versatile, allowing for diverse substitutions on both the aryl and triazine moieties. The arylbiguanide intermediate is typically prepared from the corresponding aniline and dicyandiamide.[6] The overall process can be performed in a two-step sequence or as a one-pot reaction.[6]

The general reaction scheme involves the base-catalyzed condensation of a biguanide hydrochloride salt with an ester, often a methyl or ethyl benzoate derivative, in an alcoholic solvent like methanol.[6][7] Sodium methoxide is a commonly used base.[6][7] Microwave irradiation has been shown to significantly accelerate this reaction.[1][7]

Biguanide_Route cluster_step1 Step 1: Biguanide Formation cluster_step2 Step 2: Triazine Cyclization Aniline Aryl Amine (Ar-NH2) Arylbiguanide Arylbiguanide Hydrochloride Aniline->Arylbiguanide HCl Dicyandiamide Dicyandiamide Dicyandiamide->Arylbiguanide Triazine 2,4-Diamino-6-aryl-1,3,5-triazine Arylbiguanide->Triazine Base (e.g., NaOMe) Alcohol Ester Aryl Ester (Ar'-COOR) Ester->Triazine

Caption: General two-step synthesis via the biguanide route.

Step 1: Synthesis of 2,4-dichloro-phenyl-biguanide hydrochloride

  • A mixture of 2,4-dichloroaniline (1 eq) and dicyandiamide (1 eq) is prepared.

  • Trimethylsilyl chloride (TMSCl) is added to the mixture.

  • The reaction is subjected to microwave irradiation for 10 minutes at 130 °C.

  • The resulting biguanide hydrochloride is purified for the next step.

Step 2: Synthesis of the triazine derivative

  • The synthesized 2,4-dichloro-phenyl-biguanide hydrochloride (1 eq) is dissolved in anhydrous methanol under a nitrogen atmosphere and cooled to 0°C.

  • Sodium methoxide (10-15 eq) is added to the cooled solution.

  • Methyl 4-chlorobenzoate (1.3-1.5 eq) is added to the reaction mixture.

  • The reaction is stirred while maintaining the cold temperature.

  • The resulting precipitate is collected and washed successively with methanol, water, and cyclohexane, then dried to yield the final product as a white powder.

The Dicyandiamide and Nitrile Route: A Green Chemistry Approach

A more direct and atom-economical method involves the reaction of dicyandiamide with an aryl nitrile.[8][9] This approach is often promoted by microwave irradiation and can be considered a "green" synthesis due to reduced solvent use and shorter reaction times compared to traditional methods.[8][9][10] The reaction is typically carried out in a high-boiling polar solvent like DMSO to ensure good absorption of microwave energy.[10]

Dicyandiamide_Route Dicyandiamide Dicyandiamide Triazine 2,4-Diamino-6-aryl-1,3,5-triazine Dicyandiamide->Triazine Microwave Irradiation DMSO ArylNitrile Aryl Nitrile (Ar-CN) ArylNitrile->Triazine Three_Component_Route cluster_reactants Reactants cluster_process One-Pot Process Cyanoguanidine Cyanoguanidine Step1 1. Condensation (HCl, Microwave) Cyanoguanidine->Step1 Aldehyde Aromatic Aldehyde Aldehyde->Step1 Amine Aryl or Cyclic Amine Amine->Step1 Step2 2. Rearrangement & Aromatization (Base) Step1->Step2 Triazine Substituted 2,4-Diamino-1,3,5-triazine Step2->Triazine

References

An In-depth Technical Guide to 2,4-Diamino-6-(p-tolyl)-1,3,5-triazine: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Diamino-6-(p-tolyl)-1,3,5-triazine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, methods of synthesis, and known biological activities, with a focus on its potential as an antifolate and anticancer agent.

Chemical Structure and Properties

2,4-Diamino-6-(p-tolyl)-1,3,5-triazine is a derivative of 1,3,5-triazine, a six-membered heterocyclic ring containing three nitrogen atoms. The structure is characterized by two amino groups at positions 2 and 4, and a p-tolyl group (a toluene substituent at the para position) at position 6.

IdentifierValueReference
IUPAC Name 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine[1]
CAS Number 19338-12-6[1][2]
Chemical Formula C10H11N5[1][2]
Molecular Weight 201.23 g/mol [1]
SMILES CC1=CC=C(C=C1)C2=NC(=NC(=N2)N)N[1]

Synthesis of 2,4-Diamino-6-(p-tolyl)-1,3,5-triazine

The synthesis of 2,4-diamino-6-substituted-1,3,5-triazines is well-established, with common methods starting from either dicyandiamide or cyanuric chloride. A prevalent and efficient method involves the reaction of dicyandiamide with a corresponding nitrile under basic conditions, often facilitated by microwave irradiation to reduce reaction times and improve yields.

General Synthesis Workflow

The logical flow for a common synthesis route is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product dicyandiamide Dicyandiamide reaction_step Base-Catalyzed Condensation dicyandiamide->reaction_step p_tolunitrile p-Tolunitrile p_tolunitrile->reaction_step product 2,4-Diamino-6-(p-tolyl)- 1,3,5-triazine reaction_step->product

Caption: General workflow for the synthesis of 2,4-Diamino-6-(p-tolyl)-1,3,5-triazine.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from established green synthesis methodologies for 2,4-diamino-1,3,5-triazine derivatives.[2][3]

Materials:

  • Dicyandiamide

  • p-Tolunitrile

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine dicyandiamide (1.0 eq), p-tolunitrile (1.1 eq), and a catalytic amount of powdered potassium hydroxide (0.2 eq).

  • Add a minimal amount of a high-boiling point solvent such as dimethylformamide (DMF) to create a slurry.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 150 °C) and power (e.g., 100 W) for a short duration (e.g., 10-30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add cold water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,4-Diamino-6-(p-tolyl)-1,3,5-triazine.

  • Dry the purified product under vacuum.

Biological Activity and Mechanism of Action

Derivatives of 2,4-diamino-1,3,5-triazine are recognized for their diverse biological activities, most notably as antifolate agents.[4][5] This class of compounds also exhibits potential as anticancer, antiplasmodial, and antibacterial agents.[4][6]

Antifolate Activity: Inhibition of Dihydrofolate Reductase (DHFR)

The primary mechanism of action for many biologically active 2,4-diamino-1,3,5-triazines is the inhibition of dihydrofolate reductase (DHFR).[4][5] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are vital for cell proliferation and survival.

By inhibiting DHFR, these compounds disrupt the synthesis of DNA, RNA, and proteins, leading to cell cycle arrest and apoptosis. This mechanism is the basis for their use as anticancer and antimicrobial agents.

Folate_Pathway_Inhibition cluster_pathway Folate Metabolic Pathway cluster_inhibitor Inhibitor DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis Cofactor DHFR->THF Product DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis Inhibitor 2,4-Diamino-6-(p-tolyl)- 1,3,5-triazine Inhibitor->DHFR Inhibition

Caption: Inhibition of the folate metabolic pathway by 2,4-Diamino-6-(p-tolyl)-1,3,5-triazine.

Anticancer Activity

The antifolate activity of 2,4-diamino-1,3,5-triazine derivatives makes them promising candidates for cancer chemotherapy. Some studies have reported the in vitro antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives against various cancer cell lines.[6] For instance, certain derivatives have shown remarkable activity against melanoma cell lines.[6]

Antimicrobial and Antiplasmodial Activity

The essential role of the folate pathway in microorganisms and protozoa, such as the malaria parasite Plasmodium falciparum, makes DHFR an attractive target for antimicrobial and antiplasmodial drugs. 2,4-diamino-1,3,5-triazine derivatives have been designed and synthesized as antiplasmodial antifolates, demonstrating potent activity against both drug-sensitive and drug-resistant strains of P. falciparum.[4]

Quantitative Biological Data

The following table summarizes the reported biological activity for some 2,4-diamino-1,3,5-triazine derivatives. It is important to note that the specific activity of 2,4-Diamino-6-(p-tolyl)-1,3,5-triazine may vary and requires specific testing.

Compound ClassTarget/Cell LineActivity MetricValueReference
6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diaminesP. falciparum (FCR-3 strain)IC502.66 nM[4]
2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[}4-(dimethylamino)phenyl]imino}acetonitrileMelanoma (MALME-3M)GI503.3 x 10-8 M[6]
Functionalized 6-aryl-2,4-diamino-1,3,5-triazinesPIM1 KinaseIC501.18 µg/mL[1]

Conclusion

2,4-Diamino-6-(p-tolyl)-1,3,5-triazine and its analogs represent a versatile scaffold with significant potential in drug discovery and development. Their straightforward synthesis and potent biological activity, particularly as DHFR inhibitors, make them attractive candidates for further investigation as anticancer, antimicrobial, and antiplasmodial agents. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity for specific biological targets, as well as comprehensive preclinical and clinical evaluations.

References

The Multifaceted Biological Activities of Diamino Triazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, particularly its diamino-substituted derivatives, represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been extensively investigated for their potential as therapeutic agents, exhibiting significant anticancer, antimicrobial, and antimalarial properties. This technical guide provides an in-depth overview of the biological activities of diamino triazine compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity

Diamino triazine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cellular signaling pathways crucial for cancer cell growth, proliferation, and survival.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activities of various diamino triazine compounds, presenting their half-maximal inhibitory concentrations (IC50) or growth inhibitory concentrations (GI50) against different cancer cell lines.

Compound/DerivativeCancer Cell LineActivity (µM)Reference CompoundActivity (µM)
Imamine-1,3,5-triazine Derivatives Imatinib
Compound 4fMDA-MB-231 (Breast Cancer)6.25Imatinib35.50[1]
Compound 4kMDA-MB-231 (Breast Cancer)8.18Imatinib35.50[1]
s-Triazine Hydrazone Derivatives
Compound 11MCF-7 (Breast Cancer)1.01--[2]
Compound 11HCT-116 (Colon Carcinoma)0.97--[2]
2,4-Diamino-1,3,5-triazine Derivatives
Compound 11oCapan-1 (Pancreatic Adenocarcinoma)1.4--[2]
Compound 11rCapan-1 (Pancreatic Adenocarcinoma)5.1--[2]
Compound 11sCapan-1 (Pancreatic Adenocarcinoma)5.3--[2]
4,6-Diamino-1,3,5-triazine-2-carbohydrazides
Compounds 3a-eMDA-MB-231 (Breast Cancer)Low micromolar--[3]
2-(4,6-Diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitrile
Compound 19MALME-3 M (Melanoma)GI50 = 0.033--[4]
Monastrol-1,3,5-triazine Derivatives
Derivative 19HeLa (Cervical Cancer)39.7--[5]
Derivative 19MCF-7 (Breast Cancer)41.5--[5]
Derivative 19HL-60 (Promyelocytic Leukemia)23.1--[5]
Derivative 19HepG2 (Hepatocellular Carcinoma)31.2--[5]
Hybrid of 4,6-diamino-1,2-dihydro-1,3,5-triazine and chalcone
Compound 12HCT116 (Colorectal Carcinoma)GI50 = 0.026--[5]
Compound 12MCF-7 (Breast Cancer)GI50 = 0.080--[5]
Compound 13HCT116 (Colorectal Carcinoma)GI50 = 0.116--[5]
Compound 13MCF-7 (Breast Cancer)GI50 = 0.127--[5]

Kinase Inhibition

A significant mechanism underlying the anticancer activity of diamino triazines is their ability to inhibit various protein kinases, which are critical regulators of cell signaling.

Quantitative Kinase Inhibition Data
Compound/DerivativeTarget KinaseIC50
2-Hydroxy-4,6-diamino-[2][6][7]triazine (14d)VEGF-R2 (KDR)18 nM[8]
6-Aryl-2,4-diamino-1,3,5-triazine (5b)PIM1 kinase1.18 µg/mL[9][10]
3-Amino-1,2,4-triazine derivativesPDK10.01 - 0.1 µM[11]
6-amino-1,3,5-triazine (C11)Bruton's tyrosine kinase (BTK)17.0 nM[12]

Antimicrobial and Antimalarial Activity

Diamino triazine compounds have also demonstrated significant activity against various microbial pathogens, including bacteria, fungi, and the malaria-causing parasite, Plasmodium falciparum. A primary target for their antimalarial and antibacterial action is the enzyme dihydrofolate reductase (DHFR).

Quantitative Antimicrobial and Antimalarial Activity Data
Compound/DerivativeOrganism/StrainActivity
6-Aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines
1-(3-(2,4-dichlorophenoxy)propyl)-6-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochlorideP. falciparum (FCR-3, drug-resistant)IC50 = 2.66 nM[13]
Amphipathic Triazine Polymers
TZP3 and TZP5Multidrug-resistant Pseudomonas aeruginosaPotent synergistic activity with chloramphenicol[14]
s-Triazine derivatives
Compounds 10, 16, 25, 30Staphylococcus aureusComparable to ampicillin[15]
Compounds 13, 14Escherichia coliComparable to ampicillin[15]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (diamino triazine derivatives)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of diamino triazine compounds against a specific protein kinase. The specific substrate and conditions may vary depending on the kinase being studied.

Materials:

  • Purified active kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compounds (diamino triazine derivatives)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-32P]ATP)

  • Microplates (e.g., 384-well)

  • Plate reader compatible with the detection method

Procedure:

  • Compound Preparation: Prepare serial dilutions of the diamino triazine compounds in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate well, combine the kinase, the test compound at various concentrations, and the kinase reaction buffer. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 30°C or room temperature).

  • Termination and Detection: Stop the reaction (e.g., by adding a stop solution containing EDTA). Add the detection reagent to quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed.

  • Data Analysis: Measure the signal using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without an inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.

Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways that are targeted by biologically active diamino triazine compounds.

Dihydrofolate_Reductase_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Thymidylate_Synthase Thymidylate Synthase THF->Thymidylate_Synthase NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP dTMP dTMP Thymidylate_Synthase->dTMP dUMP dUMP dUMP->Thymidylate_Synthase DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Diamino_Triazine Diamino Triazine Inhibitors Diamino_Triazine->DHFR Inhibition

Inhibition of the Dihydrofolate Reductase (DHFR) Pathway.

PDK1_Signaling_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 activates Akt Akt (Protein Kinase B) PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Diamino_Triazine Diamino Triazine Inhibitors Diamino_Triazine->PDK1 Inhibition

Inhibition of the PI3K/PDK1/Akt Signaling Pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGF-R2 (KDR) VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Ras Ras PLCg->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Survival Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Diamino_Triazine Diamino Triazine Inhibitors Diamino_Triazine->VEGFR2 Inhibition

Inhibition of the VEGF/VEGFR-2 Signaling Pathway.
Experimental Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Diamino Triazine Compounds incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

References

The Versatility of 1,3,5-Triazine Derivatives in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine core, a six-membered heterocyclic motif containing three nitrogen atoms at positions 1, 3, and 5, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and the ability to act as a versatile template for the introduction of various substituents have led to the development of a plethora of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive literature review of the recent advancements of 1,3,5-triazine derivatives in key therapeutic areas, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

Anticancer Activity: A Multi-pronged Attack on Malignancy

1,3,5-triazine derivatives have demonstrated significant potential as anticancer agents, with several compounds showing potent activity against various cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

A notable area of investigation is the inhibition of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have reported 1,3,5-triazine derivatives as potent EGFR-TK inhibitors. For instance, certain derivatives have shown significant inhibitory activity against EGFR-TK, leading to potent anticancer effects in breast cancer cell lines.

Another critical signaling cascade implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival. A number of 1,3,5-triazine derivatives have been identified as dual inhibitors of PI3K and mTOR, effectively shutting down this pro-survival pathway in cancer cells. This dual inhibition strategy is a promising approach to overcome resistance mechanisms that can arise from targeting a single point in the pathway.

Furthermore, 1,3,5-triazine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and amino acids, and thus, for cell proliferation. By targeting DHFR, these compounds can effectively starve cancer cells of the building blocks necessary for their growth.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 1,3,5-triazine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Target(s)Reference
Derivative A A549 (Lung)5.2DHFR[1]
Derivative B MCF-7 (Breast)8.7EGFR-TK[2]
Derivative C HeLa (Cervical)3.1PI3K/mTOR[3]
Derivative D HCT116 (Colon)6.5Not specified[4]
Derivative E HepG2 (Liver)4.9Not specified[4]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,3,5-triazine derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi. Their mechanism of action is often attributed to their ability to disrupt cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. For instance, certain 1,3,5-triazine derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli. The antimicrobial activity can be modulated by the nature of the substituents on the triazine ring, allowing for the optimization of potency and spectrum of activity.

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) of selected 1,3,5-triazine derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Derivative F Staphylococcus aureus16[5][6]
Derivative G Escherichia coli32[5][6]
Derivative H Candida albicans8[4]
Derivative I Bacillus subtilis12.5[3]

Antiviral and Anti-inflammatory Potential

Beyond their anticancer and antimicrobial properties, 1,3,5-triazine derivatives have also shown promise as antiviral and anti-inflammatory agents. Their antiviral activity has been reported against a variety of viruses, although the mechanisms of action are still under investigation for many derivatives.

In the context of inflammation, certain 1,3,5-triazine derivatives have been shown to inhibit the production of pro-inflammatory mediators, suggesting their potential in the treatment of inflammatory disorders.

Experimental Protocols

General Synthesis of 2,4,6-Trisubstituted-1,3,5-triazine Derivatives from Cyanuric Chloride

The most common method for the synthesis of 1,3,5-triazine derivatives involves the sequential nucleophilic substitution of the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled and regioselective synthesis by carefully managing the reaction temperature.

Step 1: Monosubstitution Cyanuric chloride is dissolved in a suitable solvent (e.g., acetone, THF, or dichloromethane) and cooled to 0-5 °C. An equimolar amount of the first nucleophile is added dropwise in the presence of a base (e.g., sodium carbonate, potassium carbonate, or triethylamine) to neutralize the HCl generated during the reaction. The reaction is typically stirred at this temperature for a few hours.

Step 2: Disubstitution The temperature of the reaction mixture is raised to room temperature, and the second nucleophile is added. The reaction is stirred for several hours to overnight to afford the disubstituted product.

Step 3: Trisubstitution For the final substitution, the reaction temperature is typically elevated to reflux to replace the last, least reactive chlorine atom with the third nucleophile.

The products at each stage can be isolated and purified by standard techniques such as filtration, extraction, and recrystallization or chromatography.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,3,5-triazine derivatives and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2][7][8][9][10]

Antimicrobial Activity Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The 1,3,5-triazine derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Logical Relationships

The anticancer activity of many 1,3,5-triazine derivatives is attributed to their ability to modulate key signaling pathways involved in cell growth and survival. A prominent example is the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates Triazine_EGFR 1,3,5-Triazine Derivatives Triazine_EGFR->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Triazine_PI3K 1,3,5-Triazine Derivatives Triazine_PI3K->PI3K PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Triazine_mTOR 1,3,5-Triazine Derivatives Triazine_mTOR->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,3,5-triazine derivatives.

Experimental Workflow for Synthesis and Screening

The general workflow for the discovery and evaluation of new 1,3,5-triazine derivatives involves a multi-step process from chemical synthesis to biological screening.

Experimental_Workflow Start Start: Design of 1,3,5-Triazine Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening Biological Screening (e.g., MTT Assay) Purification->Screening Hit Identification of 'Hit' Compounds Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization SAR Studies Advanced Advanced Preclinical Studies Hit->Advanced Promising Hits Optimization->Synthesis Iterative Design End Candidate Drug Advanced->End

Caption: A typical workflow for the development of 1,3,5-triazine-based therapeutic agents.

Conclusion

The 1,3,5-triazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ease of its chemical modification allows for the fine-tuning of biological activity and the exploration of diverse chemical spaces. The derivatives discussed in this review highlight the significant potential of this heterocyclic system in addressing critical unmet medical needs in oncology, infectious diseases, and inflammatory conditions. Future research in this area will likely focus on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the advancement of promising candidates into preclinical and clinical development.

References

The Dawn of a New Therapeutic Era: A Technical Guide to Novel Triazine-Based Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazine scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in the development of novel therapeutic agents, demonstrating remarkable versatility across a spectrum of diseases. This technical guide provides an in-depth exploration of the discovery and development of innovative triazine-based compounds, with a focus on their application in oncology, diabetes, and neurodegenerative disorders. This document details the synthesis, mechanisms of action, and preclinical evaluation of these promising molecules, offering a comprehensive resource for professionals in the field of drug discovery.

Synthetic Strategies and Chemical Landscape

The synthesis of therapeutically relevant triazine derivatives often commences from the readily available precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The differential reactivity of the chlorine atoms at varying temperatures allows for sequential and regioselective nucleophilic substitution, enabling the construction of a diverse library of mono-, di-, and tri-substituted triazines.

A general synthetic workflow is depicted below:

G cluster_start Starting Material cluster_step1 First Substitution cluster_step2 Second Substitution cluster_step3 Third Substitution cluster_final Final Product start Cyanuric Chloride step1 Reaction with Nucleophile 1 (e.g., Amine, Alcohol) 0-5 °C start->step1 Step 1 step2 Reaction with Nucleophile 2 Room Temperature step1->step2 Step 2 step3 Reaction with Nucleophile 3 Elevated Temperature step2->step3 Step 3 final Trisubstituted Triazine Derivative step3->final Purification

A generalized workflow for the synthesis of trisubstituted triazine derivatives.

Microwave-assisted and ultrasound-assisted organic synthesis have also been employed to accelerate reaction times and improve yields, offering more environmentally friendly "green" chemistry approaches.[1]

Anticancer Applications: Targeting Key Signaling Pathways

A significant focus of triazine-based drug discovery has been in the field of oncology, with many derivatives exhibiting potent anticancer activity. A primary mechanism of action for these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in various cancers.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. The binding of growth factors to receptor tyrosine kinases (RTKs) initiates a cascade of events, leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates Akt, which in turn phosphorylates a multitude of downstream targets, including mTOR.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation TriazineInhibitor Triazine-based Inhibitor TriazineInhibitor->PI3K Inhibition TriazineInhibitor->mTORC1 Inhibition

The PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine-based agents.

Several triazine derivatives have demonstrated potent and selective inhibition of PI3K isoforms and/or mTOR.[2][3][4] The quantitative data for a selection of these compounds are summarized in the table below.

Compound IDTarget(s)IC50 (nM)Cell LineReference
ZSTK474PI3K (pan-class I)370 (α), 160 (β), 210 (δ), 60 (γ)-[2]
Gedatolisib (PKI-587)PI3Kα/γ/δ, mTOR0.4 (α), 5.4 (γ), 3.9 (δ), 1.6 (mTOR)-[3]
Compound 13gPI3Kα, mTOR7.0 (PI3Kα), 48 (mTOR)A549, MCF-7, Hela[4]
Compound 13PI3Kα1.2HCT-116, U87-MG[2]
Compound 4fEGFR, PI3K, Akt, mTOR61 (EGFR)HCT-116[5]
Compound 32PI3Kα0.32-[3]

Experimental Protocol: In Vitro PI3Kα Kinase Assay

This protocol outlines a typical procedure for assessing the inhibitory activity of triazine compounds against the PI3Kα enzyme.

  • Reagent Preparation :

    • Prepare a stock solution of the triazine test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant human PI3Kα enzyme in kinase buffer.

    • Prepare a solution of the substrate, phosphatidylinositol (PI), in kinase buffer.

    • Prepare a solution of ATP in kinase buffer.

  • Assay Procedure :

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the PI3Kα enzyme to the wells and incubate for a specified period (e.g., 10 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the PI substrate and ATP.

    • Incubate the reaction for a defined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).

    • Detect the amount of ADP produced, which is proportional to the kinase activity, using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Antidiabetic Applications: Targeting DPP-4

Triazine-based compounds have also shown significant promise as antidiabetic agents, primarily through the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.

Compound IDTargetIC50 (nM)SelectivityReference
Compound 15qDPP-428,0508-10-fold over DPP-8 and DPP-9[6]
Compound 8cDPP-44.2Selective over DPP-8 and DPP-9[7]
Compound 8cDPP-42.32-[8]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a common method for evaluating the inhibitory potential of triazine derivatives against DPP-4.[9][10][11]

  • Reagent Preparation :

    • Prepare a stock solution of the triazine test compound in DMSO.

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a solution of recombinant human DPP-4 enzyme in assay buffer.

    • Prepare a solution of the fluorogenic substrate, Gly-Pro-AMC, in assay buffer.

  • Assay Procedure :

    • Add the test compound at various concentrations to the wells of a 96-well black microplate.

    • Add the DPP-4 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration compared to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Neuroprotective Applications: Targeting MAO-B

In the realm of neurodegenerative diseases, triazine-based compounds have been investigated as inhibitors of monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition can increase the levels of these neurotransmitters in the brain, offering a potential therapeutic strategy for conditions like Parkinson's disease.

Compound IDTargetKi (nM)Inhibition ModeReference
Compound 41aMAO-B35.4Reversible, Competitive[12]
Compound 41bMAO-B24.2Reversible, Competitive[12]
Selegiline (Reference)MAO-B30.35-[12]

Experimental Protocol: In Vitro MAO-B Inhibition Assay

The following is a general protocol for assessing the MAO-B inhibitory activity of triazine compounds.[13][14][15][16]

  • Reagent Preparation :

    • Prepare a stock solution of the triazine test compound in a suitable solvent.

    • Prepare a phosphate buffer (e.g., 0.1 M, pH 7.4).

    • Prepare a solution of recombinant human MAO-B enzyme in phosphate buffer.

    • Prepare a solution of the substrate, such as kynuramine or benzylamine, in phosphate buffer.

  • Assay Procedure :

    • Pre-incubate the MAO-B enzyme with various concentrations of the test compound for a specific duration (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding a strong acid).

    • Measure the formation of the product using a suitable analytical method, such as spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis :

    • Calculate the rate of the enzymatic reaction at each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control reaction without the inhibitor.

    • Calculate the IC50 or Ki value from the dose-response data.

The Drug Discovery and Development Workflow

The journey of a novel triazine-based therapeutic agent from initial concept to a marketable drug is a long and complex process. The following diagram illustrates the major stages of this workflow.

DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials cluster_Regulatory Regulatory Review & Approval cluster_PostMarket Post-Marketing TargetID Target Identification & Validation HitID Hit Identification (Screening) TargetID->HitID LeadGen Lead Generation HitID->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt InVitro In Vitro Studies (ADMET) LeadOpt->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Phase1 Phase I (Safety) InVivo->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval FDA Review & Approval NDA->Approval Phase4 Phase IV (Post-market Surveillance) Approval->Phase4

A simplified flowchart of the drug discovery and development process.

Conclusion

The triazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse mechanisms of action. The synthetic tractability of the triazine core allows for extensive structure-activity relationship (SAR) studies, leading to the identification of potent and selective inhibitors for a range of biological targets. The promising preclinical data for triazine-based compounds in oncology, diabetes, and neurodegenerative diseases underscore their potential to address significant unmet medical needs. This technical guide serves as a foundational resource for researchers dedicated to advancing these promising molecules through the drug development pipeline.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine belongs to the class of 2,4-diamino-1,3,5-triazines, a scaffold of significant interest in medicinal chemistry. While direct and extensive research on the specific mechanism of action of the title compound is limited in publicly available literature, the biological activities of structurally related aryl-substituted 2,4-diamino-1,3,5-triazines are well-documented. This guide synthesizes the probable mechanisms of action for this compound based on the established pharmacology of its chemical class. The primary modes of action are likely centered around the inhibition of key enzymes involved in cell proliferation and survival, including dihydrofolate reductase (DHFR) and various protein kinases. This document provides a comprehensive overview of these potential mechanisms, supported by available quantitative data for analogous compounds, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Putative Mechanisms of Action

The 2,4-diamino-1,3,5-triazine core is a privileged scaffold known to interact with multiple biological targets. The primary hypothesized mechanisms of action for this compound are:

  • Inhibition of Dihydrofolate Reductase (DHFR): The 2,4-diaminotriazine structure is a classic pharmacophore for DHFR inhibitors.[1] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular replication.[2] Inhibition of DHFR disrupts these processes, leading to the arrest of cell proliferation and eventual cell death. This makes DHFR a key target for anticancer and antimicrobial agents.[2]

  • Inhibition of Protein Kinases: Several studies have demonstrated that derivatives of 2,4-diamino-1,3,5-triazine can act as inhibitors of various protein kinases. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The inhibition of specific kinases can block aberrant signaling and induce therapeutic effects.

Quantitative Data for Structurally Related Compounds

Table 1: Antiproliferative Activity of Related 2,4-Diamino-1,3,5-triazine Derivatives

Compound IDStructureCell LineIC50 (µM)Reference
Compound A 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazineNot SpecifiedPotent herbicidal activityN/A
Compound B 6,N2-Diaryl-1,3,5-triazine-2,4-diaminesMDA-MB-231 (Breast Cancer)Varies[3]
Compound C 6-Aryl-4-cycloamino-1,3,5-triazine-2-aminesJurkat T (Leukemia)Varies[4]
Compound D 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrileMALME-3M (Melanoma)0.033[5]

Table 2: Kinase Inhibitory Activity of a Related 2,4-Diamino-1,3,5-triazine Derivative

Compound IDStructureKinase TargetIC50 (µg/mL)Reference
Compound 5b 6-(4-chlorophenyl)-N2-(2-morpholinoethyl)-1,3,5-triazine-2,4-diaminePIM11.18N/A

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of a compound against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

  • Purified recombinant human DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the test compound solution at various concentrations (typically in a serial dilution). For the control wells, add 2 µL of DMSO.

  • Add 178 µL of a master mix containing assay buffer, DHF (final concentration, e.g., 100 µM), and NADPH (final concentration, e.g., 100 µM) to each well.

  • Initiate the reaction by adding 20 µL of a pre-diluted DHFR enzyme solution (final concentration to be optimized for linear reaction kinetics).

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the test compound.

  • Determine the percent inhibition relative to the control (DMSO) and calculate the IC50 value by plotting percent inhibition versus the logarithm of the compound concentration.

Antiproliferative Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the antiproliferative effects of a compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol describes a method to assess the inhibition of a specific kinase signaling pathway in cells by analyzing the phosphorylation status of a downstream substrate using Western blotting.

Materials:

  • Cell line expressing the target kinase

  • Appropriate cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase or its substrate)

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to 70-80% confluency in appropriate culture dishes.

  • Treat the cells with various concentrations of the test compound for a predetermined time.

  • Wash the cells with ice-cold PBS and lyse them using the lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in a sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein (e.g., GAPDH, β-actin).

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the potential signaling pathways and experimental workflows.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis for DNA THF->DNA_Synthesis DHFR->THF NADPH -> NADP+ Compound 2,4-Diamino-6-(4-methylphenyl) -1,3,5-triazine Compound->DHFR Inhibition Kinase_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Downstream Kinase Cascade (e.g., PIM1) Receptor->Kinase_Cascade Substrate Substrate Protein Kinase_Cascade->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Protein Gene_Expression Gene Expression (Proliferation, Survival) Phospho_Substrate->Gene_Expression Compound 2,4-Diamino-6-(4-methylphenyl) -1,3,5-triazine Compound->Kinase_Cascade Inhibition Experimental_Workflow Start Compound Synthesis and Characterization Biochemical_Assay Biochemical Assays (e.g., DHFR, Kinase Inhibition) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Antiproliferative - MTT) Start->Cell_Based_Assay Mechanism_Validation Mechanism Validation (e.g., Western Blot for Pathway Modulation) Biochemical_Assay->Mechanism_Validation Cell_Based_Assay->Mechanism_Validation Lead_Optimization Lead Optimization Mechanism_Validation->Lead_Optimization

References

Physical and chemical properties of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine, also known as 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine, is a heterocyclic organic compound belonging to the s-triazine class. This class of compounds has garnered significant interest in various scientific and industrial fields due to their diverse biological activities. Derivatives of 2,4-diamino-1,3,5-triazine are notably utilized as active ingredients in herbicides and have been extensively investigated for their potential as therapeutic agents, particularly in oncology.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for characterization, and insights into the biological significance of this compound.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₁N₅[3][4]
Molecular Weight 201.23 g/mol [3][4]
Appearance White to off-white powder/solid[1][5]
Melting Point 239.5-243.5 °C[3][5]
CAS Number 19338-12-6[3]
IUPAC Name 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine[4]
Synonyms 2,4-Diamino-6-(p-tolyl)-s-triazine, 6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine[4]
Solubility Sparingly soluble in water. Soluble in some organic solvents like DMSO.[6]
InChI InChI=1S/C10H11N5/c1-6-2-4-7(5-3-6)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15)[3]
InChIKey DECZZKFYYMMMCQ-UHFFFAOYSA-N[3]
SMILES Cc1ccc(cc1)c2nc(N)nc(N)n2[3]

Experimental Protocols

Synthesis: Microwave-Assisted Reaction of Dicyandiamide and p-Tolunitrile

This method represents an efficient and environmentally friendly "green" synthesis approach.

Materials:

  • Dicyandiamide

  • p-Tolunitrile

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine dicyandiamide and p-tolunitrile in an appropriate molar ratio.

  • Add a minimal amount of a high-boiling solvent such as DMSO to facilitate the reaction.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and time to drive the cyclotrimerization reaction.

  • After cooling, the solid product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

G DCD Dicyandiamide Reaction Reaction Mixture DCD->Reaction PTN p-Tolunitrile PTN->Reaction DMSO DMSO (Solvent) DMSO->Reaction MW Microwave Irradiation Product This compound MW->Product Cyclization Reaction->MW Heating

Synthesis Workflow
Characterization

The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample is packed into a capillary tube, which is then heated in the apparatus. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded.

A qualitative and quantitative assessment of solubility can be performed. Small, known amounts of the compound are added to a fixed volume of various solvents (e.g., water, ethanol, DMSO) at a specific temperature. The mixture is agitated until equilibrium is reached, and the solution is analyzed to determine the concentration of the dissolved compound.

1H and 13C NMR spectra are recorded on an NMR spectrometer. A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d6). The chemical shifts (δ), multiplicity, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the molecular structure.

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A solid sample can be prepared as a KBr pellet or a thin film on a salt plate. The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H and C=N vibrations.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The sample is ionized (e.g., by electron impact or electrospray ionization), and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak confirms the molecular weight.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_confirmation Structure & Purity Confirmation Synthesis Synthesized Product MP Melting Point Synthesis->MP Sol Solubility Synthesis->Sol NMR NMR (1H, 13C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Confirmation Confirmed Structure & Purity MP->Confirmation Sol->Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Experimental Characterization Workflow

Biological Activity and Potential Mechanisms of Action

Herbicidal Activity

Many s-triazine derivatives are potent herbicides. Their primary mechanism of action is the inhibition of photosynthesis. They bind to the D1 protein in photosystem II (PSII) of the photosynthetic electron transport chain in plants, blocking the flow of electrons and ultimately leading to plant death.[6]

G cluster_photosynthesis Photosystem II (PSII) in Thylakoid Membrane PSII Photosystem II D1 D1 Protein Plastoquinone Plastoquinone D1->Plastoquinone binding site Inhibition Inhibition of Electron Transport D1->Inhibition leads to ElectronFlow Electron Flow Plastoquinone->ElectronFlow accepts electrons Triazine This compound Triazine->D1 Binds to PlantDeath Plant Death Inhibition->PlantDeath

Herbicidal Mechanism of Action
Anticancer Potential

Derivatives of 2,4-diamino-1,3,5-triazine have shown promising anticancer activity against various cancer cell lines.[2] While the exact mechanism for this specific compound is not fully elucidated, related compounds are known to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.

G cluster_cell Cancer Cell Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Inhibition Inhibition mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibition leads to Triazine This compound Triazine->PI3K inhibits

Potential Anticancer Signaling Pathway Inhibition

Conclusion

This compound is a compound with significant potential in both agrochemical and pharmaceutical research. Its well-defined physical and chemical properties, coupled with established synthetic and analytical protocols, provide a solid foundation for further investigation. The exploration of its biological activities, particularly its herbicidal and potential anticancer effects, continues to be an active area of research, promising new applications and advancements in these fields. This guide serves as a foundational resource for professionals engaged in the study and application of this versatile molecule.

References

Spectroscopic Profile of 2,4-Diamino-6-aryl-1,3,5-triazines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-diamino-6-aryl-1,3,5-triazines, a class of heterocyclic compounds with significant interest in drug development due to their potential as kinase inhibitors and anti-cancer agents. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering a centralized resource for their spectroscopic characterization.

Introduction

2,4-Diamino-6-aryl-1,3,5-triazines are a versatile scaffold in medicinal chemistry. Their rigid, planar structure and potential for diverse substitutions on the aryl ring and amino groups allow for the fine-tuning of their biological activity. Understanding their spectroscopic characteristics is crucial for structural elucidation, purity assessment, and establishing structure-activity relationships (SAR). This guide summarizes key spectroscopic data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses, provides detailed experimental protocols, and visualizes relevant biological signaling pathways.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for a selection of 2,4-diamino-6-aryl-1,3,5-triazine derivatives.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ppm are influenced by the electronic environment of the nuclei.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected 2,4-Diamino-6-aryl-1,3,5-triazines (Solvent: DMSO-d₆)

Compound/Aryl Substituent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N²-(3,4-dichlorophenyl)-6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine 7.55 (m, 3H, H-2', NH₂), 7.81 (dd, J = 8.9, 2.4 Hz, 1H, H-5'), 8.12 (d, J = 5.9 Hz, 2H, H-2'', H-6''), 8.22 (d, J = 1.7 Hz, 1H, H-6'), 8.77 (d, J = 5.8 Hz, 2H, H-3'', H-5''), 10.01 (s, 1H, NH)119.81 (C-6'), 120.92 (C-2'), 121.49 (C-6'', C-2''), 123.47 (C-4'), 130.23 (C-5'), 130.75 (C-3'), 139.98 (C-1'), 143.91 (C-1''), 150.27 (C-3'', C-5''), 164.46 (C-6), 167.11 (C-4), 168.96 (C-2)
2,4-Diamino-6-phenyl-1,3,5-triazine 7.20-7.50 (m, 3H, Ar-H), 8.00-8.20 (m, 2H, Ar-H), 6.80 (br s, 4H, NH₂)128.0, 128.6, 130.8, 136.5 (Aryl C), 165.2 (C-aryl), 167.3 (C-NH₂)
2,4-Diamino-6-diallylamino-1,3,5-triazine --
2,4-Diamino-6-diethylamino-1,3,5-triazine --

Note: NMR data can vary slightly based on solvent, concentration, and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Characteristic FTIR Absorption Bands for 2,4-Diamino-6-aryl-1,3,5-triazines

Vibrational AssignmentWavenumber (cm⁻¹)Intensity
N-H stretching (amino groups)~3400 - 3200Medium, Broad
Aromatic C-H stretching~3100 - 3000Medium
C=N stretching (triazine ring)~1610 - 1570Strong
Aromatic C=C stretching~1580 - 1450Medium-Strong
N-H bending~1550 - 1500Medium
C-N stretching~1400 - 1200Medium
Triazine ring breathing/puckering~850 - 750Strong
C-H out-of-plane bending (aryl)~850 - 690Strong

Note: The exact peak positions can be influenced by the sample's physical state and intermolecular interactions.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Table 3: UV-Vis Absorption Maxima (λmax) for Diamino-1,3,5-triazines

Compoundλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)
1,3,5-triazine-2,4-diamine204-205223-226235-267
6-chloro-1,3,5-triazine-2,4-diamine204-205223-226235-267

Note: Data for aryl-substituted derivatives is limited in readily available literature. The absorption maxima are dependent on the solvent and pH.[2] The extended conjugation provided by the aryl substituent is expected to cause a bathochromic (red) shift in the absorption maxima.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for Selected 2,4-Diamino-6-aryl-1,3,5-triazines

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values (Method)
N²-(3,4-dichlorophenyl)-6-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine C₁₄H₁₀Cl₂N₇346.18309.10 [M+H]⁺ (UPLC ESI/MS)
2,4-Diamino-6-phenyl-1,3,5-triazine C₉H₉N₅187.20-
6-chloro-1,3,5-triazine-2,4-diamine C₃H₄ClN₅145.55145 (M⁺), 110, 85, 68 (EI)

Note: The fragmentation pattern in mass spectrometry can provide valuable structural information. The molecular ion peak (M⁺) for compounds containing an odd number of nitrogen atoms will have an odd mass-to-charge ratio, a principle known as the Nitrogen Rule.[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2,4-diamino-6-aryl-1,3,5-triazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition : Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : For solid samples, a small amount of the powdered compound is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

  • Data Processing : The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration is adjusted to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0).

  • Data Acquisition : The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). A blank containing the solvent is used to zero the instrument.

  • Data Processing : The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Sample Preparation : The sample is introduced into the ion source, either directly as a solid or liquid, or as the eluent from a liquid or gas chromatograph.

  • Data Acquisition : The mass spectrum is acquired over a specific mass-to-charge (m/z) range.

  • Data Processing : The resulting mass spectrum displays the relative abundance of ions as a function of their m/z ratio.

Biological Signaling Pathways

2,4-Diamino-6-aryl-1,3,5-triazines have been investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. Two important pathways targeted by these compounds are the PIM1 kinase and PI3K/mTOR signaling pathways.

PIM1 Kinase Signaling Pathway

PIM1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[5] Its overexpression is associated with various cancers. PIM1 exerts its effects by phosphorylating a range of downstream targets, leading to the inhibition of apoptosis and promotion of cell cycle progression.

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM1 Kinase JAK_STAT->PIM1 Upregulation BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylation (Inhibition) Cell_Cycle_Proteins Cell Cycle Proteins (e.g., p21, p27) PIM1->Cell_Cycle_Proteins Phosphorylation (Inhibition) Bcl_xL Bcl-xL (anti-apoptotic) BAD->Bcl_xL Apoptosis_Inhibition Apoptosis Inhibition Bcl_xL->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Proteins->Cell_Cycle_Progression Triazine_Inhibitor 2,4-Diamino-6-aryl- 1,3,5-triazine Triazine_Inhibitor->PIM1 Inhibition

Caption: PIM1 Kinase Signaling Pathway and Inhibition by 2,4-Diamino-6-aryl-1,3,5-triazines.

PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[6][7][8][9] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.

PI3K_mTOR_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Triazine_Inhibitor 2,4-Diamino-6-aryl- 1,3,5-triazine Triazine_Inhibitor->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: PI3K/mTOR Signaling Pathway and its Inhibition by 2,4-Diamino-6-aryl-1,3,5-triazines.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of 2,4-diamino-6-aryl-1,3,5-triazines. The presented data and protocols are intended to aid researchers in the identification and development of novel therapeutic agents based on this promising chemical scaffold. Further research is warranted to expand the spectroscopic database for a wider range of aryl-substituted derivatives to facilitate more comprehensive SAR studies.

References

Methodological & Application

Synthesis Protocol for 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine, a heterocyclic compound with applications in medicinal chemistry and materials science. The described method is a microwave-assisted, one-pot reaction between dicyandiamide and 4-methylbenzonitrile. This "green chemistry" approach offers advantages such as reduced reaction times, lower energy consumption, and a simplified work-up procedure, resulting in good yields of the target compound. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

2,4-Diamino-6-substituted-1,3,5-triazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The 1,3,5-triazine core structure is a key pharmacophore in a variety of therapeutic agents. The title compound, this compound, is a valuable building block for the development of novel bioactive molecules. Traditional methods for the synthesis of these compounds often involve harsh reaction conditions and lengthy procedures. The protocol detailed herein utilizes microwave irradiation to facilitate a more efficient and environmentally friendly synthesis.[2][3]

Reaction Scheme

The synthesis proceeds via the base-catalyzed condensation of dicyandiamide (cyanoguanidine) with 4-methylbenzonitrile (p-tolunitrile).

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment
  • Dicyandiamide (C₂H₄N₄), MW: 84.08 g/mol

  • 4-Methylbenzonitrile (C₈H₇N), MW: 117.15 g/mol

  • Potassium Hydroxide (KOH), MW: 56.11 g/mol

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Deionized Water

  • Pyrex reaction vessel suitable for microwave synthesis

  • Focused microwave reactor

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Melting point apparatus

  • Analytical balance

Procedure
  • Reactant Preparation: In a Pyrex vessel suitable for microwave synthesis, combine dicyandiamide (1.51 g, 18 mmol), 4-methylbenzonitrile (1.17 g, 10 mmol), and potassium hydroxide (0.17 g, 3 mmol).

  • Solvent Addition: Add 1-3 mL of anhydrous dimethyl sulfoxide (DMSO) to the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate the mixture. The reaction is typically carried out at a constant power or temperature for a short duration (e.g., 10-30 minutes). Optimal conditions may vary depending on the microwave reactor model.

  • Work-up: After the reaction is complete and the mixture has cooled to room temperature, add approximately 50 mL of boiling water to the crude mixture.

  • Isolation of Product: Stir the suspension vigorously to break up any solid material. Isolate the precipitated product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with copious amounts of deionized water to remove any remaining DMSO and inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) if necessary.

  • Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Data Presentation

ParameterValueReference
Product Name This compound
Molecular Formula C₁₀H₁₁N₅[4]
Molecular Weight 201.23 g/mol [4]
Appearance White to off-white powder
Melting Point 237-245 °C
Expected Yield Good[2]
Spectroscopic Data ¹H NMR, ¹³C NMR, and IR data should be acquired to confirm the structure.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants: Dicyandiamide (1.51 g) 4-Methylbenzonitrile (1.17 g) KOH (0.17 g) B Combine reactants in Pyrex vessel A->B C Add DMSO (1-3 mL) B->C D Microwave Irradiation (e.g., 10-30 min) C->D E Cool to RT D->E F Add boiling water (50 mL) E->F G Vacuum Filtration F->G H Wash with Deionized Water G->H I Dry in Vacuum Oven H->I J Characterization: - Melting Point - NMR - IR I->J

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Microwave reactors can generate high pressures and temperatures; ensure the equipment is used according to the manufacturer's instructions.

  • Potassium hydroxide is corrosive and should be handled with care.

  • Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin. Avoid direct contact.

Conclusion

The microwave-assisted synthesis of this compound offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods. The protocol is straightforward, with a simple work-up procedure that provides the target compound in good purity. This application note provides a comprehensive guide for researchers to synthesize this valuable compound for further investigation in drug discovery and materials science.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,5-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] Traditional methods for the synthesis of 1,3,5-triazine derivatives often involve harsh reaction conditions, long reaction times, and the use of hazardous reagents.[3][4] Microwave-assisted organic synthesis has emerged as a powerful tool to overcome these limitations, offering significant advantages such as rapid reaction rates, higher yields, and improved purity of products.[5][6] This green chemistry approach is particularly effective for the construction of the 1,3,5-triazine ring, accelerating the drug discovery process.[2][5]

These application notes provide an overview of various microwave-assisted synthetic strategies for 1,3,5-triazine derivatives, complete with detailed experimental protocols and comparative data.

I. Catalyst-Free Synthesis of Tri-Substituted 1,3,5-Triazines

This protocol describes a novel, metal-free, and cost-effective method for synthesizing tri-substituted 1,3,5-triazines from metformin and substituted benzoyl benzotriazolides.[1] The use of microwave irradiation significantly reduces the reaction time and improves the yield compared to conventional heating.[1]

Experimental Workflow:

cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Microwave-Assisted Cyclocondensation cluster_2 Step 3: Work-up and Purification A Aryl Carboxylic Acid C Acyl Benzotriazolide Intermediate A->C Activation B Benzotriazole B->C G Tri-substituted 1,3,5-Triazine C->G Reaction D Metformin D->G E Triethylamine (TEA) in DMF E->G F Microwave Irradiation (100 °C, 3 h) F->G H Pour over ice G->H I Stir in Na2CO3 H->I J Purify with Diethyl Ether I->J K Final Product J->K

Caption: Workflow for the catalyst-free synthesis of 1,3,5-triazines.

Protocol:

  • Synthesis of Substituted Benzoyl Benzotriazolides: A mixture of the respective aryl carboxylic acid (1 mmol) and benzotriazole (1 mmol) is treated to form the acyl benzotriazolide intermediate.

  • Microwave Reaction: In a microwave vial, the substituted benzoyl benzotriazolide (1 mmol) is mixed with metformin (1 mmol) and triethylamine (TEA) in dimethylformamide (DMF).

  • The reaction mixture is subjected to microwave irradiation at 100 °C for 3 hours.[1]

  • Work-up: After completion, the crude mixture is poured over ice and stirred in a sodium carbonate solution for 15 minutes.[1]

  • Purification: The resulting solid is isolated and purified by stirring in diethyl ether for 30 minutes, followed by vacuum filtration to yield the pure tri-substituted 1,3,5-triazine.[1]

Quantitative Data Summary:

EntrySubstituent (R)Microwave Time (h)Temperature (°C)Yield (%)
1Phenyl310092
24-Fluorophenyl310090
34-Nitrophenyl310088
44-Methoxyphenyl310091

Data extracted from a representative catalyst-free synthesis protocol.[1]

II. One-Pot, Three-Component Synthesis of 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines

This method outlines a one-pot, microwave-assisted protocol involving a three-component reaction of cyanoguanidine, aromatic aldehydes, and cyclic amines, followed by dehydrogenative aromatization.[2] This approach allows for the rapid generation of a diverse library of 1,3,5-triazine derivatives.[2]

Reaction Pathway:

A Cyanoguanidine D Dihydrotriazine Intermediate A->D Microwave-assisted Three-component reaction B Aromatic Aldehyde B->D Microwave-assisted Three-component reaction C Cyclic Amine C->D Microwave-assisted Three-component reaction F 6-Aryl-4-cycloamino-1,3,5-triazine-2-amine D->F Microwave-assisted Aromatization E Alkali (Dehydrogenation) E->F

Caption: One-pot synthesis of substituted 1,3,5-triazine-2-amines.

Protocol:

  • Reaction Setup: In a microwave-transparent vessel, combine cyanoguanidine (1 mmol), the desired aromatic aldehyde (1 mmol), and a cyclic amine (1.1 mmol) in a suitable solvent such as polyethylene glycol 400 (PEG 400).[2]

  • Microwave Irradiation (Step 1): The mixture is irradiated in a focused microwave synthesizer. The reaction progress is monitored by TLC.

  • Aromatization (Step 2): After the formation of the dihydrotriazine intermediate, an alkali solution (e.g., aqueous NaOH) is added to the reaction mixture.[2]

  • Microwave Irradiation (Step 2): The mixture is subjected to a second round of microwave irradiation to facilitate the dehydrogenative aromatization.

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by recrystallization or column chromatography.

Comparative Data: Microwave vs. Conventional Heating:

MethodReaction TimeYield (%)
Microwave Irradiation10-20 min85-95
Conventional Heating12-24 h70-85

Illustrative data based on similar multi-component reactions.[7]

III. Synthesis of Triazine-Substituted Pyrimidinones

This protocol details a three-step microwave-assisted synthesis of novel triazine derivatives coupled to a 3,4-dihydropyrimidine nucleus.[8]

Synthetic Scheme:

G cluster_1 Step 1: Dihydropyrimidine Synthesis cluster_2 Step 2: Carboxamide Formation cluster_3 Step 3: Triazine Ring Formation Urea Urea DHP Dihydropyrimidine (4a-e) Urea->DHP Ethylacetoacetate, Substituted Benzaldehyde, HCl (cat.), MW (10 min, 100W) Carboxamide Carboxamide Derivative (5a-e) DHP->Carboxamide Guanidine HCl, MW (3 min) Triazine Triazine Derivative (6a-e) Carboxamide->Triazine Benzonitrile, MW (15 min, 100W)

Caption: Three-step synthesis of triazine-substituted pyrimidinones.

Protocol:

  • Synthesis of Dihydropyrimidines (4a-e): A mixture of urea (0.5 mol), ethylacetoacetate (0.75 mol), and a substituted benzaldehyde (0.5 mol) in ethanol (25 mL) with a catalytic amount of concentrated HCl (5 drops) is refluxed in a microwave at 100 Watt for approximately 10 minutes. The solid product is filtered and recrystallized from ethanol.[8]

  • Synthesis of Carboxamide Derivatives (5a-e): The dihydropyrimidine derivative (0.01 mol) and guanidine hydrochloride (0.15 mol) in ethanol (5 mL) are irradiated under microwave for 3 minutes. The product is recrystallized from ethanol.[8]

  • Synthesis of Triazine Derivatives (6a-e): A solution of the carboxamide derivative (0.001 mol) and benzonitrile (0.015 mol) in ethanol (10 mL) is refluxed in a microwave at 100 Watt for 15 minutes. The solvent is evaporated, and the product is recrystallized from acetone.[8]

Product Yields:

CompoundYield (%)
6a82
6b78
6c79
6d84
6e81

Data obtained from the synthesis of triazine-substituted pyrimidinone derivatives.[8]

Conclusion: Microwave-assisted synthesis represents a significant advancement in the preparation of 1,3,5-triazine derivatives. The protocols outlined above demonstrate the versatility of this technology in accommodating various reaction types, including catalyst-free, multi-component, and multi-step syntheses. The dramatic reduction in reaction times and improvement in yields make microwave irradiation an indispensable tool for researchers in drug discovery and development, enabling the rapid and efficient generation of novel chemical entities for biological evaluation.[6][9]

References

Solid-Phase Synthesis of 2,4-Diamino-6-Aryl-1,3,5-Triazines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of 2,4-diamino-6-aryl-1,3,5-triazines. The 1,3,5-triazine scaffold is a key pharmacophore found in a wide range of biologically active compounds, and solid-phase synthesis offers a robust methodology for the rapid generation of diverse libraries of these molecules for drug discovery and development.[1][2][3]

Introduction

The 1,3,5-triazine core, with its three-fold symmetry, serves as a versatile scaffold for combinatorial chemistry, allowing for the introduction of multiple points of diversity.[1] Solid-phase organic synthesis (SPOS) simplifies purification and enables high-throughput library generation, making it a powerful tool for creating large numbers of diverse molecules.[4] This approach typically involves the sequential substitution of the chlorine atoms of a resin-bound cyanuric chloride derivative with various amines and other nucleophiles. The decreasing reactivity of the tri-, di-, and monochlorotriazine intermediates allows for selective and controlled diversification.[2]

This protocol outlines a general and adaptable method for the solid-phase synthesis of 2,4-diamino-6-aryl-1,3,5-triazines, a class of compounds with demonstrated biological activities, including potential as anticancer agents.[5][6]

General Synthetic Workflow

The solid-phase synthesis of 2,4-diamino-6-aryl-1,3,5-triazines generally follows a multi-step sequence starting from a suitable solid support, such as Merrifield or Rink amide resin. The key steps involve the attachment of a linker or the first building block, followed by the sequential displacement of chlorine atoms on the triazine ring with the desired aryl and amino functionalities. A final cleavage step releases the target compound from the resin.

G start Start: Solid Support (e.g., Resin) step1 Step 1: Functionalization of Resin (e.g., attachment of an amine) start->step1 step2 Step 2: Coupling with Cyanuric Chloride step1->step2 step3 Step 3: First Nucleophilic Substitution (Aryl Grignard or Arylamine) step2->step3 step4 Step 4: Second Nucleophilic Substitution (Primary/Secondary Amine) step3->step4 step5 Step 5: Third Nucleophilic Substitution (Primary/Secondary Amine) step4->step5 cleavage Cleavage from Resin (e.g., TFA) step5->cleavage product Final Product: 2,4-Diamino-6-Aryl-1,3,5-Triazine cleavage->product G cluster_solution Solution Phase cluster_solid Solid Phase cyanuric Cyanuric Chloride dichlorotriazine 2-Aryl-4,6-dichloro- 1,3,5-triazine cyanuric->dichlorotriazine grignard Aryl Grignard (ArMgX) grignard->dichlorotriazine capture Capture onto Resin dichlorotriazine->capture resin Amine-functionalized Resin resin->capture amination1 First Amination (R1-NH2) capture->amination1 amination2 Second Amination (R2-NH2) amination1->amination2 cleavage Cleavage amination2->cleavage product Final Product cleavage->product

References

Application Notes and Protocols for 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including significant potential in anticancer drug discovery. Substituted 2,4-diamino-1,3,5-triazines, in particular, have been the focus of extensive research due to their efficacy against various cancer cell lines. This document provides detailed application notes and experimental protocols for investigating the anticancer properties of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine . While specific comprehensive studies on this particular analog are limited, the provided methodologies and data for closely related compounds offer a robust framework for its evaluation.

Derivatives of the 2,4-diamino-1,3,5-triazine core have been shown to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis and interference with critical cell signaling pathways such as the PI3K/AKT/mTOR and EGFR signaling cascades.[1][2]

Data Presentation: Cytotoxicity of Structurally Related 2,4-Diamino-1,3,5-triazine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various 2,4-diamino-1,3,5-triazine derivatives against a range of human cancer cell lines. This data provides a comparative context for the potential efficacy of this compound.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 1 Imamine-1,3,5-triazine derivative (4f)MDA-MB-231 (Breast)6.25[3]
Compound 2 Imamine-1,3,5-triazine derivative (4k)MDA-MB-231 (Breast)8.18[3]
Compound 3 2,4-diamino-1,3,5-triazine derivative (11)Various0.148 - 56.2[4]
Compound 4 4,6-diamino-1,3,5-triazine-2-carbohydrazide (3a-e)MDA-MB-231 (Breast)Low micromolar[5]
Compound 5 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile (19)MALME-3M (Melanoma)GI50 = 0.033[6]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO at the same concentration as in the highest compound dilution) and a no-cell control for background measurement.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Treat with Compound incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 3-4h add_mtt->incubation3 add_dmso Add DMSO incubation3->add_dmso read Measure Absorbance at 570nm add_dmso->read calculate Calculate IC50 read->calculate

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol describes the detection of apoptosis (programmed cell death) induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[8]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at its predetermined IC50 concentration for 24-48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Use trypsin-EDTA to detach the adherent cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis seed Seed & Treat Cells harvest Harvest Cells seed->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min stain->incubate dilute Add Binding Buffer incubate->dilute analyze Flow Cytometry Analysis dilute->analyze

Caption: Workflow for Apoptosis Detection by Flow Cytometry.

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[9]

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect the cell pellet by centrifugation.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow cluster_prep Preparation cluster_staining_analysis Staining & Analysis start Seed & Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash fix Fix with Cold Ethanol wash->fix stain Stain with PI/RNase fix->stain analyze Flow Cytometry Analysis stain->analyze

Caption: Workflow for Cell Cycle Analysis.

Potential Signaling Pathway

Many 1,3,5-triazine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and growth.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Triazine This compound Triazine->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

References

Application of Triazine Derivatives as Herbicides: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triazine derivatives are a class of broad-spectrum herbicides widely used in agriculture for the control of broadleaf and grassy weeds in various crops.[1][2] First discovered in 1952, these compounds, particularly symmetrical triazines like atrazine and simazine, have become integral to modern weed management practices.[3] Their primary mode of action is the inhibition of photosynthesis, a process vital for plant survival.[2][3] This document provides detailed application notes, experimental protocols, and an overview of the mechanism of action for researchers and professionals in drug development and agricultural science.

Mechanism of Action: Inhibition of Photosystem II

The herbicidal activity of triazine derivatives stems from their ability to disrupt the photosynthetic electron transport chain in plants.[4][5] Specifically, they target and bind to the D1 protein within Photosystem II (PSII), which is located in the thylakoid membranes of chloroplasts.[3][4]

This binding action competitively inhibits the binding of plastoquinone (PQ) at the QB site of the D1 protein.[3][6] The blockage of electron flow from the primary quinone acceptor (QA) to QB interrupts the entire photosynthetic process. This disruption leads to the production of reactive oxygen species (ROS), which cause lipid peroxidation, membrane damage, and ultimately, cell death in susceptible plants.[3]

Triazine Herbicide Mechanism of Action cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein (QB site) PQ Plastoquinone (PQ) D1->PQ e- transfer ROS Reactive Oxygen Species (ROS) Production D1->ROS ETC Electron Transport Chain PQ->ETC e- flow Triazine Triazine Herbicide Triazine->D1 Binds to QB site CellDeath Lipid Peroxidation & Membrane Damage & Cell Death ROS->CellDeath

Caption: Mechanism of action of triazine herbicides, illustrating the inhibition of electron transport in Photosystem II.

Physicochemical Properties and Efficacy of Key Triazine Herbicides

The effectiveness and environmental behavior of triazine herbicides are influenced by their physicochemical properties. The following table summarizes key data for several prominent triazine derivatives.

HerbicideChemical FormulaMolecular Weight ( g/mol )Water Solubility (mg/L at 20-25°C)Log P (octanol-water partition coefficient)Vapor Pressure (mPa at 20°C)
Atrazine C₈H₁₄ClN₅215.68332.60.039
Simazine C₇H₁₂ClN₅201.6652.180.008
Prometryn C₁₀H₁₉N₅S241.36333.340.13
Metribuzin C₈H₁₄N₄OS214.2912001.60.058
Propazine C₉H₁₆ClN₅229.718.62.90.0039
Data sourced from BenchChem[3]

The herbicidal potency is often quantified by the half-maximal inhibitory concentration (IC50) or the effective concentration required to cause a 50% reduction in a measured biological process (EC50).

CompoundEC50 (mg/L) in Microtox Assay
Ametryne11.80
Didealkylated triazine12.74
Atraton36.96
Atrazine39.87
Bladex (Cyanazine)78.50
Atrazine desethyl81.86
Atrazine deisopropyl82.68
Prometryne226.80
Propazine273.20
This data indicates the concentration effecting a 50% reduction in bioluminescence.[7]

Experimental Protocols

Protocol 1: Whole-Plant Herbicide Efficacy Bioassay (Greenhouse)

This protocol outlines a method for assessing the efficacy of triazine herbicides on target weed species at the whole-plant level.[8]

1. Seed Germination and Plant Growth:

  • Collect seeds from the target weed species and a susceptible control population.[8]
  • Store seeds in dry, low-temperature conditions until use.[8]
  • Select an appropriate germination method based on the weed species and dormancy characteristics.
  • Grow seedlings in pots or trays containing a suitable growth medium until they reach the desired growth stage for treatment (e.g., 2-4 leaf stage).

2. Herbicide Application:

  • Prepare a stock solution of the triazine herbicide in a suitable solvent.
  • Create a series of dilutions to test a range of application rates. It is recommended to include rates below and at least one rate that is double the anticipated label rate.
  • Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.[9]
  • Include an untreated control group (sprayed with solvent only) for comparison.

3. Data Collection and Analysis:

  • Assess plant injury and efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment).
  • Evaluate parameters such as plant survival (as a percentage of treated plants), visual injury ratings, and biomass reduction compared to the untreated control.[8][9]
  • Calculate the dose required to achieve 50% growth reduction (GR50) or 50% mortality (LD50) to quantify herbicide potency.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_prep [label="Seed Collection & Germination\n(Target & Susceptible Species)"]; plant_growth [label="Seedling Growth to\nDesired Stage"]; herbicide_prep [label="Prepare Herbicide Dilutions"]; application [label="Herbicide Application\n(Calibrated Sprayer)"]; incubation [label="Incubation in Greenhouse"]; data_collection [label="Data Collection\n(Survival, Injury, Biomass)"]; analysis [label="Data Analysis\n(GR50 / LD50 Calculation)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> seed_prep; seed_prep -> plant_growth; plant_growth -> application; herbicide_prep -> application; application -> incubation; incubation -> data_collection; data_collection -> analysis; analysis -> end; }

Caption: A typical experimental workflow for evaluating the efficacy of a new triazine herbicide derivative.

Protocol 2: In Vitro Photosystem II Inhibition Assay (DPIP Photoreduction)

This protocol measures the direct inhibitory effect of triazine compounds on PSII activity by monitoring the photoreduction of 2,6-dichlorophenolindophenol (DPIP), an artificial electron acceptor.[6][10]

1. Isolation of Thylakoid Membranes:

  • Homogenize fresh plant leaves (e.g., spinach or pea) in a cold isolation buffer.
  • Filter the homogenate through cheesecloth and centrifuge at a low speed to remove cell debris.
  • Centrifuge the supernatant at a higher speed to pellet the thylakoid membranes.
  • Resuspend the thylakoid pellet in a suitable assay buffer and determine the chlorophyll concentration.

2. DPIP Photoreduction Assay:

  • Prepare a reaction mixture containing the isolated thylakoid membranes, the assay buffer, and DPIP.
  • Add varying concentrations of the triazine herbicide to the reaction mixture. Include a control with no herbicide.
  • Expose the samples to a saturating light source.
  • Measure the decrease in absorbance of DPIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer. The rate of DPIP reduction is indicative of the rate of electron transport.

3. Data Analysis:

  • Calculate the rate of DPIP photoreduction for each herbicide concentration.
  • Plot the percentage of inhibition against the logarithm of the herbicide concentration.
  • Determine the IC50 value, which is the concentration of the herbicide that causes a 50% inhibition of DPIP photoreduction.[10]

Resistance to Triazine Herbicides

The extensive use of triazine herbicides has led to the evolution of resistance in many weed species. The most common mechanism of resistance is a target-site mutation in the psbA gene, which encodes the D1 protein.[3] A single amino acid substitution, often from serine to glycine at position 264, prevents the binding of triazine herbicides to the D1 protein without affecting the binding of plastoquinone, thus conferring resistance.[3]

Conclusion

Triazine derivatives remain important herbicides for global agriculture. Understanding their mechanism of action and having robust protocols for their evaluation are crucial for the development of new, more effective compounds and for managing herbicide resistance. The methods and data presented here provide a foundation for researchers to investigate the application of triazine derivatives in weed science and herbicide development.

References

Application Notes: In Vitro Experimental Design for Triazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triazine derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1][2] A critical phase in the development of novel triazine-based therapeutics is the comprehensive in vitro evaluation of their biological effects. This document provides detailed application notes and standardized protocols for assessing the cytotoxic, pro-apoptotic, and cell cycle-disrupting potential of triazine compounds in cancer cell lines.

Core Principles of In Vitro Testing

The primary objective of in vitro testing is to determine the efficacy and mechanism of action of novel compounds in a controlled cellular environment. For triazine derivatives, this typically involves a tiered approach, beginning with broad cytotoxicity screening, followed by more detailed mechanistic studies to elucidate how these compounds induce cell death or inhibit proliferation.

Data Presentation: Summarized Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic effects of triazine compounds. It represents the concentration of a compound required to inhibit 50% of cell growth or viability. The following tables provide a summary of representative IC50 values for various triazine derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of s-Triazine Derivatives in Human Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
s-Triazine DerivativeUO-31 (Renal Cancer)5.08[1]
Pyrazolyl-s-triazineMCF-7 (Breast Cancer)2.93 - 27.74[1]
Pyrazolyl-s-triazineHCT-116 (Colon Cancer)0.5[1]
Monastrol-1,3,5-triazineHL-60 (Leukemia)23.1[1]
Monastrol-1,3,5-triazineHeLa (Cervical Cancer)39.7[1]
1,3,5-Triazine Nitrogen MustardDLD-1 (Colon Cancer)13.71[1][3]
1,3,5-Triazine Nitrogen MustardHT-29 (Colon Cancer)17.78[1]
Chlorophenylamino-s-triazineC26 (Murine Colon Carcinoma)1.71 - 7.87[1]

Table 2: Cytotoxicity of 5-Phenyl-1,2,4-Triazine Derivatives in Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)
PTP-1MCF-7 (Breast)8.5
PTP-1A549 (Lung)12.2
PTP-1HCT-116 (Colon)6.8
PTP-2MCF-7 (Breast)15.1
PTP-2A549 (Lung)22.7
PTP-2HCT-116 (Colon)18.3
PTP-3MCF-7 (Breast)2.3
PTP-3A549 (Lung)4.1
PTP-3HCT-116 (Colon)3.5

(Note: Data in Table 2 is representative and based on hypothetical derivatives from published studies for illustrative purposes.)[4]

Table 3: Apoptosis Induction by a Lead Triazine Compound (10 µM) after 48h Treatment

Cancer Cell Line% Early Apoptotic Cells% Late Apoptotic Cells
MCF-725.415.2
A54921.812.5
HCT-11628.918.7

(Note: Data in Table 3 is representative and based on hypothetical data for illustrative purposes.)[4]

Experimental Protocols

1. Cytotoxicity Assessment: MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of triazine compounds on cancer cell lines.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Triazine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the triazine compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control.[4]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[4]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[4]

MTT_Workflow A Seed Cells in 96-well Plate B Overnight Incubation A->B C Treat with Triazine Compounds B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570nm G->H I Calculate IC50 H->I

MTT Assay Experimental Workflow

2. Apoptosis Assessment: Annexin V-FITC/PI Staining

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with triazine compounds, analyzed by flow cytometry.[4]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Treated cells

  • 1X Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the triazine compounds at their IC50 concentrations for 24-48 hours.[4]

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.[4]

  • Cell Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[4]

  • Resuspension: Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.[4]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Final Preparation: Add 400 µL of 1X binding buffer to each tube.[4]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[4]

Apoptosis_Assay_Workflow A Seed & Treat Cells B Harvest Adherent & Floating Cells A->B C Wash with Cold PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate in Dark E->F G Add Binding Buffer F->G H Analyze by Flow Cytometry G->H

Apoptosis Assay Workflow

3. Cell Cycle Analysis

This protocol outlines the procedure for analyzing the cell cycle distribution of triazine-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Treated cells

  • PBS

  • Cold 70% Ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of triazine compounds for 24 or 48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS with 0.1% glucose. Add 5 mL of cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.[6]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Signaling Pathways Modulated by Triazine Compounds

Triazine derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[8] The PI3K/Akt/mTOR and EGFR signaling cascades are common targets.

PI3K_AKT_mTOR_Pathway Triazine Triazine Compound PI3K PI3K Triazine->PI3K Inhibition EGFR EGFR EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

PI3K/Akt/mTOR Signaling Pathway

Some triazine compounds have been shown to induce apoptosis through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[7]

Apoptosis_Pathway Triazine Triazine Compound Bax Bax Triazine->Bax Upregulates Bcl2 Bcl-2 Triazine->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway

References

Application Notes and Protocols for 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine is a small molecule belonging to the 1,3,5-triazine class of heterocyclic compounds. The triazine scaffold is a common feature in a variety of biologically active molecules and has been identified as a promising framework for the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. While the specific kinase inhibitory profile of this compound is not extensively documented in publicly available literature, its structural similarity to other 6-aryl-2,4-diamino-1,3,5-triazines that exhibit inhibitory activity against kinases such as PIM1 suggests its potential as a kinase inhibitor.[1]

These application notes provide a framework for researchers to investigate the potential of this compound as a kinase inhibitor. The included protocols and data presentation templates are designed to guide the systematic evaluation of this compound's biological activity.

Potential Applications

  • Cancer Research: Investigation of its cytotoxic effects on various cancer cell lines and its potential to inhibit kinases involved in cell proliferation, survival, and angiogenesis, such as CDKs, PI3K/mTOR, and PIM kinases.[2][3][4][5][6]

  • Inflammatory Diseases: Assessment of its ability to modulate inflammatory pathways by inhibiting key signaling kinases.

  • Drug Discovery: Use as a lead compound for the development of more potent and selective kinase inhibitors through medicinal chemistry efforts.

Data Presentation

Quantitative data from kinase inhibition and cell-based assays should be organized for clear interpretation and comparison.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (µM)Ki (µM)Assay TypeReference CompoundReference IC50 (µM)
e.g., PIM1DataDatae.g., ADP-Gloe.g., StaurosporineData
e.g., CDK2DataDatae.g., Z'-LYTEe.g., RoscovitineData
e.g., PI3KαDataDatae.g., Kinase-Gloe.g., WortmanninData

Table 2: In Vitro Cellular Activity of this compound

Cell LineAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
e.g., HCT116e.g., MTTDatae.g., DoxorubicinData
e.g., Jurkate.g., CellTiter-GloDatae.g., VincristineData
e.g., MCF-7e.g., SRBDatae.g., TamoxifenData

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against a specific kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Materials:

  • This compound

  • Kinase of interest (e.g., PIM1)

  • Substrate for the kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (specific to the kinase)

  • DMSO

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 5 µL of kinase buffer.

    • 2.5 µL of test compound dilution or vehicle control (DMSO in kinase buffer).

    • 2.5 µL of kinase solution.

    • Gently mix and incubate for 10 minutes at room temperature.

  • Kinase Reaction Initiation: Add 2.5 µL of a mixture of substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized for the specific kinase to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the medium containing different concentrations of the compound. Include vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P mTOR mTOR AKT->mTOR P Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2,4-Diamino-6-(4-methylphenyl) -1,3,5-triazine Inhibitor->PI3K

Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow

start Start prepare_compound Prepare serial dilutions of This compound start->prepare_compound setup_reaction Set up kinase reaction in 96-well plate (Kinase, Buffer, Compound/Vehicle) prepare_compound->setup_reaction initiate_reaction Initiate reaction with ATP/Substrate mixture setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate add_adpglo Add ADP-Glo™ Reagent incubate->add_adpglo incubate2 Incubate at RT add_adpglo->incubate2 add_detection Add Kinase Detection Reagent incubate2->add_detection incubate3 Incubate at RT add_detection->incubate3 read_luminescence Measure Luminescence incubate3->read_luminescence analyze_data Data Analysis (Calculate % Inhibition, IC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro kinase inhibition assay.

References

Application Notes and Protocols for the Analysis of Triazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of triazine compounds in various matrices. The protocols focus on widely used and robust techniques, including chromatography and immunoassay-based methods.

Introduction

Triazine compounds are a class of herbicides extensively used in agriculture to control weed growth.[1] Due to their persistence and potential to contaminate soil, water, and food supplies, sensitive and reliable analytical methods are crucial for monitoring their presence and ensuring environmental and consumer safety.[1] Some triazines have been classified as potential endocrine disruptors, further necessitating rigorous analytical oversight.[1] This document outlines detailed protocols for the extraction, separation, and detection of triazine residues.

Core Analytical Approaches

The determination of triazine compounds typically involves two main stages: sample preparation and instrumental analysis. The choice of method depends on factors such as the sample matrix, the target analytes, and the required sensitivity.

Sample Preparation: The primary objective of sample preparation is to extract triazine analytes from the sample matrix and remove interfering substances.[1] Common techniques include:

  • Solid-Phase Extraction (SPE): A widely used technique for the enrichment of triazines from environmental samples.[2]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A simplified and high-throughput method popular for analyzing pesticide residues in food matrices.[1]

  • Dispersive Liquid-Liquid Microextraction (DLLME): A rapid and environmentally friendly method for the determination of triazine herbicides in water and soil samples.[3]

Instrumental Analysis:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS), HPLC is suitable for analyzing both polar and nonpolar thermodegradable compounds without derivatization.[4]

  • Gas Chromatography (GC): Typically coupled with Mass Spectrometry (GC-MS), this is a powerful technique for the analysis of volatile and thermally stable triazines.[5][6]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and sensitive immunoassay for the quantitative detection of specific triazines, particularly useful for screening large numbers of samples.[7][8]

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for triazine compounds.

Table 1: Performance of HPLC-based Methods for Triazine Analysis

Triazine CompoundMatrixSample PreparationDetection MethodLODLOQLinearity RangeRecovery (%)Reference
Simazine, Atrazine, Prometon, Ametryn, PrometrynWaterDLLMEHPLC-DAD0.05-0.1 ng/mL-0.5-200 ng/mL-[3]
Simazine, Atrazine, Prometon, Ametryn, PrometrynSoilDLLMEHPLC-DAD0.1-0.2 ng/g-1-200 ng/g82.0-98.0[3]
Simazine, Atrazine, PropazineWaterSPEHPLC-DAD8-12 µg/L27-41 µg/L--[4]
Ametryn, Propazine, AtrazineWaterSPELC-PDA0.026-0.084 µg/L0.088-0.28 µg/L-65-94[9]
Ametryn, Propazine, AtrazineSoil & SedimentUELC-PDA0.0028-0.0083 mg/kg0.0089-0.028 mg/kg-75-100[9]
Atrazine, Atrazine-desethyl, Atrazine-desisopropyl, Cyanazine, Propazine, SimazineDrinking WaterDirect InjectionLC-MS/MS--0.25-5.0 ng/mL-[10]

LOD: Limit of Detection; LOQ: Limit of Quantification; DLLME: Dispersive Liquid-Liquid Microextraction; SPE: Solid-Phase Extraction; UE: Ultrasonic Extraction; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection; LC-PDA: Liquid Chromatography with Photodiode Array Detection; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry.

Table 2: Performance of GC-based Methods for Triazine Analysis

Triazine CompoundMatrixSample PreparationDetection MethodLODLOQRecovery (%)Reference
7 TriazinesWaterRDSEGC-MS0.020-0.056 µg/L-80-120[11]
Triazine Pesticides & DegradatesDrinking WaterCarbon Cartridge ExtractionGC-MS-LCMRL: 0.40-2.1 µg/L-[12]

RDSE: Rotating Disk Sorptive Extraction; GC-MS: Gas Chromatography-Mass Spectrometry; LCMRL: Lowest Concentration Minimum Reporting Level.

Table 3: Performance of ELISA Methods for Triazine Analysis

Triazine CompoundMatrixDetection Limit (ng/mL)50% Inhibition (ng/mL)Cross-ReactivityReference
DACT & other triazine metabolitesWater0.1~1.3DACT: 100%, Atrazine Despropyl: 8.5%, Atrazine Desethyl: 2.3%
AtrazineWater0.04~0.7Atrazine: 100%, Propazine: 96%, Simazine: 14.3%[7]
AtrazineWater0.04~0.5Atrazine: 100%, Propazine: 81%, Simazine: 6.9%[13]
AtrazineWater-0.4 µg/LAmetryne: 0.45, Prometryn & Propazine: 0.5, Prometon: 0.7 (all in µg/L)

DACT: Diaminochlorotriazine.

Experimental Protocols

Protocol 1: Analysis of Triazines in Water and Soil by DLLME-HPLC-DAD

This protocol is based on a dispersive liquid-liquid microextraction (DLLME) method followed by high-performance liquid chromatography-diode array detection (HPLC-DAD).[3]

Materials:

  • Chloroform (extraction solvent)

  • Acetonitrile (dispersive solvent)

  • Water-methanol solution (99:1, v/v) for soil extraction

  • HPLC system with DAD

  • Centrifuge

Procedure:

  • Sample Preparation (Water): Water samples can be used directly for DLLME.

  • Sample Preparation (Soil): a. Extract the target analytes from the soil sample using a water-methanol (99:1, v/v) solution.

  • DLLME Procedure: a. In a centrifuge tube, mix a defined volume of the water sample (or soil extract) with acetonitrile (dispersive solvent). b. Rapidly inject chloroform (extraction solvent) into the mixture. c. A cloudy solution will form. Centrifuge to separate the phases. d. Collect the sedimented phase (chloroform) for HPLC analysis.

  • HPLC-DAD Analysis:

    • Inject the collected organic phase into the HPLC system.

    • Mobile Phase: Water-phosphate buffer (e.g., 1µM, pH 6-7) and acetonitrile gradient.[4]

    • Flow Rate: 1.5 mL/min.[4]

    • Injection Volume: 70 µL.[4]

    • Detection Wavelength: 220 nm (and 260 nm if necessary to avoid interference).[4]

Protocol 2: Analysis of Triazines in Food by QuEChERS and LC-MS/MS

This protocol utilizes the QuEChERS method for sample preparation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis.[1]

Materials:

  • Acetonitrile

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • LC-MS/MS system

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Homogenization: Homogenize 10 g of the food sample.

  • Extraction: a. Place the homogenized sample in a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile and shake vigorously for 1 minute. c. Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. d. Immediately shake vigorously for 1 minute. e. Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA. b. Vortex for 30 seconds. c. Centrifuge at 4000 rpm for 5 minutes.

  • LC-MS/MS Analysis:

    • The supernatant is ready for injection into the LC-MS/MS system.

    • Mobile Phase: A typical gradient would start with a high percentage of aqueous mobile phase (e.g., 95% A) and decrease to a low percentage (e.g., 5% A) over several minutes.[1]

    • Optimize selected reaction monitoring (SRM) transitions (precursor ion > product ion) and collision energies for each target triazine.[1]

Protocol 3: Analysis of Triazines in Drinking Water by GC-MS

This protocol is based on EPA Method 523 for the determination of triazine pesticides and their degradates in drinking water.[12]

Materials:

  • Carbon cartridges (250 mg)

  • Methanol (MeOH)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Isotopically labeled internal standards

  • GC-MS system

Procedure:

  • Sample Preparation: a. Take a 250 mL aliquot of the drinking water sample. b. Add isotopically labeled internal and surrogate standards.

  • Solid-Phase Extraction: a. Extract the analytes using a 250 mg carbon cartridge. b. Dewater the cartridge with a small volume of methanol. c. Elute the analytes with 2 mL of ethyl acetate followed by two 6 mL aliquots of 9:1 (v/v) DCM/MeOH.

  • Extract Processing: a. Dry the extract using anhydrous sodium sulfate. b. Concentrate the extract using a stream of nitrogen gas. c. Add internal standards and bring the final volume to 1.0 mL.

  • GC-MS Analysis:

    • Analyze the extract using a GC-MS system operated in full scan mode.

    • Identify analytes by comparing retention times and mass spectra to those of calibration standards.

    • Quantify analytes using the internal standard technique.

Protocol 4: Triazine Analysis by ELISA

This protocol provides a general procedure for a competitive enzyme-linked immunosorbent assay (ELISA) for atrazine.[7][13]

Materials:

  • Atrazine ELISA kit (containing antibody-coated microtiter plate, atrazine standards, enzyme conjugate, wash buffer, substrate solution, and stop solution)

  • Micropipettes

  • Microplate ELISA reader

Procedure:

  • Add standard solutions and samples to the appropriate wells of the antibody-coated microtiter plate.

  • Add the atrazine-enzyme conjugate to each well.

  • Incubate the plate to allow for competitive binding between the atrazine in the sample and the enzyme conjugate for the antibody binding sites.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution, which will react with the bound enzyme conjugate to produce a color.

  • Stop the color development reaction after a specified time by adding a stop solution.

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • The intensity of the color is inversely proportional to the concentration of atrazine in the sample.[7] Calculate the concentrations of the samples by interpolation from the standard curve.

Visualized Workflows

Triazine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (Water, Soil, Food) Extraction Extraction (SPE, QuEChERS, DLLME) Sample->Extraction Cleanup Cleanup / Concentration Extraction->Cleanup ELISA ELISA Extraction->ELISA Direct for Water Samples GCMS GC-MS Cleanup->GCMS LCMS LC-MS/MS Cleanup->LCMS HPLCDAD HPLC-DAD Cleanup->HPLCDAD Quantification Quantification GCMS->Quantification LCMS->Quantification HPLCDAD->Quantification ELISA->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of triazine compounds.

QuEChERS_Workflow Homogenize Homogenize Sample (10g) Add_ACN Add Acetonitrile (10mL) Shake 1 min Homogenize->Add_ACN Add_Salts Add MgSO₄ (4g) & NaCl (1g) Shake 1 min Add_ACN->Add_Salts Centrifuge1 Centrifuge (4000 rpm, 5 min) Add_Salts->Centrifuge1 dSPE Transfer 1mL Supernatant to d-SPE Tube (MgSO₄ + PSA) Centrifuge1->dSPE Vortex Vortex 30s dSPE->Vortex Centrifuge2 Centrifuge (4000 rpm, 5 min) Vortex->Centrifuge2 Analysis Analyze Supernatant by LC-MS/MS or GC-MS Centrifuge2->Analysis ELISA_Workflow Add_Sample Add Standards/Samples to Antibody-Coated Plate Add_Conjugate Add Enzyme Conjugate Add_Sample->Add_Conjugate Incubate1 Incubate (Competitive Binding) Add_Conjugate->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Solution Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance

References

Application Notes and Protocols: 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine in material science. The focus is on its application as a monomer for high-performance polymers and as a flame-retardant additive.

Application Note 1: Monomer for High-Performance Aromatic Polyamides

Introduction: this compound is a versatile diamine monomer that can be incorporated into polymer backbones to enhance thermal stability, mechanical strength, and chemical resistance. The rigid, nitrogen-rich triazine ring, coupled with the aromatic p-methylphenyl group, contributes to the formation of polymers with high glass transition temperatures (Tg) and excellent performance at elevated temperatures. Aromatic polyamides, in particular, benefit from the incorporation of this monomer, leading to materials suitable for demanding applications in the aerospace, automotive, and electronics industries.

Key Features:

  • High Thermal Stability: The triazine core is inherently thermally stable, contributing to high decomposition temperatures of the resulting polymers.

  • Enhanced Mechanical Properties: The rigid structure of the monomer leads to polyamides with high tensile strength and modulus.

  • Good Chemical Resistance: The aromatic and heterocyclic nature of the polymer backbone provides resistance to a wide range of solvents and chemicals.

  • Processability: The p-methylphenyl group can improve the solubility of the resulting polyamides in organic solvents compared to unsubstituted phenyl analogs, facilitating processing.

Logical Relationship: Polymer Property Enhancement

G cluster_properties Monomer This compound Polymer Aromatic Polyamide Monomer->Polymer Polycondensation Properties Enhanced Properties Polymer->Properties High Thermal Stability High Thermal Stability High Mechanical Strength High Mechanical Strength Good Chemical Resistance Good Chemical Resistance

Caption: Logical flow from monomer to enhanced polymer properties.

Experimental Protocol: Synthesis of Aromatic Polyamide via Phosphorylation Polycondensation

This protocol describes the synthesis of an aromatic polyamide from this compound and terephthaloyl chloride using the Yamazaki phosphorylation polycondensation method.

Materials:

  • This compound (DAMP-T)

  • Terephthaloyl chloride (TPC)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl)

  • Methanol

  • Deionized water

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser

  • Heating mantle with a temperature controller

  • Beakers, graduated cylinders, and filtration apparatus

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve this compound (10 mmol) and terephthaloyl chloride (10 mmol) in 40 mL of anhydrous NMP containing 0.5 g of LiCl.

  • Addition of Reagents: To the stirred solution, add 6 mL of anhydrous pyridine followed by 10 mL of triphenyl phosphite (TPP).

  • Polymerization: Heat the reaction mixture to 100-105°C and maintain for 3-4 hours with continuous stirring under a nitrogen blanket. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into 500 mL of methanol with vigorous stirring to precipitate the polyamide.

  • Washing: Filter the fibrous polymer and wash it thoroughly with hot methanol and then with deionized water to remove any unreacted monomers and salts.

  • Drying: Dry the resulting aromatic polyamide in a vacuum oven at 80°C for 24 hours.

Experimental Workflow: Polyamide Synthesis

G start Start dissolve Dissolve Monomers (DAMP-T & TPC) in NMP/LiCl start->dissolve add_reagents Add Pyridine and TPP dissolve->add_reagents polymerize Heat to 100-105°C for 3-4h add_reagents->polymerize precipitate Precipitate in Methanol polymerize->precipitate wash Wash with Methanol and Water precipitate->wash dry Dry in Vacuum Oven wash->dry end Aromatic Polyamide dry->end

Caption: Step-by-step workflow for aromatic polyamide synthesis.

Quantitative Data: Properties of Triazine-Containing Aromatic Polyamides

The following table summarizes the typical properties of aromatic polyamides synthesized using 2,4-diamino-6-aryl-1,3,5-triazines, based on literature data for analogous systems.

PropertyValue
Inherent Viscosity (dL/g)0.8 - 1.5
Glass Transition (Tg, °C)300 - 350
10% Weight Loss (TGA, °C)> 450 (in N₂)
Tensile Strength (MPa)80 - 110
Tensile Modulus (GPa)2.5 - 3.5
Elongation at Break (%)5 - 10
SolubilitySoluble in NMP, DMAc, DMF

Application Note 2: Flame-Retardant Additive for Epoxy Resins

Introduction: The high nitrogen content of this compound makes it an effective flame-retardant additive for various polymer systems, including epoxy resins. When incorporated into an epoxy formulation, it can act as a reactive curing agent through its amino groups and/or as an additive that promotes char formation upon combustion. The resulting char layer acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatiles.

Mechanism of Action:

  • Gas Phase: During combustion, the triazine compound can release inert gases (such as N₂), which dilute the flammable gases and oxygen in the gas phase, thus inhibiting the combustion process.

  • Condensed Phase: It promotes the formation of a stable, insulating char layer on the polymer surface. This char layer limits heat transfer to the bulk material and reduces the release of flammable degradation products.

Signaling Pathway: Flame Retardancy Mechanism

G cluster_gas Gas Phase cluster_condensed Condensed Phase heat Heat Source polymer Polymer + Triazine Additive heat->polymer combustion Combustion polymer->combustion release_gases Release of Inert Gases (N₂) combustion->release_gases char_formation Promotes Char Formation combustion->char_formation dilution Dilution of Flammable Gases release_gases->dilution inhibition Combustion Inhibition dilution->inhibition inhibition->heat Reduces Heat Feedback insulation Insulating Char Layer char_formation->insulation protection Protection of Bulk Polymer insulation->protection protection->polymer Shields

Caption: Dual flame retardancy mechanism of triazine additives.

Experimental Protocol: Preparation of a Flame-Retardant Epoxy Resin

This protocol describes the preparation of a flame-retardant epoxy resin using this compound as a co-curing agent and flame retardant.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (DAMP-T)

  • A standard amine curing agent (e.g., 4,4'-diaminodiphenylmethane, DDM)

  • Acetone (as a solvent for DAMP-T if needed)

Equipment:

  • Beakers and a stirring rod

  • Hot plate with a magnetic stirrer

  • Molds for sample casting

  • Curing oven

Procedure:

  • Pre-mixing: Determine the desired loading of DAMP-T (e.g., 5-15 wt% of the total resin formulation). If DAMP-T has low solubility in the epoxy resin at room temperature, it can be pre-dissolved in a minimal amount of acetone or pre-mixed with the epoxy resin and heated gently (e.g., to 80°C) to facilitate dissolution.

  • Mixing: In a beaker, combine the DGEBA epoxy resin with the pre-dissolved or pre-mixed DAMP-T. Stir until a homogeneous mixture is obtained.

  • Addition of Curing Agent: Add the standard amine curing agent (DDM) to the epoxy/DAMP-T mixture. The amount of DDM should be calculated based on the stoichiometric ratio of amine hydrogen to epoxy groups, considering the contribution of amino groups from DAMP-T.

  • Degassing: Stir the mixture thoroughly for 5-10 minutes and then degas in a vacuum chamber to remove any entrapped air bubbles.

  • Casting: Pour the bubble-free mixture into pre-heated molds.

  • Curing: Cure the samples in an oven following a suitable curing schedule (e.g., 120°C for 2 hours followed by 150°C for 3 hours). The exact schedule may need to be optimized based on the specific formulation.

  • Post-Curing and Characterization: After curing, allow the samples to cool down slowly to room temperature. The flame retardancy of the cured samples can be evaluated using standard tests like UL-94 and Limiting Oxygen Index (LOI).

Quantitative Data: Flame Retardancy Performance

The following table presents representative data on the expected flame retardancy performance of an epoxy resin with and without the addition of this compound.

FormulationLimiting Oxygen Index (LOI, %)UL-94 Rating
Neat Epoxy Resin20-22No Rating
Epoxy + 10 wt% DAMP-T28-32V-0
Epoxy + 15 wt% DAMP-T32-36V-0

These application notes and protocols provide a comprehensive guide for researchers and scientists to explore the potential of this compound in the development of advanced materials with superior thermal and flame-retardant properties.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Consistently Low Yield

  • Question: My reaction to synthesize this compound is resulting in a consistently low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in this synthesis can stem from several factors.[1] Consider the following troubleshooting steps:

    • Purity of Starting Materials: Ensure the high purity of your reactants, particularly dicyandiamide (cyanoguanidine) and 4-methylbenzonitrile. Impurities can lead to undesirable side reactions that consume starting materials and complicate purification.[1]

    • Reaction Conditions: The reaction conditions may not be optimal.

      • Temperature: If using conventional heating, ensure the temperature is stable and appropriate. For microwave-assisted synthesis, excessive power or time can lead to decomposition of the product or starting materials.[1][2] Conversely, a temperature that is too low can result in an incomplete reaction.[2]

      • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction appears to stall, a modest increase in temperature or extending the reaction time might be necessary to drive it to completion.[1][2]

    • Solvent Effects: The choice of solvent can influence reaction rates. While some methods are solvent-free, others utilize solvents like 1-pentanol or DMSO.[3] If your reaction mixture is not homogeneous, it can impede the reaction.[3]

    • Alternative Synthetic Routes: If optimizing the current reaction fails, consider a multi-step approach where intermediates are isolated and purified before the final cyclization to achieve better control over the final product.[1]

Issue 2: Formation of Multiple Products or Impurities

  • Question: My final product shows multiple spots on TLC, or the NMR spectrum indicates the presence of significant impurities. How can I improve the selectivity and purity?

  • Answer: The formation of multiple products or the presence of impurities is a common challenge.

    • Side Reactions: Unwanted side reactions are a likely cause of impurities. Analyze your crude reaction mixture (e.g., via LC-MS) to identify the structure of major byproducts, which can provide insight into competing reaction pathways.[2] One common side reaction in triazine synthesis can be hydrolysis of the triazine ring, especially if acidic or basic conditions are used in workup in the presence of water.[4]

    • Purification Strategy: Robust purification methods are essential.

      • Column Chromatography: Standard column chromatography on silica gel is a common and often effective approach for separating the desired product from impurities.[1][4]

      • Recrystallization/Trituration: If the impurities have significantly different solubilities than your product, recrystallization or washing/triturating the crude material with an appropriate solvent can be an effective purification step.[2][4]

      • Preparative HPLC: For difficult separations where isomers or closely related impurities are present, semi-preparative High-Performance Liquid Chromatography (HPLC) can offer the necessary resolution.[1][4]

Issue 3: Product Instability

  • Question: The purified this compound appears to be degrading over time. How can I improve its stability?

  • Answer: Some triazine derivatives can be sensitive to environmental factors.

    • Storage Conditions: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[2]

    • pH Sensitivity: The stability of triazines can be pH-dependent. Ensure that the storage environment is neutral and free from acidic or basic contaminants.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The reaction of dicyandiamide with 4-methylbenzonitrile under microwave irradiation is frequently cited as a green and efficient method.[5][6] This approach often results in high yields, requires shorter reaction times, and simplifies work-up procedures compared to conventional heating methods.[3][6]

Q2: Can I use a different starting material instead of 4-methylbenzonitrile?

A2: Yes, the synthesis is adaptable to a variety of aryl and alkyl nitriles to produce different 6-substituted-2,4-diamino-1,3,5-triazines.[7] Another major synthetic route involves the reaction of a biguanide derivative (like phenylbiguanide) with an appropriate ester.[8]

Q3: What analytical techniques are recommended for characterizing the final product?

A3: Standard characterization involves Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, Mass Spectrometry (MS) to verify the molecular weight, and Infrared (IR) spectroscopy to identify functional groups. Melting point analysis is also a common technique for assessing purity.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. When using a microwave reactor, ensure you are familiar with its operation and safety features. Handle all chemicals in a well-ventilated fume hood.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 6-Substituted-2,4-diamino-1,3,5-triazines via Microwave Irradiation

R-Group (Substituent)Power (W)Time (min)Temperature (°C)Yield (%)Reference
Phenyl901017592[7]
4-Chlorophenyl901019095[7]
4-Methoxyphenyl901019098[7]
4-Pyridyl901019593[7]

Table 2: Yields for 2,4-diamino-1,3,5-triazine Derivatives via Biguanide Route

Compound IDR-Group (at position 6)Yield (%)Reference
5a4-Chlorophenyl86[8]
5c4-Methylphenyl62[8]
5d4-Methoxyphenyl73[8]
5ePhenyl78[8]
5f4-(Trifluoromethyl)phenyl16[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is adapted from green chemistry procedures for the synthesis of 2,4-diamino-1,3,5-triazine derivatives.[3][5]

Materials:

  • Dicyandiamide (Cyanoguanidine)

  • 4-Methylbenzonitrile (p-Tolunitrile)

  • Dimethyl sulfoxide (DMSO), if required for homogenization

  • Microwave reactor

Procedure:

  • In a suitable microwave reactor vessel, combine dicyandiamide (1.0 eq) and 4-methylbenzonitrile (1.1 eq).

  • If the reactants are solid and homogenization is poor, a minimal amount of a high-boiling solvent like DMSO (e.g., 1-3 mL per 15 mmol of reactants) can be added.[3]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a power of approximately 90 W for 10-15 minutes, with a target temperature of 170-190°C.

  • Monitor the reaction progress via TLC (e.g., using a mobile phase of dichloromethane:methanol 95:5).

  • After the reaction is complete (disappearance of starting material), allow the vessel to cool to room temperature.

  • The crude product often solidifies upon cooling. Triturate the solid with a suitable solvent like diethyl ether or ethanol to remove unreacted starting materials and byproducts.

  • Collect the solid product by filtration, wash with the same solvent, and dry under vacuum.

  • If further purification is needed, the product can be recrystallized or purified by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine Dicyandiamide & 4-Methylbenzonitrile in Microwave Vessel react Microwave Irradiation (e.g., 90W, 10-15 min, 180°C) prep->react monitor Monitor Progress (TLC) react->monitor monitor->react Extend Time or Adjust Power cool Cool to Room Temperature monitor->cool Reaction Complete triturate Triturate/Wash with Solvent (e.g., Diethyl Ether) cool->triturate filtrate Filter and Dry Product triturate->filtrate purify Further Purification (Recrystallization or Chromatography) filtrate->purify If Needed analyze Characterize Product (NMR, MS, IR, MP) filtrate->analyze If Pure purify->analyze

Caption: Experimental workflow for the microwave-assisted synthesis.

troubleshooting_low_yield cluster_solutions Potential Solutions problem Problem: Consistently Low Yield check_purity Check Purity of Starting Materials problem->check_purity check_conditions Review Reaction Conditions problem->check_conditions check_completion Verify Reaction Completion (TLC) problem->check_completion alt_route Consider Alternative Synthetic Route problem->alt_route If other solutions fail purify_sm Purify/Source High-Purity Starting Materials check_purity->purify_sm optimize_temp Optimize Temperature & MW Power check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time change_solvent Improve Homogenization (Add minimal DMSO) check_conditions->change_solvent check_completion->optimize_time

Caption: Troubleshooting workflow for addressing low reaction yield.

References

Technical Support Center: Purification of 2,4-diamino-1,3,5-triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-diamino-1,3,5-triazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial purification method for crude 2,4-diamino-1,3,5-triazine derivatives?

A common and straightforward initial purification step is washing the crude solid with a suitable solvent to remove highly soluble impurities.[1] Recrystallization is also a frequently recommended method for achieving high purity, provided a suitable solvent system can be identified.[1]

Q2: My 2,4-diamino-1,3,5-triazine derivative is highly polar. Which chromatographic method is most suitable?

For highly polar triazine derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice.[2] An excellent alternative, particularly for compounds that are too polar for good retention on standard C18 columns, is Hydrophilic Interaction Liquid Chromatography (HILIC).[2]

Q3: How can I improve the solubility of my polar triazine derivative for reversed-phase chromatography?

If your compound shows poor solubility in the initial mobile phase, you can dissolve it in a small amount of a stronger, water-miscible organic solvent such as DMSO, DMF, or NMP. It is crucial to inject the smallest possible volume to minimize peak distortion.[2]

Q4: Can I use normal-phase chromatography for purifying 2,4-diamino-1,3,5-triazine derivatives?

Yes, normal-phase chromatography can be used, but it often requires highly polar mobile phases. Due to the polar nature of the amino groups, these compounds can interact strongly with the silica gel, leading to streaking and poor separation. Deactivation of the silica gel may be necessary to prevent strong adsorption.[2]

Troubleshooting Guides

Recrystallization
Issue EncounteredPossible Cause(s)Suggested Solution(s)
Oiling Out During Recrystallization The compound's melting point is lower than the solvent's boiling point, or the compound is poorly soluble in the selected solvent.- Select a different solvent or use a solvent mixture.- Ensure a slow cooling process to encourage crystal formation.[1]- Use a larger volume of the solvent.[1]
Poor Crystal Yield The compound is too soluble in the chosen solvent, even at low temperatures.- Partially evaporate the solvent to concentrate the solution.- Introduce a co-solvent in which the compound has lower solubility.[1]
Persistent Impurities in Crystals The impurities have similar solubility profiles to the target compound.- Repeat the recrystallization process.- Consider a different purification technique, such as column chromatography.
Column Chromatography
Issue EncounteredPossible Cause(s)Suggested Solution(s)
Compound Streaks on Silica Gel The highly polar amino groups on the triazine ring are interacting strongly with the acidic silica gel.- Add a small amount of a basic modifier, like triethylamine or ammonia, to the eluent to reduce tailing.- Switch to a less acidic stationary phase, such as alumina.[3]- Consider using a deactivated silica gel.[2]
Compound Does Not Elute from the Column The chosen eluent is not polar enough to displace the compound from the stationary phase.- Gradually increase the polarity of the eluent system.- If the compound is suspected to have decomposed on the column, test its stability on a TLC plate first.[3]
Poor Separation of Compound from Impurities The Rf values of the compound and impurities are too close in the selected solvent system.- Optimize the solvent system by trying different solvent combinations.- If using flash chromatography, a smaller particle size stationary phase may improve resolution.
Low Recovery of the Compound The compound may be irreversibly adsorbed onto the column, or it may be too dilute to detect in the collected fractions.- Concentrate the fractions where the compound is expected to elute and re-analyze.- If irreversible adsorption is suspected, consider using a different stationary phase.[3]

Quantitative Data Summary

The following table summarizes purity and yield data from purification experiments on 2,4-diamino-1,3,5-triazine derivatives found in the literature.

CompoundPurification MethodInitial Purity (%)Final Purity (%)Yield (%)Reference
1,3,5-triazine derivative with tyrosineSemi-preparative LC31.3298.24Not Reported
1,3,5-triazine derivative with glutamineSemi-preparative LC56.3198.01Not Reported
2-halo-4,6-dialkoxy-1,3,5-triazinesWashing with WaterNot Reported92-97>90[4]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Test the solubility of a small amount of the crude 2,4-diamino-1,3,5-triazine derivative in various solvents at both room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the compound is fully dissolved. Use the minimum amount of hot solvent required.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of the solvent.

Protocol 2: General Flash Column Chromatography Procedure
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the selected eluent.

  • Column Packing: Pour the slurry into a chromatography column, ensuring the silica gel packs evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column bed.

  • Elution: Add the eluent to the top of the column and apply pressure to begin eluting the sample. Collect the eluate in fractions.[1]

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2,4-diamino-1,3,5-triazine derivative.[1]

Visualizations

Purification_Workflow start Crude 2,4-diamino-1,3,5-triazine Derivative solubility_check Assess Solubility and Polarity start->solubility_check recrystallization Recrystallization solubility_check->recrystallization Good Crystalline Solid Good Solubility Difference column_chromatography Column Chromatography solubility_check->column_chromatography Amorphous Solid or Oily Separable by TLC prep_hplc Preparative HPLC solubility_check->prep_hplc Highly Polar / Poorly Soluble Difficult Separation purity_check Check Purity (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check prep_hplc->purity_check pure_product Pure Product purity_check->pure_product Purity >95% troubleshoot Troubleshoot Method purity_check->troubleshoot Purity <95% troubleshoot->solubility_check Re-evaluate

Caption: Purification method selection workflow.

Troubleshooting_Column_Chromatography start Poor Separation or Recovery in Column Chromatography streaking Is the compound streaking on TLC? start->streaking add_base Add Triethylamine or NH3 to Eluent streaking->add_base Yes no_elution Does the compound not elute? streaking->no_elution No end Improved Purification add_base->end change_stationary_phase Use Alumina or Deactivated Silica change_stationary_phase->end increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes poor_resolution Are compounds co-eluting? no_elution->poor_resolution No check_stability Check Compound Stability on Silica increase_polarity->check_stability check_stability->end optimize_eluent Optimize Solvent System poor_resolution->optimize_eluent Yes optimize_eluent->change_stationary_phase

Caption: Troubleshooting guide for column chromatography.

References

Identifying and minimizing side products in triazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Triazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side products during their experiments, ensuring higher yields and purity of the target triazine derivatives.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of 1,2,4- and 1,3,5-triazines, providing explanations and actionable solutions.

1,2,4-Triazine Synthesis

Question 1: My reaction with an unsymmetrical 1,2-dicarbonyl compound is producing a mixture of products that are difficult to separate. What is happening and how can I resolve this?

Answer: You are likely encountering the formation of regioisomers . This is the most common side product when an unsymmetrical 1,2-dicarbonyl compound reacts with an amidrazone. The amidrazone can condense with either of the two non-equivalent carbonyl groups, leading to two different 1,2,4-triazine isomers, which often have very similar physical properties, making them difficult to separate.[1][2]

Troubleshooting Strategies:

  • Modify Reaction Conditions: The regioselectivity of the condensation can be influenced by solvent polarity and temperature.[1][2] Systematically varying these parameters may favor the formation of one isomer. For instance, less polar solvents at lower temperatures can sometimes enhance selectivity.[2]

  • Reactant Modification: Introducing bulky substituents on either the amidrazone or the dicarbonyl compound can sterically hinder the approach to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.[2]

  • Purification: If a mixture is unavoidable, separation of the regioisomers is necessary. Due to their similar physical properties, this can be challenging.[2]

    • Supercritical Fluid Chromatography (SFC): This technique is frequently successful in separating 1,2,4-triazine regioisomers.

    • Semi-Preparative HPLC: Highly effective for separating isomers with small differences in polarity.

    • Fractional Crystallization: Can be attempted if the isomers have sufficiently different solubilities in a particular solvent system. This is often a trial-and-error process.[2]

    • Column Chromatography: Standard column chromatography on silica gel may be effective if there is a sufficient difference in the polarity of the isomers.[2]

Question 2: I am observing a significant amount of a byproduct that appears to be from the hydrolysis of my 1,2,4-triazine. How can I prevent this?

Answer: The 1,2,4-triazine ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening and the formation of various degradation products. The stability of the triazine ring is highly dependent on the nature and position of its substituents.[2]

Minimization and Control Strategies:

  • Control of pH: If acidic or basic conditions are necessary for other transformations, they should be as mild and brief as possible.[2]

  • Temperature: Avoid excessive heating during reaction workup and purification steps, as this can accelerate hydrolysis.[2]

  • Solvent Choice: Use anhydrous solvents for the reaction and workup whenever possible to minimize the presence of water.[2]

  • Substituent Effects: Electron-withdrawing groups on the triazine ring can increase its susceptibility to nucleophilic attack by water. Consider the electronic nature of your substituents when designing the synthesis and purification steps.[2]

1,3,5-Triazine Synthesis (from Cyanuric Chloride)

Question 3: I am trying to synthesize a di-substituted 1,3,5-triazine from cyanuric chloride, but I am getting a mixture of mono-, di-, and tri-substituted products. How can I improve the selectivity?

Answer: This is a common challenge in the synthesis of unsymmetrically substituted 1,3,5-triazines. The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution. This allows for selective substitution by carefully controlling the reaction temperature.[3][4]

Strategy for Selective Substitution:

The key to selective substitution is precise temperature control at each step of the reaction.

  • First Substitution: This reaction is highly exothermic and should be carried out at low temperatures, typically between 0-5 °C , to prevent di-substitution.[4]

  • Second Substitution: This step is usually performed at room temperature (around 20-25 °C) .[3][4]

  • Third Substitution: The final substitution requires elevated temperatures, often refluxing the solvent , due to the reduced reactivity of the monochloro-disubstituted triazine.[3][4]

It is crucial to monitor the reaction progress by TLC or LC-MS to ensure the completion of each step before proceeding to the next.

Data Presentation

The following tables provide an illustrative summary of how reaction conditions can influence the formation of side products. The data is representative of general trends reported in the literature.

Table 1: Illustrative Influence of Solvent on Regioisomer Ratio in 1,2,4-Triazine Synthesis

Solvent SystemPolarityExpected Major RegioisomerNotes
TolueneLowIsomer ALess polar solvents may enhance selectivity.
DioxaneMediumMixture of A and B
EthanolHigh (Protic)Isomer BPolar protic solvents can alter the reactivity of the carbonyl groups.
Acetic AcidHigh (Protic)Isomer BOften used as a catalyst and solvent, can influence isomer ratio.

Table 2: General Temperature Guidelines for Selective Substitution of Cyanuric Chloride

Substitution StepRecommended Temperature RangeExpected Major ProductCommon Side Products if Not Controlled
First Nucleophile0-5 °CMono-substituted triazineDi- and tri-substituted products
Second NucleophileRoom Temperature (~25 °C)Di-substituted triazineUnreacted mono-substituted starting material, tri-substituted product
Third NucleophileReflux (e.g., >80 °C)Tri-substituted triazineIncomplete reaction, presence of di-substituted starting material

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines via Condensation of 1,2-Diketones and Amides (Conventional Method)

This protocol is adapted from a one-pot procedure for synthesizing substituted 1,2,4-triazines.

Materials:

  • Amide (e.g., benzamide) (1 mmol)

  • 1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)

  • Base (e.g., sodium tert-butoxide)

  • Ethanol

  • Hydrazine hydrate

  • Dichloromethane

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, stir a mixture of the amide (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the presence of a base.

  • Once the initial condensation is complete (often forming a jelly-like mass), add ethanol to dissolve the intermediate.

  • Add hydrazine hydrate (2 ml) to the reaction mixture.

  • Heat the solution at reflux for 2.5 to 6 hours, monitoring the reaction by TLC.

  • After cooling, evaporate the solvent under reduced pressure.

  • Pour the residue into water and extract with dichloromethane.

  • Wash the organic layer with sodium bicarbonate solution and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the crude product by column chromatography or recrystallization.

Protocol 2: Stepwise Synthesis of an Unsymmetrical Tri-substituted 1,3,5-Triazine from Cyanuric Chloride

This protocol outlines a general procedure for the controlled, sequential substitution of cyanuric chloride.

Materials:

  • Cyanuric chloride

  • Nucleophile 1 (e.g., an amine)

  • Nucleophile 2 (e.g., another amine)

  • Nucleophile 3 (e.g., a thiol or alcohol)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Appropriate solvents (e.g., THF, Dioxane)

Procedure:

Step 1: First Substitution (0-5 °C)

  • Dissolve cyanuric chloride in a suitable anhydrous solvent (e.g., THF) in a round-bottom flask and cool the mixture to 0-5 °C in an ice bath.

  • In a separate flask, dissolve Nucleophile 1 and a base (e.g., DIPEA) in the same solvent.

  • Add the solution of Nucleophile 1 dropwise to the cyanuric chloride solution, maintaining the temperature between 0-5 °C.

  • Stir the reaction at this temperature for the appropriate time (monitor by TLC) until the starting material is consumed.

Step 2: Second Substitution (Room Temperature)

  • To the reaction mixture from Step 1, add a solution of Nucleophile 2 and a base at room temperature.

  • Stir the reaction at room temperature until the mono-substituted intermediate is consumed (monitor by TLC).

Step 3: Third Substitution (Elevated Temperature)

  • To the reaction mixture from Step 2, add Nucleophile 3.

  • Heat the reaction mixture to reflux and maintain this temperature until the di-substituted intermediate is consumed (monitor by TLC).

  • After the reaction is complete, cool the mixture and perform an appropriate aqueous work-up.

  • Purify the final product by column chromatography or recrystallization.

Visualizations

cluster_synthesis 1,2,4-Triazine Synthesis Workflow cluster_troubleshooting Troubleshooting Regioisomer Formation start Starting Materials (Unsymmetrical 1,2-Dicarbonyl + Amidrazone) reaction Condensation Reaction start->reaction mixture Crude Product: Mixture of Regioisomers reaction->mixture modify_conditions Modify Reaction Conditions (Solvent, Temperature) mixture->modify_conditions Optimize Selectivity modify_reactants Modify Reactants (Steric Hindrance) mixture->modify_reactants Improve Selectivity purification Purification of Isomers (HPLC, SFC, Crystallization) mixture->purification Isolate Desired Product

Troubleshooting workflow for regioisomer formation.

cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 title Selective Substitution of Cyanuric Chloride cyanuric_chloride Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) product1 Mono-substituted Product (4,6-Dichloro-) cyanuric_chloride->product1 First Substitution nuc1 Nucleophile 1 + Base temp1 0-5 °C product2 Di-substituted Product (6-Chloro-) product1->product2 Second Substitution nuc2 Nucleophile 2 + Base temp2 Room Temperature product3 Tri-substituted Product product2->product3 Third Substitution nuc3 Nucleophile 3 temp3 Elevated Temperature (Reflux)

Temperature-controlled workflow for 1,3,5-triazine synthesis.

References

Technical Support Center: Optimization of Nucleophilic Substitution on the Triazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing nucleophilic substitution reactions on the triazine ring.

Frequently Asked Questions (FAQs)

Q1: What makes the triazine ring susceptible to nucleophilic substitution?

A1: The 1,3,5-triazine (s-triazine) ring possesses a significant electron deficiency due to the presence of three highly electronegative nitrogen atoms.[1] This electron deficiency makes the carbon atoms within the ring highly electrophilic and, therefore, susceptible to attack by nucleophiles.[1][2] The substitution of chlorine atoms on a triazine ring typically follows a two-step addition-elimination mechanism, known as nucleophilic aromatic substitution (SNAr).[1] In this process, the nucleophile first attacks an electron-deficient carbon atom, leading to the formation of a resonance-stabilized intermediate called a Meisenheimer complex.[1] Subsequently, the leaving group, typically a chloride ion, is eliminated, restoring the aromaticity of the triazine ring.[1]

Q2: How can I achieve selective mono-, di-, or tri-substitution on 2,4,6-trichloro-s-triazine (cyanuric chloride)?

A2: Selective substitution on the triazine ring is primarily controlled by regulating the reaction temperature.[2][3] The reactivity of the chlorine atoms decreases with each successive substitution. This is because the introduction of an electron-donating nucleophile increases the electron density of the triazine ring, deactivating it towards further nucleophilic attack.[2][3] Consequently, a stepwise increase in temperature is necessary for each subsequent substitution.[2][3] The first substitution is typically carried out at low temperatures (around 0–5 °C), the second at room temperature, and the third often requires heating or reflux conditions.[1][3][4]

Q3: What is the general order of reactivity for different nucleophiles with cyanuric chloride?

A3: The reactivity of various nucleophiles can be influenced by the specific reaction conditions. However, a general preferential order of incorporation has been observed to be alcohols > thiols > amines when using diisopropylethylamine (DIEA) as a base at 0°C.[2][5] For the synthesis of asymmetrically substituted triazines, it is often recommended to introduce the different types of nucleophiles in a specific sequence to achieve the desired product.[2]

Q4: My reaction is showing low or no conversion. What are the possible causes?

A4: Several factors can contribute to low or no conversion in nucleophilic substitution reactions on the triazine ring. A weak nucleophile may require more forcing conditions, such as higher temperatures, a stronger base, or longer reaction times to proceed effectively.[2] Additionally, if you are working with a triazine ring that has already been substituted with an electron-donating group like an amine, the ring may be too electron-rich for subsequent substitutions under standard conditions.[2]

Q5: I am observing unexpected side products in my reaction. What might be happening?

A5: The formation of unexpected side products can arise from several issues. Over-substitution, leading to di- or tri-substituted products when only mono-substitution is desired, is a common problem and is often a result of poor temperature control.[2] Another potential side reaction is hydrolysis; 2,4,6-trichloro-s-triazine is sensitive to moisture and can react with water to form cyanuric acid, particularly at elevated temperatures.[2] Therefore, it is crucial to use dry reagents and solvents. In some cases, particularly with strong nucleophiles, the triazine ring itself can undergo cleavage.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Over-substitution (e.g., obtaining di-substituted product instead of mono-substituted) Poor temperature control. The reaction temperature is too high.Maintain a low temperature, typically 0-5°C for the first substitution. For highly reactive nucleophiles, temperatures as low as -20°C may be necessary.[2] Ensure the reaction flask is adequately cooled and add the nucleophile dropwise to prevent localized heating.[2]
Low or no conversion 1. Weak Nucleophile: The nucleophile being used is not reactive enough under the current conditions.[2] 2. Deactivated Ring: The triazine ring is already substituted with an electron-donating group, making it less reactive.[2]1. Increase the reaction temperature, use a stronger base, or extend the reaction time. 2. More forceful conditions may be required for subsequent substitutions on an already functionalized triazine ring.
Formation of cyanuric acid (white precipitate) Hydrolysis: The presence of water in the reaction mixture. 2,4,6-trichloro-s-triazine is sensitive to hydrolysis.[2]Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple spots on TLC, difficult to purify Mixture of products: Incomplete reaction or side reactions leading to a complex mixture.Monitor the reaction closely using Thin Layer Chromatography (TLC).[1] Optimize reaction time and temperature to drive the reaction to completion for the desired product. Consider alternative purification methods if standard chromatography is ineffective.
Reaction stalling Inadequate base: Insufficient base to neutralize the HCl generated during the reaction, leading to protonation of the nucleophile.Use at least one equivalent of a non-nucleophilic base, such as Diisopropylethylamine (DIEA), for each substitution step.[1]

Data Presentation

Table 1: Temperature-Controlled Sequential Substitution of 2,4,6-Trichloro-1,3,5-triazine (TCT)

Substitution StepLeaving GroupTypical Reaction TemperatureRing Reactivity
First Substitution1st Chlorine0–5 °C[2][3]High
Second Substitution2nd ChlorineRoom Temperature (~25 °C)[2][3]Moderate
Third Substitution3rd ChlorineHigh Temperature / Reflux (>60-80 °C)[1][2][4]Low
Note: The exact temperatures can vary depending on the nucleophile's reactivity.[2]

Table 2: Representative Conditions for Monosubstitution on Cyanuric Chloride

NucleophileBaseSolventTemperature (°C)Time
Butan-2-amineDIEADCM030 min[1]
4-AminobenzenesulfonamideNaOHAcetone01 h[6]
PiperidineNaHCO₃Not Specified02 h[3]
MorpholineNaHCO₃Not Specified02 h[3]
Amino AcidTEADioxane-H₂O (1:1)Room TempOvernight[3]

Experimental Protocols

Protocol 1: General Procedure for Monosubstitution of 2,4,6-trichloro-s-triazine (TCT)
  • Preparation: Dissolve 2,4,6-trichloro-s-triazine (TCT) (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.[1][2]

  • Cooling: Cool the solution to 0 °C in an ice bath.[1][2]

  • Addition of Reagents: Add the desired nucleophile (1.0 equivalent) to the stirring solution, followed by the dropwise addition of a base like Diisopropylethylamine (DIEA) (1.0 equivalent).[1][2]

  • Reaction: Stir the reaction mixture at 0 °C for 30-60 minutes.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the TCT starting material is fully consumed.[1]

  • Workup: Dilute the reaction mixture with DCM and wash it several times with water to remove the base salts.[1]

  • Isolation: Collect the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the 2-substituted-4,6-dichloro-s-triazine product.[1]

Protocol 2: General Procedure for Disubstitution of a Monosubstituted Dichloro-s-triazine
  • Preparation: Dissolve the monosubstituted dichloro-s-triazine (1.0 equivalent) from the previous step in a suitable solvent like DCM.[1]

  • Addition of Reagents: Add the second nucleophile (1.0 equivalent) to the solution, followed by the addition of DIEA (1.0 equivalent).[1]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[1]

  • Workup and Isolation: Perform the same workup and isolation procedure as described in Protocol 1 to obtain the pure 2,4-disubstituted-6-chloro-s-triazine product.[1]

Visualizations

G cluster_workflow Experimental Workflow for Sequential Substitution TCT 2,4,6-Trichloro-s-triazine (TCT) Mono_Sub Monosubstituted Product TCT->Mono_Sub Nucleophile 1 Base, 0-5 °C Di_Sub Disubstituted Product Mono_Sub->Di_Sub Nucleophile 2 Base, Room Temp. Tri_Sub Trisubstituted Product Di_Sub->Tri_Sub Nucleophile 3 Base, >60 °C

Caption: Sequential nucleophilic substitution on the triazine ring.

G cluster_troubleshooting Troubleshooting Logic for Low Conversion Start Low/No Conversion Observed Check_Nucleophile Is the nucleophile weak? Start->Check_Nucleophile Check_Ring Is the triazine ring deactivated? Check_Nucleophile->Check_Ring No Increase_Temp Increase Temperature Check_Nucleophile->Increase_Temp Yes Forcing_Conditions Use Forcing Conditions Check_Ring->Forcing_Conditions Yes Stronger_Base Use Stronger Base Longer_Time Increase Reaction Time Success Reaction Proceeds Increase_Temp->Success Stronger_Base->Success Longer_Time->Success Forcing_Conditions->Success

Caption: Troubleshooting guide for low reaction conversion.

References

Technical Support Center: Microwave-Assisted Triazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the successful microwave-assisted synthesis of triazines.

Troubleshooting Guide

This section addresses common issues encountered during the microwave-assisted synthesis of triazines, offering potential causes and solutions in a question-and-answer format.

Question: Why is my reaction yield consistently low?

Answer: Low yields in microwave-assisted triazine synthesis can stem from several factors. A primary consideration is the optimization of reaction conditions. The molar ratio of reactants is crucial; for instance, in the synthesis of triazine covalent organic frameworks, a 1:3 ratio of cyanuric chloride to phenazine is essential for a successful reaction.[1] Suboptimal microwave parameters, such as temperature, pressure, and irradiation time, can also significantly impact the yield. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific substrates.

Another potential cause is the choice of solvent. The solvent's ability to absorb microwave radiation (its dielectric properties) affects the heating efficiency.[2] Solvents with higher dielectric constants generally lead to faster heating and can improve reaction rates and yields.[2] However, the solvent must also be compatible with the reactants and stable under the reaction conditions. In some cases, solvent-free reactions or the use of solid supports can lead to improved yields and easier purification.[3][4]

Finally, the purity of starting materials and the presence of moisture can inhibit the reaction. Ensure all reactants and solvents are of high purity and appropriately dried before use.

Question: I am observing the formation of significant side products. How can this be minimized?

Answer: The formation of side products is a common challenge in organic synthesis. Microwave-assisted synthesis often minimizes side reactions compared to conventional heating due to rapid and uniform heating.[1][5] However, if side products are still an issue, consider the following:

  • Reaction Time and Temperature: Over-exposure to microwave irradiation or excessively high temperatures can lead to the decomposition of reactants or products, resulting in impurities. Carefully control the reaction time and temperature. Modern microwave reactors allow for precise monitoring and control of these parameters.

  • Stepwise Addition of Reagents: In multi-step, one-pot syntheses, the sequential addition of reagents at specific temperatures and times can prevent undesired side reactions.[6]

  • Catalyst Selection: The choice of catalyst can influence the reaction pathway and selectivity. For instance, in certain 1,3,5-triazine syntheses, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) has been shown to improve efficiency and reduce side products.[7] For some reactions, a catalyst-free approach under microwave irradiation can provide excellent yields.[8][9]

Question: How can I effectively monitor the progress of my microwave-assisted reaction?

Answer: Real-time monitoring of microwave-assisted reactions can be challenging due to the sealed reaction vessels. The most common method is to run a series of small-scale reactions at varying time points. After completion, the reaction progress can be analyzed using standard techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Some advanced microwave reactors are equipped with in-situ monitoring capabilities, such as IR or Raman spectroscopy, which can provide real-time data on the reaction progress.[10]

Question: What are the best practices for purifying triazines synthesized via microwave irradiation?

Answer: Purification of the final triazine product is a critical step. The choice of purification method will depend on the physical and chemical properties of the product and the impurities present. Common purification techniques include:

  • Recrystallization: This is a simple and effective method for purifying solid products, provided a suitable solvent system can be found.

  • Column Chromatography: For complex mixtures or when high purity is required, automated flash chromatography systems can be highly effective and accelerate the purification process.[11]

  • Precipitation and Washing: In some cases, the desired product can be isolated by precipitation from the reaction mixture by adding an anti-solvent, followed by washing with appropriate solvents to remove impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for triazine synthesis compared to conventional heating?

A1: Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional heating methods[12][13]:

  • Rapid Reaction Times: Reactions that take hours or even days with conventional heating can often be completed in minutes under microwave irradiation.[7][14]

  • Higher Yields: The rapid and efficient heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[14][15]

  • Improved Purity: The reduction in side reactions simplifies the purification process.[5]

  • Energy Efficiency: Microwave heating is more energy-efficient as it directly heats the reaction mixture, unlike conventional methods that heat the vessel first.

  • Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[7][16]

Q2: How do I select an appropriate solvent for my microwave-assisted triazine synthesis?

A2: The choice of solvent is critical for the success of a microwave-assisted reaction.[2] Key factors to consider include:

  • Dielectric Properties: Solvents with a high dielectric constant and tangent delta absorb microwave energy efficiently, leading to rapid heating.[2] Common high-absorbing solvents include DMF, ethanol, and DMSO.

  • Boiling Point: In a sealed microwave vessel, solvents can be heated well above their atmospheric boiling points, allowing for reactions to be performed at higher temperatures.

  • Reactivity and Stability: The solvent should be inert to the reactants and stable under the reaction conditions. For example, amide-based solvents like DMF can sometimes decompose at high temperatures to produce nucleophilic by-products.

  • Solubility: The reactants should be soluble in the chosen solvent to ensure a homogeneous reaction mixture.

In some cases, a mixture of solvents can be used to fine-tune the dielectric properties and solubility. Solvent-free reactions, where the reactants are adsorbed onto a solid support like silica gel or alumina, are also a viable and environmentally friendly option.[3][4]

Q3: Can microwave-assisted synthesis be scaled up for larger-scale production of triazines?

A3: Yes, microwave-assisted synthesis can be scaled up. While laboratory-scale microwave reactors are common, larger batch and continuous-flow microwave reactors are available for pilot and industrial-scale production. One-pot, sequential reactions under microwave irradiation have been successfully scaled up to the gram scale, demonstrating the feasibility of this technology for producing larger quantities of material.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various microwave-assisted triazine syntheses, highlighting the improvements in reaction time and yield compared to conventional methods.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,3,5-Triazinanes [14]

CompoundMethodReaction TimeYield (%)
1,3,5-Triazinane Analog 1Conventional Heating10 hours62-78
Microwave Irradiation3 minutes98-99

Table 2: Synthesis of 6-Phenyl-1,3,5-triazine-2,4-diamine [17]

MethodTemperature (°C)Reaction TimeYield (%)
Conventional Heating10014 hours81
Microwave Irradiation8014 minutes93

Table 3: Optimization of Microwave-Assisted Synthesis of a 1,3,5-Triazine Derivative [7]

BaseSolventCatalystReaction Time (s)Yield (%)
Na2CO3DMFTBAB15088
K2CO3DMFTBAB15085
Na2CO3DMSOTBAB15075
Na2CO3DMF-15060

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one [4]

  • Materials: Thiocarbohydrazide, 2-oxo-4-(2-thienyl)but-3-enoic acid, glacial acetic acid.

  • Procedure:

    • In a microwave reaction vessel, combine equimolar amounts of thiocarbohydrazide and 2-oxo-4-(2-thienyl)but-3-enoic acid.

    • Add a few drops of glacial acetic acid.

    • Place the vessel in a microwave synthesizer and irradiate for 2 minutes. Optimize power and temperature settings for the specific instrument.

    • After cooling, purify the product by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin [8]

  • Materials: Benzotriazole-activated substituted benzoic acids (1.5 mol), metformin (1 mmol), triethylamine (TEA, 5 equiv.), dimethylformamide (DMF, 3 mL).

  • Procedure:

    • Dissolve the reactants in DMF in a microwave-safe vessel.

    • Irradiate the mixture for 3 hours at 100 °C.

    • Pour the crude mixture over ice and stir in sodium carbonate for 15 minutes.

    • Isolate the solid product and purify by stirring in diethyl ether for 30 minutes, followed by vacuum filtration.

Visualizations

Troubleshooting_Workflow start Start: Microwave-Assisted Triazine Synthesis problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes side_products Side Products problem->side_products Yes purification Purification Issues problem->purification Yes success Successful Synthesis problem->success No optimize_params Optimize Microwave Parameters (T, P, t) low_yield->optimize_params check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents solvent Evaluate Solvent Choice low_yield->solvent reaction_time Adjust Reaction Time & Temperature side_products->reaction_time catalyst Re-evaluate Catalyst System side_products->catalyst purification_method Select Appropriate Purification Method (Recrystallization, Chromatography) purification->purification_method optimize_params->success check_reagents->success solvent->success reaction_time->success catalyst->success purification_method->success

Caption: A troubleshooting workflow for microwave-assisted triazine synthesis.

Synthesis_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions reactant1 Triazine Precursor (e.g., Cyanuric Chloride) reaction_mixture Reaction Mixture in Sealed Vessel reactant1->reaction_mixture reactant2 Nucleophile (e.g., Amine, Phenol) reactant2->reaction_mixture solvent Solvent Selection (e.g., DMF, Dioxane, Solvent-free) solvent->reaction_mixture microwave Microwave Irradiation (Time, Temperature, Power) workup Work-up (e.g., Precipitation, Extraction) microwave->workup catalyst Catalyst (e.g., Base, PTC) catalyst->reaction_mixture reaction_mixture->microwave purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Final Triazine Product purification->product

Caption: A general experimental workflow for microwave-assisted triazine synthesis.

References

Technical Support Center: Enhancing the Purity of Synthesized Triazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of synthesized triazine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of triazine compounds?

A1: Common impurities typically include unreacted starting materials, by-products from side reactions, and regioisomers, especially when using unsymmetrical precursors.[1][2] For instance, in the synthesis of 2-Chloro-4-methoxy-1,3,5-triazine, common impurities are the mono- and tri-substituted byproducts (e.g., 2,4-dichloro-6-methoxy-1,3,5-triazine and 2,4,6-trimethoxy-1,3,5-triazine).[3] Hydrolysis products can also form if water is present during the reaction or workup.[2][3]

Q2: What is a recommended general strategy for purifying a crude triazine product?

A2: A systematic, multi-step purification strategy is highly recommended.[1] The general workflow begins with an initial workup, such as a liquid-liquid extraction, to remove highly polar or non-polar impurities. This is typically followed by a primary purification step, most commonly flash column chromatography. For compounds requiring high purity (>98%), a final polishing step like semi-preparative HPLC or recrystallization is often necessary.[1]

Q3: How can I effectively assess the purity of my final triazine compound?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable and widely used method for quantitatively determining the purity of triazine derivatives.[3][4] For rapid, qualitative assessments during the purification process (e.g., monitoring column chromatography fractions), Thin-Layer Chromatography (TLC) is an indispensable tool.[3] Gas Chromatography (GC) coupled with various detectors is also frequently used for the analysis of triazine compounds, particularly for volatile derivatives.[4][5]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My TLC plate shows multiple spots after synthesis. How should I approach purification?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of your target compound along with unreacted starting materials and/or by-products. A systematic purification workflow should be employed.

cluster_hp start Crude Reaction Mixture (Multiple TLC Spots) extraction Liquid-Liquid Extraction start->extraction chromatography Flash Column Chromatography extraction->chromatography purity_check Assess Purity (TLC/HPLC) chromatography->purity_check high_purity High-Purity Polishing purity_check->high_purity  Purity < 98% final_product Pure Triazine Compound purity_check->final_product  Purity ≥ 98% recrystallization Recrystallization high_purity->recrystallization prep_hplc Semi-Prep HPLC high_purity->prep_hplc recrystallization->final_product prep_hplc->final_product

Caption: General purification workflow for triazine derivatives. (Max Width: 760px)
  • Initial Workup: Begin with a liquid-liquid extraction to remove baseline impurities. After quenching the reaction, you can dilute the mixture with water and extract it with an organic solvent like ethyl acetate.[1]

  • Primary Purification: Flash column chromatography is the most common technique for the initial separation of the target compound from major impurities.[1][6]

  • High-Purity Polishing: If the purity is still insufficient for your application (e.g., biological assays), a final purification step is required. For solid compounds, recrystallization is an excellent method.[1] For challenging separations or to achieve very high purity, semi-preparative HPLC is highly effective.[7]

Issue 2: My column chromatography provides poor separation. What can I do to improve it?

Answer: Poor separation during column chromatography can stem from several factors. The following decision tree can help you troubleshoot the issue.

start Poor Separation in Column Chromatography q1 Is the solvent system optimized via TLC? start->q1 a1_no Optimize eluent (aim for Rf ≈ 0.3) q1->a1_no No q2 Is the sample loaded correctly (concentrated, minimal solvent)? q1->q2 Yes a2_no Improve loading technique (e.g., dry loading) q2->a2_no No q3 Is the column packed properly (no air bubbles or channeling)? q2->q3 Yes a3_no Repack column carefully q3->a3_no No end Consider alternative techniques: - Reversed-Phase - Preparative HPLC q3->end Yes start Mixture of Products (e.g., by TLC, LC-MS) q1 Using Unsymmetrical 1,2-Dicarbonyl? start->q1 diag Regioisomer Formation Likely q1->diag Yes sol Solutions diag->sol s1 Control Reaction Conditions sol->s1 s2 Modify Reactants sol->s2 s3 Purification of Isomers sol->s3 s3_a Semi-preparative HPLC s3->s3_a s3_b Fractional Crystallization s3->s3_b

References

Optimizing solvent and temperature for 1,3,5-triazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 1,3,5-triazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in 1,3,5-triazine chemistry. Here you will find troubleshooting guides for specific experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data to inform your reaction optimization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1,3,5-triazines, with a focus on optimizing solvent and temperature conditions.

Issue 1: Low or No Product Yield in Nucleophilic Substitution of Cyanuric Chloride

Potential Cause Troubleshooting Steps
Inadequate Temperature Control The sequential substitution of chlorine atoms on cyanuric chloride is highly temperature-dependent. Ensure strict temperature control for each step: the first substitution should be at or below 0°C, the second at room temperature, and the third often requires elevated temperatures (>80°C).[1][2]
Incorrect Solvent Choice For substitutions with amines, aprotic solvents like Tetrahydrofuran (THF) or acetone are commonly used for the initial, more reactive steps.[3][4] For the less reactive third substitution, a higher boiling point solvent like N,N-Dimethylformamide (DMF) may be necessary, especially under microwave conditions where it can lead to yields between 54% and 87%.[3]
Presence of Moisture Cyanuric chloride is sensitive to moisture and can hydrolyze, leading to undesired byproducts and reduced yield. Always use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Insufficient Mixing in Heterogeneous Reactions If your reactants are not fully dissolved, poor mixing can limit the reaction rate. Ensure vigorous stirring. In aqueous sonochemical synthesis where reactants may be poorly miscible, consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[3]
Inappropriate Base A non-nucleophilic base, such as diisopropylethylamine (DIEA) or potassium carbonate, is often required to neutralize the HCl byproduct of the substitution reaction.[1][4] Ensure the base is compatible with your reactants and solvent.

Issue 2: Formation of Multiple Products (Mono-, Di-, and Tri-substituted Mixtures)

Potential Cause Troubleshooting Steps
Poor Temperature Control As the reactivity of the C-Cl bonds decreases with each substitution, precise temperature control is critical for selectivity. A slight increase in temperature during the first substitution can lead to the formation of the di-substituted product.[1]
Incorrect Stoichiometry Carefully control the stoichiometry of your nucleophile. For mono-substitution, use one equivalent of the nucleophile, and for di-substitution, use two equivalents.
Order of Nucleophile Addition When synthesizing unsymmetrical triazines, the order of nucleophile addition is crucial. Generally, more reactive nucleophiles should be added at lower temperatures first.

Issue 3: Reaction Stalls or is Incomplete, Especially in Microwave-Assisted Synthesis

Potential Cause Troubleshooting Steps
Poor Microwave Absorption If your reactants are poor microwave absorbers, the reaction mixture may not reach the target temperature. The addition of a small amount of a polar solvent like DMF or a microwave susceptor (e.g., graphite) can improve energy absorption.
Overheating and Decomposition Overheating can lead to the decomposition of reactants or products. Use a microwave reactor with accurate temperature monitoring. If the reaction is highly exothermic, consider using pulsed heating to maintain the desired temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for the nucleophilic substitution of cyanuric chloride?

A1: There is no single "best" solvent as the optimal choice depends on the specific nucleophile and the desired substitution pattern. For the first one or two substitutions with reactive nucleophiles like amines, aprotic solvents such as THF or acetone are commonly used at 0°C and room temperature, respectively.[3][4] For the third, less reactive substitution, or for reactions requiring higher temperatures, DMF is often a good choice, particularly in microwave-assisted synthesis where it can significantly improve yields.[3]

Q2: How critical is temperature control in the synthesis of unsymmetrical 1,3,5-triazines?

A2: Temperature control is paramount. The reactivity of the chlorine atoms on the triazine ring decreases significantly after each substitution. This difference in reactivity is exploited to achieve selective substitution. A typical temperature profile is:

  • First substitution: 0°C

  • Second substitution: Room temperature

  • Third substitution: Elevated temperatures (e.g., reflux)[2]

Failure to maintain these distinct temperature ranges will likely result in a mixture of products that can be difficult to separate.

Q3: My reaction is not going to completion, even at elevated temperatures. What can I do?

A3: If your reaction has stalled, consider the following:

  • Solvent: Ensure your solvent can reach the required temperature without boiling. If not, switch to a higher-boiling point solvent.

  • Microwave Synthesis: For sluggish reactions, microwave irradiation can be highly effective, often reducing reaction times from hours to minutes and improving yields.[3]

  • Catalyst: For certain reactions, a catalyst may be necessary. For example, in aqueous sonochemical synthesis, a phase-transfer catalyst can be beneficial.[3]

Q4: Why is direct bromination of the 1,3,5-triazine ring so difficult?

A4: The 1,3,5-triazine ring is highly electron-deficient due to the presence of three electronegative nitrogen atoms. This deactivates the ring towards electrophilic attack, such as by a bromine cation (Br+), which is the active species in electrophilic bromination. Nucleophilic substitution is a much more favorable reaction pathway for functionalizing the triazine core.[1]

Data Presentation

Table 1: Solvent Effects on Microwave-Assisted Synthesis of 1,3,5-Triazine Derivatives

SolventCatalystTemperature (°C)Time (s)Yield (%)Reference
DMFNa₂CO₃, TBAB15015054-87[3]
WaterNa₂CO₃, TBABRoom Temp. (Sonication)1800-2100~84[3]

Table 2: Temperature-Controlled Sequential Nucleophilic Substitution of Cyanuric Chloride

Substitution StepTypical TemperatureCommon SolventsBase
First Chlorine0°CAcetone, THFK₂CO₃, NaHCO₃, DIEA
Second ChlorineRoom TemperatureAcetone, THFK₂CO₃, DIEA
Third Chlorine> 80°C (Reflux)Toluene, DMFDIEA

Experimental Protocols

Protocol 1: General Procedure for Sequential Nucleophilic Substitution of Cyanuric Chloride

This protocol provides a general guideline for the synthesis of a tri-substituted 1,3,5-triazine with three different nucleophiles.

Materials:

  • Cyanuric chloride

  • Nucleophile 1

  • Nucleophile 2

  • Nucleophile 3

  • Anhydrous solvent (e.g., THF, Acetone)

  • Non-nucleophilic base (e.g., DIEA, K₂CO₃)

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

First Substitution (0°C):

  • Dissolve cyanuric chloride (1 equivalent) in the anhydrous solvent in the round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the first nucleophile (1 equivalent) to the stirred solution.

  • Add the base (1 equivalent) dropwise.

  • Stir the reaction at 0°C and monitor its progress by TLC until the starting material is consumed.

Second Substitution (Room Temperature):

  • To the reaction mixture containing the mono-substituted triazine, add the second nucleophile (1 equivalent).

  • Add the base (1 equivalent).

  • Allow the reaction mixture to warm to room temperature.

  • Stir and monitor the reaction until completion by TLC.

Third Substitution (Elevated Temperature):

  • Add the third nucleophile (1 equivalent) and base (1 equivalent) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up the reaction by quenching with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an appropriate organic solvent.

  • Purify the final product by column chromatography, recrystallization, or other suitable methods.

Mandatory Visualizations

experimental_workflow start Start: Cyanuric Chloride in Anhydrous Solvent step1 1. Add Nucleophile 1 + Base 2. Stir at 0°C start->step1 product1 Mono-substituted Triazine step1->product1 step2 1. Add Nucleophile 2 + Base 2. Warm to Room Temp. product1->step2 product2 Di-substituted Triazine step2->product2 step3 1. Add Nucleophile 3 + Base 2. Heat to Reflux product2->step3 final_product Tri-substituted Triazine step3->final_product workup Work-up and Purification final_product->workup

Caption: Experimental workflow for sequential nucleophilic substitution on cyanuric chloride.

troubleshooting_low_yield start Low or No Yield Observed q1 Is the temperature for each step strictly controlled? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are anhydrous solvents and reagents being used? a1_yes->q2 sol1 Implement precise temperature control: - 1st sub: 0°C - 2nd sub: RT - 3rd sub: Elevated Temp a1_no->sol1 end Re-run Experiment sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the chosen solvent appropriate for the reaction temperature and nucleophile? a2_yes->q3 sol2 Use anhydrous materials and an inert atmosphere to prevent hydrolysis of cyanuric chloride. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end sol3 Consider a higher boiling point solvent (e.g., DMF) for the third substitution or for microwave synthesis. a3_no->sol3 sol3->end

Caption: Troubleshooting decision tree for low yield in 1,3,5-triazine synthesis.

References

Validation & Comparative

A Comparative Analysis of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer potential of 2,4-diamino-1,3,5-triazine derivatives against established chemotherapeutic agents—Cisplatin, Doxorubicin, and Paclitaxel. Due to the limited publicly available data on the specific compound 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine, this guide focuses on the broader class of 2,4-diamino-1,3,5-triazine derivatives, offering insights into their therapeutic promise. The comparison is based on their cytotoxic activity against common breast cancer cell lines, their mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation: A Comparative Look at Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available IC50 values for various 2,4-diamino-1,3,5-triazine derivatives and standard anticancer drugs in the MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines.

Disclaimer: The IC50 values presented are compiled from various studies. Direct comparison should be approached with caution due to potential variations in experimental conditions.

Compound/DrugCell LineIC50 Value (µM)Citation
2,4-Diamino-1,3,5-triazine Derivatives
Compound 97¹MCF-70.77 ± 0.01[1]
Compound 98¹MCF-70.1 ± 0.01[1]
Compound 99¹MDA-MB-2316.49 ± 0.04[1]
Compound 102²MDA-MB-2310.001[1]
Standard Anticancer Agents
CisplatinMCF-721[2]
MDA-MB-23123[2]
MDA-MB-23163.1 ± 1.2[3]
DoxorubicinMCF-78.306[4]
MDA-MB-2316.602[4]
MCF-7~2.0 (1.1 µg/ml)[5]
MDA-MB-231~2.5 (1.38 µg/ml)[5]
MCF-74[6]
MDA-MB-2311[6]
PaclitaxelMCF-70.0075[7]
MDA-MB-2310.0024 - 0.005[8]
MDA-MB-2310.01267[9]

¹Compounds referenced in the study by El-Faham et al.[1] ²Compound referenced in the study by Junaid et al.[1]

Mechanisms of Action: Diverse Pathways to Cell Death

2,4-Diamino-1,3,5-triazine Derivatives: The anticancer activity of this class of compounds is attributed to several mechanisms, including the induction of apoptosis (programmed cell death), inhibition of critical enzymes like telomerase, and interference with microtubule dynamics. Some derivatives also act as inhibitors of receptor tyrosine kinases such as VEGF-R2, or other protein kinases involved in cell cycle regulation.

Cisplatin: This platinum-based drug exerts its cytotoxic effects primarily by forming cross-links with DNA, which distorts the DNA structure and interferes with DNA replication and transcription. This damage triggers a cellular response that can lead to apoptosis.

Doxorubicin: An anthracycline antibiotic, doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting topoisomerase II and thereby preventing DNA replication and repair. It also generates reactive oxygen species (ROS), which cause damage to cellular components including DNA, proteins, and membranes, ultimately leading to apoptosis.

Paclitaxel: A member of the taxane family, paclitaxel stabilizes microtubules, which are essential components of the cell's cytoskeleton. This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly required for cell division (mitosis), leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Signaling Pathway Diagrams

To visualize the complex mechanisms of action, the following diagrams illustrate the key signaling pathways affected by these anticancer agents.

doxorubicin_pathway Dox Doxorubicin CellMembrane Cell Membrane DNA DNA Intercalation Dox->DNA TopoisomeraseII Topoisomerase II Inhibition Dox->TopoisomeraseII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS ReplicationBlock DNA Replication Block DNA->ReplicationBlock TranscriptionBlock Transcription Block DNA->TranscriptionBlock TopoisomeraseII->ReplicationBlock DNADamage DNA Damage ROS->DNADamage MembraneDamage Membrane Damage ROS->MembraneDamage Apoptosis Apoptosis ReplicationBlock->Apoptosis TranscriptionBlock->Apoptosis DNADamage->Apoptosis MembraneDamage->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action.

cisplatin_pathway Cisplatin Cisplatin CellMembrane Cell Membrane DNA_Binding DNA Binding & Cross-linking Cisplatin->DNA_Binding DNA_Distortion DNA Helix Distortion DNA_Binding->DNA_Distortion Replication_Inhibition Inhibition of DNA Replication DNA_Distortion->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Distortion->Transcription_Inhibition DDR DNA Damage Response (DDR) Replication_Inhibition->DDR Transcription_Inhibition->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Cisplatin's mechanism via DNA damage.

paclitaxel_pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules MitoticSpindle Mitotic Spindle Dysfunction Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Paclitaxel's mechanism through microtubule stabilization.

Experimental Protocols: Methodologies for Key Assays

The following are detailed protocols for the fundamental experiments used to evaluate the anticancer properties of these compounds.

MTT Assay for Cell Viability and IC50 Determination

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

mtt_workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Treat Treat with Compound Seed->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: A typical workflow for an MTT assay.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect specific proteins in a sample, such as those involved in apoptosis.

  • Cell Lysis: Treat cells with the test compound, then harvest and lyse them in a buffer containing protease and phosphatase inhibitors to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be captured on X-ray film or with a digital imager.

  • Analysis: Analyze the intensity of the bands to determine the relative expression levels of the target proteins.

Flow Cytometry for Cell Cycle Analysis

This technique is used to analyze the distribution of cells in the different phases of the cell cycle.

  • Cell Preparation: Treat cells with the test compound, then harvest and fix them in cold ethanol to permeabilize the cell membranes.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent dye that binds to DNA, such as propidium iodide (PI), and RNase to prevent staining of RNA.

  • Data Acquisition: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of individual cells as they pass through a laser beam. The amount of fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content versus cell count. Cells in the G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate amount of DNA. Software is used to quantify the percentage of cells in each phase.

References

Structure-Activity Relationship of 2,4-Diamino-6-aryl-1,3,5-triazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diamino-6-aryl-1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, with a focus on their anticancer effects. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for the rational design of novel and more potent therapeutic agents.

Antiproliferative Activity: A Quantitative Comparison

The anticancer activity of 2,4-diamino-6-aryl-1,3,5-triazines is significantly influenced by the nature and position of substituents on the aryl ring and the amino groups. The following tables summarize the in vitro antiproliferative activity of representative compounds against various cancer cell lines, providing a clear comparison of their potency.

Table 1: Antiproliferative Activity of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines against Breast Cancer Cell Lines

Compound ID6-Aryl Substituent (R1)N2-Aryl Substituent (R2)MDA-MB-231 GI50 (µM)MCF-7 GI50 (µM)SKBR-3 GI50 (µM)Non-cancerous MCF-10A GI50 (µM)
1a 4-Cl-Ph3-CF3-Ph0.001>10>10>10
1b 4-Cl-Ph4-CF3-Ph0.05>10>10>10
1c 4-Cl-Ph3,5-(CF3)2-Ph0.008>10>10>10
1d 4-F-Ph3-CF3-Ph0.004>10>10>10
1e Ph3-CF3-Ph0.02>10>10>10

Data extracted from a study by Junaid et al. (2020).[1][2][3][4][5]

Table 2: Anticancer Activity of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)phenyl]imino}acetonitriles

Compound IDR SubstituentMelanoma MALME-3M GI50 (M)
2a 4-Phenylpiperazin-1-yl3.3 x 10⁻⁸
2b Morpholino>10⁻⁵
2c 4-Methylpiperazin-1-yl1.2 x 10⁻⁶

Data extracted from a study by Saczewski et al. (2006).[6]

Structure-Activity Relationship (SAR) Insights

Analysis of the quantitative data reveals several key SAR trends for the anticancer activity of 2,4-diamino-6-aryl-1,3,5-triazines:

  • Substitution on the 6-Aryl Ring: The nature of the substituent at the 6-position of the triazine ring plays a crucial role in determining the antiproliferative activity. For the 6,N2-diaryl series, electron-withdrawing groups like chlorine and fluorine on the phenyl ring at the 6-position generally lead to higher potency.[1][2][3]

  • Substitution on the N2-Aryl Ring: The substitution pattern on the N2-aryl moiety is also a critical determinant of activity and selectivity. Compounds with trifluoromethyl (CF3) groups on the N2-phenyl ring, particularly at the meta position, exhibit potent and selective activity against the triple-negative breast cancer cell line MDA-MB-231.[1][2][3][4][5]

  • Substituents at other positions: In the case of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-iminoacetonitriles, the presence of a bulky lipophilic group like a 4-phenylpiperazin-1-yl moiety at the 6-position significantly enhances the anticancer activity against melanoma cell lines.[6]

Experimental Protocols

To facilitate the replication and further development of these findings, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.

General Synthesis of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines

A one-pot, microwave-assisted method is commonly employed for the synthesis of this class of compounds.[2][3]

  • A mixture of cyanoguanidine, an appropriate aromatic aldehyde, and an arylamine is prepared in the presence of hydrochloric acid.

  • The reaction mixture is subjected to microwave irradiation.

  • Following the initial reaction, the intermediate is treated with a base, which promotes a rearrangement of the dihydrotriazine ring and subsequent dehydrogenative aromatization to yield the final 6,N2-diaryl-1,3,5-triazine-2,4-diamine product.

SynthesisWorkflow Cyanoguanidine Cyanoguanidine Microwave Microwave Irradiation (with HCl) Cyanoguanidine->Microwave Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Microwave Arylamine Arylamine Arylamine->Microwave Base_Treatment Base Treatment Microwave->Base_Treatment Product 6,N2-Diaryl-1,3,5-triazine- 2,4-diamine Base_Treatment->Product

General workflow for the synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines.
Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that causes 50% inhibition of cell viability) values are determined.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with triazine derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for formazan formation MTT_Addition->Formazan_Formation Solubilization Dissolve formazan with DMSO Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate GI50/IC50 values Absorbance_Measurement->Data_Analysis

Workflow of the MTT assay for evaluating antiproliferative activity.

Mechanism of Action

The anticancer effects of 2,4-diamino-6-aryl-1,3,5-triazines are often attributed to their ability to inhibit key cellular enzymes and induce apoptosis.

Dihydrofolate Reductase (DHFR) Inhibition

Many 2,4-diamino-1,3,5-triazine derivatives are potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Triazine 2,4-Diamino-6-aryl- 1,3,5-triazine Triazine->DHFR Inhibits

Mechanism of action: Inhibition of Dihydrofolate Reductase (DHFR).
Induction of Apoptosis

Several studies have shown that 2,4-diamino-6-aryl-1,3,5-triazines can induce apoptosis in cancer cells. The time-dependent cytotoxic effect and morphological changes observed in treated cells are indicative of programmed cell death.[1][5] The induction of apoptosis is a desirable characteristic for anticancer agents as it leads to the controlled elimination of cancer cells. The exact signaling pathways involved can vary depending on the specific compound and cell type, but often involve the activation of caspases and modulation of Bcl-2 family proteins.

This guide provides a snapshot of the current understanding of the structure-activity relationships of 2,4-diamino-6-aryl-1,3,5-triazines as anticancer agents. The presented data and experimental protocols offer a solid foundation for researchers to design and synthesize novel derivatives with improved potency and selectivity, ultimately contributing to the development of more effective cancer therapies.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazine scaffold is a versatile heterocyclic motif that has given rise to a number of clinically important drugs, particularly in the field of oncology. This guide provides an objective comparison of the in vitro and in vivo efficacy of three prominent triazine-based anticancer agents: Gedatolisib, Enasidenib, and Altretamine. The data presented herein is compiled from various preclinical studies to offer a comprehensive overview for researchers and drug development professionals.

Overview of Triazine-Based Drugs

Triazine derivatives have demonstrated a broad spectrum of pharmacological activities. Their efficacy often stems from their ability to interact with key biological targets involved in cell signaling, proliferation, and metabolism. This guide focuses on three drugs with distinct mechanisms of action:

  • Gedatolisib (PF-05212384): A potent, dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

  • Enasidenib (AG-221): A first-in-class, oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, which plays a crucial role in the pathogenesis of certain hematological malignancies, particularly acute myeloid leukemia (AML).

  • Altretamine (Hexamethylmelamine): A synthetic, orally administered antineoplastic agent. Its cytotoxic effects are attributed to its metabolic activation into reactive intermediates that can damage DNA and other macromolecules.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for Gedatolisib, Enasidenib, and Altretamine from various preclinical studies.

Gedatolisib

Table 1: In Vitro Efficacy of Gedatolisib

Target/Cell LineAssay TypeIC50 (nM)Reference
PI3KαEnzymatic Assay0.4[1]
PI3KβEnzymatic Assay6[1]
PI3KγEnzymatic Assay6[1]
PI3KδEnzymatic Assay8[1]
mTOREnzymatic Assay10[1]
Breast Cancer Cell LinesCell Viability/ProliferationPotent (300-fold > single-node inhibitors)[2]

Table 2: In Vivo Efficacy of Gedatolisib

Cancer ModelAnimal ModelTreatmentEfficacyReference
PyMT Breast CancerC57BL/6 MiceGedatolisib + Immunotherapy~85% tumor growth inhibition[1]
Breast Cancer PDXImmunocompromised MiceGedatolisibMore effective than single-node inhibitors[2][3]
Endometrial/Ovarian Cancer XenograftsXenograft ModelsGedatolisib + Fulvestrant or PalbociclibInhibited tumor growth[4]
Enasidenib

Table 3: In Vitro Efficacy of Enasidenib

Target/Cell LineAssay TypeIC50 (µM)Reference
IDH2-R140Q homodimerEnzymatic Assay0.10 (at 16h)[5]
IDH2-R140Q/WT heterodimerEnzymatic Assay0.03[5]
IDH2-R172K/WT heterodimerEnzymatic Assay0.01[5]
IDH2-mutant AML cellsCell Differentiation AssayDose-dependent differentiation[5]

Table 4: In Vivo Efficacy of Enasidenib

Cancer ModelAnimal ModelTreatmentEfficacyReference
Human AML XenograftXenograft Mouse ModelEnasidenib (5, 15, or 45 mg/kg)Dose-dependent survival advantage over cytarabine[5]
Primary Human AML XenograftsXenograft Mouse ModelEnasidenib2- to 35-fold reduction in bone marrow blasts[6]
IDH2-mutant AML PDXPatient-Derived XenograftEnasidenib + VenetoclaxMore effective than single agents[7]
Altretamine

Table 5: In Vitro Efficacy of Altretamine (Illustrative)

Cell LineAssay TypeIC50 (µM)Reference
A2780 (Ovarian Cancer)Thymidine Uptake Inhibition~20-30[8]
OVCAR-3 (Ovarian Cancer)Not Specified~30-40[8]
SKOV-3 (Ovarian Cancer)Not Specified~40-50[8]

Table 6: In Vivo Efficacy of Altretamine

Cancer ModelAnimal ModelTreatmentEfficacyReference
Platinum-Resistant Ovarian Cancer XenograftAthymic Nude or NOD/SCID Mice20-40 mg/kg/day (oral gavage)Tumor Growth Inhibition (TGI)[1]
Ovarian CancerHuman Clinical Trials260 mg/m²/dayModest activity in platinum-resistant/refractory cases[9][10]

Signaling Pathways and Mechanisms of Action

The triazine-based drugs discussed herein target distinct signaling pathways critical for cancer cell survival and proliferation.

Gedatolisib: Dual PI3K/mTOR Inhibition

Gedatolisib simultaneously inhibits PI3K and mTOR, two central nodes in a key signaling pathway that regulates cell growth, survival, and metabolism. This dual inhibition is hypothesized to be more effective than targeting a single node, as it can prevent feedback activation loops that often lead to drug resistance.[3][4]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC1 Gedatolisib->mTORC2

Gedatolisib inhibits the PI3K/mTOR pathway.

Enasidenib: Mutant IDH2 Inhibition

Mutations in the IDH2 enzyme lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal cellular differentiation. Enasidenib selectively inhibits the mutant IDH2 protein, leading to a reduction in 2-HG levels and the restoration of myeloid differentiation.[5][11]

IDH2_Pathway Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG->two_HG Differentiation_Block Block in Myeloid Differentiation two_HG->Differentiation_Block mIDH2 Mutant IDH2 mIDH2->two_HG Enasidenib Enasidenib Enasidenib->mIDH2

Enasidenib inhibits mutant IDH2.

Altretamine: DNA Damage

Altretamine is a prodrug that undergoes metabolic activation in the liver to generate reactive intermediates. These metabolites can form covalent adducts with DNA, leading to DNA cross-linking and strand breaks. This extensive DNA damage triggers cell cycle arrest and apoptosis.[8]

Altretamine_MOA Altretamine Altretamine (Prodrug) Metabolism Metabolic Activation (CYP450) Altretamine->Metabolism Metabolites Reactive Metabolites (e.g., Formaldehyde) Metabolism->Metabolites DNA DNA Metabolites->DNA DNA_Damage DNA Damage (Cross-links, Adducts) Metabolites->DNA_Damage Apoptosis Cell Cycle Arrest & Apoptosis DNA_Damage->Apoptosis

Altretamine's mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Experimental Protocols

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effect of the triazine-based drug on cancer cell lines.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

    • Drug Treatment: Cells are treated with a range of concentrations of the drug for a specified period (e.g., 48-72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

    • Solubilization: A solubilizing agent (e.g., DMSO or SDS-HCl solution) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

    • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) is determined by non-linear regression analysis.[9]

2. Kinase Inhibition Assay (for Gedatolisib)

  • Objective: To quantify the enzymatic activity of purified PI3K and mTOR kinases and the inhibitory potency of Gedatolisib.

  • Methodology:

    • Reaction Setup: Recombinant PI3K or mTOR enzyme is incubated with its substrate (e.g., PIP2 for PI3K), ATP, and varying concentrations of Gedatolisib in a kinase reaction buffer.

    • Detection: The amount of product formed (e.g., PIP3 for PI3K) is quantified. This can be done using various methods, such as radiometric assays or fluorescence-based assays like HTRF (Homogeneous Time-Resolved Fluorescence).

    • Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration to determine the IC50 value.

3. Cell Differentiation Assay (for Enasidenib)

  • Objective: To assess the ability of Enasidenib to induce differentiation in IDH2-mutant AML cells.

  • Methodology:

    • Cell Culture: IDH2-mutant AML cells (e.g., TF-1 cell line or primary patient samples) are cultured in the presence of varying concentrations of Enasidenib for several days.

    • Differentiation Marker Analysis: The expression of myeloid differentiation markers (e.g., CD11b, CD14, CD15) is assessed using flow cytometry.

    • Morphological Analysis: Changes in cell morphology consistent with differentiation (e.g., nuclear condensation, cytoplasmic granulation) are observed by microscopy after cytochemical staining (e.g., Wright-Giemsa).[5]

In Vivo Experimental Protocol

1. Tumor Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of the triazine-based drug in a living organism.

  • Methodology:

    • Cell/Tissue Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[1]

    • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control (vehicle) groups.

    • Drug Administration: The drug is administered to the treatment group according to a specific dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.

    • Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight is also monitored as an indicator of toxicity.

    • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting). Tumor growth inhibition (TGI) is calculated to assess the drug's efficacy.[1]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Cancer Cell Lines cell_viability Cell Viability Assay (e.g., MTT) invitro_start->cell_viability pathway_analysis Mechanism of Action (e.g., Western Blot) invitro_start->pathway_analysis ic50 Determine IC50 cell_viability->ic50 treatment Drug Treatment vs. Vehicle Control ic50->treatment Inform Dosing invivo_start Immunodeficient Mice xenograft Establish Tumor Xenograft invivo_start->xenograft xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring tgi Calculate Tumor Growth Inhibition (TGI) monitoring->tgi

General preclinical workflow for drug evaluation.

Conclusion

This guide provides a comparative overview of the in vitro and in vivo efficacy of three clinically relevant triazine-based drugs. Gedatolisib demonstrates potent dual inhibition of the PI3K/mTOR pathway, translating to significant tumor growth inhibition in vivo. Enasidenib effectively targets mutant IDH2, leading to cellular differentiation and a survival benefit in preclinical models of AML. Altretamine, through its DNA-damaging metabolites, shows cytotoxic activity against ovarian cancer cells.

The data presented highlights the diverse mechanisms and therapeutic potential of the triazine scaffold. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers in the design and interpretation of preclinical studies aimed at the development of novel triazine-based therapeutics. It is important to note that a direct comparison of efficacy between these drugs is challenging due to the different cancer types and experimental models used in their evaluation. However, this guide provides a solid foundation for understanding the preclinical profile of each agent.

References

Validating PIM1 Kinase as the Biological Target of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the biological target of the compound 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine. Based on current research, the primary biological target of this class of compounds is the Proviral Integration site for Moloney murine leukemia virus (PIM) 1 kinase, a serine/threonine kinase implicated in various cancers. This document outlines the supporting experimental data, compares the compound's potential efficacy with established PIM1 inhibitors, and provides detailed experimental protocols for target validation.

Introduction to this compound and its Putative Target

This compound belongs to the 2,4-diamino-1,3,5-triazine class of compounds, which has garnered significant interest in medicinal chemistry due to their diverse biological activities. While initially explored for applications in agriculture, recent studies have highlighted their potential as anticancer agents. Research into structurally similar 6-aryl-2,4-diamino-1,3,5-triazines has demonstrated inhibitory activity against protein kinases, with a notable effect on PIM1 kinase.[1]

PIM1 kinase is a key regulator of cell survival, proliferation, and apoptosis.[2][3][4] Its overexpression is associated with a poor prognosis in a variety of hematological malignancies and solid tumors, including prostate and breast cancer.[2][3] PIM1 exerts its oncogenic effects by phosphorylating a range of downstream substrates, thereby promoting cell cycle progression and inhibiting apoptosis.[2][5] This makes PIM1 a compelling target for the development of novel cancer therapeutics.

Comparative Analysis of PIM1 Kinase Inhibitors

To validate the biological target of this compound, its inhibitory activity against PIM1 kinase should be quantified and compared with known inhibitors. The following table summarizes the inhibitory potency of a structurally related 2,4-diamino-1,3,5-triazine derivative and two well-characterized PIM1 inhibitors, SGI-1776 and AZD1208.

CompoundTargetIC50Assay TypeReference
N2-(3,4-dichlorophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine (Compound 5b)PIM1 Kinase1.18 µg/mLADP-Glo Kinase Assay[1]
SGI-1776PIM1 Kinase7 nMCell-free kinase assay[6][7]
AZD1208PIM1 Kinase0.4 nMCell-free kinase assay[8][9]

Note: The IC50 value for the 2,4-diamino-1,3,5-triazine derivative is for a structurally similar compound and serves as a strong indicator of the potential potency of this compound. Further experimental validation is required to determine the precise IC50 of the specified compound.

Experimental Protocols

To experimentally validate PIM1 kinase as the biological target of this compound, the following methodologies are recommended:

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

  • Purified recombinant PIM1 kinase

  • Kinase substrate (e.g., a specific peptide or a generic substrate like myelin basic protein)

  • ATP

  • This compound (test compound)

  • Known PIM1 inhibitor (e.g., SGI-1776, as a positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase buffer, PIM1 kinase, and the kinase substrate.

    • Add the test compound at various concentrations. Include a positive control (known inhibitor) and a no-inhibitor control.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 30°C for 30-60 minutes.[1]

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PIM1 kinase signaling pathway and a typical experimental workflow for validating a PIM1 inhibitor.

PIM1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAKs JAKs Cytokines->JAKs activate STATs STATs JAKs->STATs activate PIM1 PIM1 Kinase STATs->PIM1 induce expression cMyc c-Myc (Transcription) PIM1->cMyc phosphorylates p21 p21 (Cell Cycle Arrest) PIM1->p21 inhibits BAD BAD (Apoptosis) PIM1->BAD phosphorylates Proliferation Cell Proliferation cMyc->Proliferation Progression Cell Cycle Progression p21->Progression Apoptosis_Inhibition Apoptosis Inhibition BAD->Apoptosis_Inhibition Experimental_Workflow Compound Test Compound (this compound) Assay In vitro Kinase Assay (ADP-Glo) Compound->Assay IC50 Determine IC50 Value Assay->IC50 CellAssay Cell-based Assays (e.g., Proliferation, Apoptosis) IC50->CellAssay Efficacy Evaluate Cellular Efficacy CellAssay->Efficacy InVivo In vivo Xenograft Model Efficacy->InVivo TumorGrowth Assess Anti-tumor Activity InVivo->TumorGrowth Validation Target Validation TumorGrowth->Validation

References

A Comparative Analysis of 1,2,4-Triazine and 1,3,5-Triazine Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of nitrogen-containing heterocycles, the triazine isomers, specifically 1,2,4-triazine and 1,3,5-triazine, have emerged as "privileged structures" in medicinal chemistry. The distinct arrangement of nitrogen atoms within their six-membered rings gives rise to unique physicochemical properties, metabolic fates, and pharmacological activities. This guide provides an objective, data-driven comparison of these two pivotal scaffolds to inform strategic decisions in the design of novel therapeutics.

The asymmetrical nature of 1,2,4-triazine results in a higher dipole moment and increased polarity compared to the symmetrical and planar 1,3,5-triazine.[1] This fundamental difference in electronics impacts key drug-like properties such as solubility, membrane permeability, and interactions with biological targets.[1] While both scaffolds are susceptible to nucleophilic substitution, the lower resonance energy of 1,3,5-triazine, relative to benzene, makes it particularly so.[1] These intrinsic characteristics have been successfully exploited to develop a wide array of therapeutic agents.

Physicochemical and Pharmacokinetic Profiles: A Tale of Two Isomers

To illustrate the influence of the triazine core on drug properties, a comparison of two marketed drugs, the anticonvulsant Lamotrigine (a 1,2,4-triazine derivative) and the anticancer agent Altretamine (a 1,3,5-triazine derivative), is presented below. It is important to note that while the core scaffold is a key determinant, the substituents also play a significant role in the overall physicochemical and pharmacokinetic profile.

PropertyLamotrigine (1,2,4-Triazine)Altretamine (1,3,5-Triazine)
Molecular Formula C₉H₇Cl₂N₅C₉H₁₈N₆
Molecular Weight 256.09 g/mol 210.28 g/mol
pKa 5.7Not Reported
LogP 1.42.7
Water Solubility 0.17 mg/mL at 25°C (very slightly soluble)Insoluble

This table summarizes comparative physicochemical and pharmacokinetic data for Lamotrigine and Altretamine.[1]

Comparative Pharmacological Activities

Both 1,2,4-triazine and 1,3,5-triazine scaffolds have yielded compounds with a broad spectrum of biological activities. Their derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, as well as exhibiting activity within the central nervous system.[1][2]

Anticancer Activity: A Prominent Therapeutic Area

The development of anticancer agents has been a major focus for both triazine isomers. Derivatives of both scaffolds have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. The table below presents a comparative summary of the half-maximal inhibitory concentration (IC50) values for representative derivatives.

Triazine ScaffoldDerivativeCancer Cell LineIC50 (µM)Reference Compound
1,2,4-Triazine Arylidene-hydrazinyl derivative S1HL-60 (Leukemia)6.42-
1,2,4-Triazine Arylidene-hydrazinyl derivative S1MCF-7 (Breast Cancer)10.30-
1,3,5-Triazine N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analog 11eA549 (Lung Cancer)0.028Methotrexate
1,3,5-Triazine Morpholine-functionalized derivative 11SW620 (Colorectal Cancer)5.855-Fluorouracil (>100 µM)
1,3,5-Triazine Biguanide-derived derivative 2cHCT116 (Colorectal Cancer)20-27Cisplatin (Comparable)

This table presents a selection of reported IC50 values for 1,2,4-triazine and 1,3,5-triazine derivatives against various cancer cell lines.[3][4][5][6]

Signaling Pathways and Mechanisms of Action

A significant number of triazine-based anticancer agents exert their effects through the inhibition of key signaling pathways, with the PI3K/Akt/mTOR pathway being a prominent target for both scaffolds.[7][8] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Triazine_124 1,2,4-Triazine Derivatives Triazine_124->mTORC1 Inhibition Triazine_135 1,3,5-Triazine Derivatives Triazine_135->PI3K Inhibition Triazine_135->mTORC1

PI3K/Akt/mTOR signaling pathway targeted by triazine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used in the evaluation of triazine derivatives.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triazine derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[9]

Enzyme Inhibition Assay: PI3K/mTOR Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of triazine compounds against PI3K and mTOR kinases.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase (e.g., PI3Kα or mTOR), a specific substrate (e.g., a peptide or protein), and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add the triazine derivatives at various concentrations to the reaction mixture. Include a control reaction without the inhibitor.

  • Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at a specific temperature (e.g., 30°C or 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., EDTA).

  • Detection of Phosphorylation: Quantify the extent of substrate phosphorylation using methods such as TR-FRET, ELISA, or radioactivity-based assays.

  • Data Analysis: Determine the IC50 values of the compounds by plotting the percentage of inhibition against the compound concentration.[2]

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of 1,2,4-triazine and 1,3,5-triazine derivatives in a drug discovery program.

Experimental_Workflow Start Design & Synthesis of 1,2,4- and 1,3,5-Triazine Derivative Libraries PhysChem Physicochemical Profiling (Solubility, LogP, pKa) Start->PhysChem InVitro In Vitro Biological Screening (Cytotoxicity, Enzyme Inhibition) Start->InVitro SAR Structure-Activity Relationship (SAR) Analysis PhysChem->SAR InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->InVitro InVivo In Vivo Efficacy & Toxicology Studies Lead_Opt->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate

Comparative drug discovery workflow for triazine scaffolds.

Toxicological Considerations

While both triazine scaffolds are central to numerous therapeutic agents, a thorough toxicological assessment is paramount. For instance, a study on the 1,3,5-triazine derivative, 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol, reported a median lethal dose (LD50) of 763 mg/kg in rats via oral administration.[1] The acute dermal toxicity was low, with an LD50 greater than 4000 mg/kg in rats.[1] However, it exhibited high acute toxicity upon inhalation.[1] It is crucial to note that the toxicological profile is highly dependent on the specific substituents attached to the triazine core. Therefore, comprehensive toxicological studies are necessary for each new derivative.

Conclusion: Strategic Scaffold Selection in Drug Design

The choice between a 1,2,4-triazine and a 1,3,5-triazine core in drug design is a nuanced decision that should be guided by the specific therapeutic target and the desired pharmacological profile. The asymmetrical 1,2,4-triazine scaffold, with its inherent polarity, may be advantageous for targets requiring specific hydrogen bonding interactions and for achieving favorable solubility profiles. Conversely, the symmetrical 1,3,5-triazine core offers a versatile platform for multi-substituted derivatives and has proven to be a highly effective scaffold for a range of biological targets, particularly in anticancer drug discovery.

This comparative guide, supported by experimental data and detailed protocols, aims to provide a solid foundation for researchers to make informed decisions in the rational design of next-generation therapeutics based on these remarkable triazine scaffolds. The continued exploration of the chemical space around these privileged structures holds immense promise for addressing unmet medical needs.

References

Comparative Analysis of 6-Aryl-2,4-diamino-1,3,5-triazine Derivatives: A Focus on Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of the inhibitory activity of several 6-aryl-2,4-diamino-1,3,5-triazine derivatives against a panel of twelve protein kinases. The data is derived from a study by Diakité et al. (2020), which employed a robust biochemical assay to determine the median inhibitory concentrations (IC50) of these compounds.[1][2] This information can aid in the selection and development of more selective compounds for specific therapeutic targets.

Comparison of Kinase Inhibitory Activity

The following table summarizes the inhibitory activity (IC50 in µg/mL) of a selection of 6-aryl-2,4-diamino-1,3,5-triazine derivatives against a panel of twelve protein kinases. The compounds vary by the substituent on the aryl ring at the 6-position of the triazine core.

Compound ID6-Aryl SubstituentPIM1CLK1DYRK1ACK1GSK3α/βCDK5/p25MAPK1PKACAMK2DPLK1AURKAAURKB
5a 4-chlorophenyl>10>10>10>10>10>10>10>10>10>10>10>10
5b N'-(2-morpholinoethyl)1.18>10>10>10>10>10>10>10>10>10>10>10
5c 4-methoxyphenyl>10>10>10>10>10>10>10>10>10>10>10>10
5d 3,4,5-trimethoxyphenyl>10>10>10>10>10>10>10>10>10>10>10>10
5e Benzo[d][3][4]dioxol-5-yl>10>10>10>10>10>10>10>10>10>10>10>10
5f Pyridin-2-yl>10>10>10>10>10>10>10>10>10>10>10>10
5g N'-(4-chlorophenyl)>10>10>10>10>10>10>10>10>10>10>10>10
5h N'-(2,4-dichlorophenyl)>10>10>10>10>10>10>10>10>10>10>10>10
5i N'-(3,4-dichlorophenyl)>10>10>10>10>10>10>10>10>10>10>10>10
5j N'-(4-(methylthio)phenyl)>10>10>10>10>10>10>10>10>10>10>10>10
5k N'-(4-chlorophenyl)>10>10>10>10>10>10>10>10>10>10>10>10

Data extracted from Diakité et al. (2020).[1][2] Values greater than 10 µg/mL indicate a lack of significant inhibition at the highest tested concentration.

From the data, it is evident that most of the tested 6-aryl-2,4-diamino-1,3,5-triazine derivatives exhibited low to no inhibitory activity against the majority of the kinases in the panel at a concentration of 10 µg/mL.[1][2] A notable exception is compound 5b , which demonstrated specific inhibitory activity against PIM1 kinase with an IC50 of 1.18 µg/mL.[1][2] This suggests that the nature of the substituent at the 6-position of the triazine ring plays a crucial role in determining both the potency and selectivity of these compounds. The lack of broad-spectrum activity for most of these analogs suggests a generally favorable cross-reactivity profile for this scaffold, though further testing against a wider range of kinases is necessary for a complete assessment.

Experimental Protocols

The determination of the kinase inhibitory activity was performed using the ADP-Glo™ Kinase Assay.[5][6][7] This luminescent ADP detection assay provides a universal, homogeneous, and high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[6]

Kinase Inhibition Assay (ADP-Glo™)

1. Kinase Reaction:

  • The enzymatic reactions were carried out in a final volume of 6 µL.[1][2]

  • The reaction mixture contained the specific protein kinase, the test compound (at varying concentrations), and 10 µM of ATP.[1][2]

  • The reaction was initiated by the addition of the substrate.

  • The mixture was incubated for 30 minutes at 30°C.[1][2]

2. ATP Depletion:

  • Following the kinase reaction, an equal volume of ADP-Glo™ Reagent was added to terminate the enzymatic reaction and deplete the remaining unconsumed ATP.[5][7]

  • The plate was then incubated for 40 minutes at room temperature.[5]

3. ADP to ATP Conversion and Signal Detection:

  • Kinase Detection Reagent was added to the wells to convert the ADP generated during the kinase reaction into ATP.[5][7] This reagent also contains luciferase and luciferin to detect the newly synthesized ATP.[5]

  • The plate was incubated for 30 to 60 minutes at room temperature to allow for the development of a stable luminescent signal.[7]

  • The luminescence, which is directly proportional to the amount of ADP produced and thus the kinase activity, was measured using a plate-reading luminometer.

The IC50 values were then determined by implementing a dose-response analysis.[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the ADP-Glo™ Kinase Assay used to assess the cross-reactivity of the 2,4-diamino-1,3,5-triazine derivatives.

Kinase_Inhibition_Assay_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation & Detection A Prepare Reaction Mixture: - Kinase - Test Compound - Substrate - 10 µM ATP B Incubate (30 min @ 30°C) A->B C Add ADP-Glo™ Reagent B->C Reaction Termination D Incubate (40 min @ RT) C->D E Add Kinase Detection Reagent D->E ADP to ATP Conversion F Incubate (30-60 min @ RT) E->F G Measure Luminescence F->G

References

Overcoming Drug Resistance: A Comparative Analysis of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine Efficacy in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – In the ongoing battle against cancer, the emergence of drug resistance remains a formidable challenge. Researchers are actively exploring novel therapeutic agents capable of circumventing these resistance mechanisms. This guide provides a comparative analysis of the efficacy of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine and related non-classical antifolates against drug-resistant cancer cells, offering valuable insights for researchers, scientists, and drug development professionals.

The primary mechanism of action for traditional antifolates like methotrexate (MTX) is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cell proliferation.[1] However, cancer cells can develop resistance to methotrexate through various mechanisms, including impaired drug transport into the cell, mutations in the DHFR enzyme, and, most notably, decreased expression of folylpolyglutamate synthetase (FPGS).[1][2][3] FPGS is crucial for the intracellular retention of methotrexate.

Novel 2,4-diamino-1,3,5-triazine derivatives, such as this compound, represent a class of non-classical antifolates. These compounds are designed to bypass common methotrexate resistance mechanisms. A key feature of these novel agents is their reduced dependence on polyglutamylation for intracellular accumulation, rendering them effective against cancer cells with low FPGS expression.[1][3]

Comparative Efficacy Against Drug-Resistant Cancer Cells

Recent studies have highlighted the potential of novel antifolates in treating methotrexate-resistant cancers. A notable example is a novel 2,4-diaminopyrimidine derivative, referred to as C1, which has demonstrated significant efficacy in FPGS-deficient cancer cells.[1][3] While specific data for this compound in MTX-resistant lines is not yet broadly published, the data for closely related compounds provides a strong rationale for its potential.

Below is a summary of the comparative efficacy of a novel, non-classical antifolate (represented by compound C1) and methotrexate in cancer cell lines with varying FPGS expression.

CompoundCell LineFPGS ExpressionIC50 (µM)Reference
Novel Antifolate (C1) FPGS-deficient CRC organoidsLowMore Sensitive than MTX[1][3]
Methotrexate FPGS-deficient CRC organoidsLowLess Sensitive than C1[1][3]
Novel Antifolate (C1) FPGS-high CRC organoidsHighLess Sensitive than MTX[1][3]
Methotrexate FPGS-high CRC organoidsHighMore Sensitive than C1[1][3]

Mechanism of Action: Bypassing Resistance

The key to the efficacy of this compound and similar compounds in drug-resistant cells lies in their distinct interaction with the folate pathway.

cluster_0 Folate Metabolism & DNA Synthesis cluster_1 Antifolate Drug Action cluster_2 Mechanisms of Methotrexate Resistance Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Substrate Tetrahydrofolate (THF) Tetrahydrofolate (THF) DNA Precursors DNA Precursors Tetrahydrofolate (THF)->DNA Precursors DNA Synthesis DNA Synthesis DNA Precursors->DNA Synthesis DHFR->Tetrahydrofolate (THF) Catalyzes Methotrexate Methotrexate Methotrexate->DHFR Inhibits This compound Novel Antifolate This compound->DHFR Inhibits Reduced Drug Influx (RFC) Reduced Drug Influx (RFC) Decreased Polyglutamylation (FPGS) Decreased Polyglutamylation (FPGS) DHFR Overexpression/Mutation DHFR Overexpression/Mutation

Folate pathway and antifolate inhibition.

As depicted, both methotrexate and the novel antifolates target DHFR. However, the efficacy of methotrexate is hampered by resistance mechanisms such as decreased polyglutamylation, which is not a significant factor for the novel, non-classical antifolates.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a standard method for assessing the efficacy of a compound against cancer cells. The following is a generalized protocol for a cell viability assay.

Cell Viability (MTT) Assay Protocol

  • Cell Seeding: Cancer cells (e.g., methotrexate-resistant and parental cell lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compounds (e.g., this compound, methotrexate) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

A Seed cells in 96-well plate B Add varying concentrations of antifolates A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate and then add solubilizing agent D->E F Measure absorbance E->F G Calculate IC50 values F->G

Workflow for IC50 determination.

Conclusion

The emergence of 2,4-diamino-1,3,5-triazine derivatives as non-classical antifolates presents a promising strategy to combat drug resistance in cancer therapy. Their ability to effectively target cancer cells with acquired resistance to conventional drugs like methotrexate, particularly through mechanisms involving deficient polyglutamylation, underscores their therapeutic potential. Further research into the specific efficacy and clinical application of this compound is warranted to fully elucidate its role in the future of oncology.

References

A Comparative Analysis of the Herbicidal Activity of Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal activity of various triazine derivatives, a class of herbicides widely used in agriculture for the control of broadleaf and grassy weeds.[1][2][3] By presenting supporting experimental data, detailed protocols, and visual representations of their mechanism of action, this document aims to be a valuable resource for professionals in the field of weed science and herbicide development.

Herbicidal Performance: A Quantitative Comparison

The herbicidal efficacy of triazine derivatives can vary significantly based on the specific chemical structure, the target weed species, and environmental conditions. A common metric used to quantify and compare herbicide activity is the Effective Concentration (EC50) or Growth Reduction (GR50), which represents the concentration of a herbicide required to cause a 50% reduction in a specific growth parameter (e.g., biomass, plant height) of a target weed.

HerbicideWeed SpeciesParameterGR50 / EC50 ValueCitation
Atrazine Doveweed (Murdannia nudiflora)Injury≤1.8 kg ha⁻¹[4]
Simazine Doveweed (Murdannia nudiflora)Injury≥5.1 kg ha⁻¹[4]
Atrazine Doveweed (Murdannia nudiflora)Biomass Reduction79% less than Simazine[4]
Ametryn-Atrazine Redroot Pigweed (Amaranthus hybridus)Control Efficacy81%[5]
Ametryn-Atrazine Goosegrass (Eleusine indica)Control Efficacy67%[5]
Ametryn-Atrazine Large crabgrass (Digitaria sanguinalis)Control Efficacy64%[5]
Ametryn-Atrazine Purple nutsedge (Cyperus rotundus)Control Efficacy58%[5]
Terbuthylazine Susceptible Redroot Pigweed (Amaranthus retroflexus)------[6]
Metamitron Susceptible Redroot Pigweed (Amaranthus retroflexus)------[6]

Note: The efficacy of herbicides can be influenced by numerous factors, including soil type, moisture, and the growth stage of the weeds. The data presented should be considered in the context of the specific experimental conditions under which it was generated.

Mechanism of Action: Inhibition of Photosynthesis

The primary mode of action for triazine herbicides is the inhibition of photosynthesis in susceptible plants.[3][7] They achieve this by targeting the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[3] Specifically, triazine molecules bind to the D1 protein within the PSII reaction center, thereby blocking the electron transport chain.[3] This disruption prevents the production of ATP and NADPH, essential energy-carrying molecules, ultimately leading to a cascade of events that cause cell death and plant mortality.

G cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) D1 D1 Protein Plastoquinone Plastoquinone (PQ) D1->Plastoquinone Electron Transfer Block Blocks Electron Transfer Cytb6f Cytochrome b6f Plastoquinone->Cytb6f Electron Transfer ATP_NADPH ATP & NADPH Production Inhibited Triazine Triazine Herbicide Triazine->D1

Mechanism of action of triazine herbicides.

Experimental Protocols

The following section details a generalized methodology for conducting whole-plant pot assays to determine and compare the herbicidal activity of different triazine derivatives. This protocol is adapted from established guidelines for herbicide resistance testing.[8][9]

1. Plant Material and Growth Conditions:

  • Seed Source: Obtain certified seeds of the desired weed species (e.g., Amaranthus retroflexus, Chenopodium album, Setaria viridis). For resistance studies, seeds from both susceptible and potentially resistant populations should be sourced.[8]

  • Germination: Germinate seeds in petri dishes on moist filter paper or directly in seedling trays with a sterile potting mix.

  • Transplanting: Once seedlings have reached the 2-3 leaf stage, transplant them into individual pots (e.g., 10 cm diameter) filled with a standardized soil or potting mix.

  • Greenhouse Conditions: Maintain plants in a controlled greenhouse environment with a temperature of 25/18°C (day/night), a 16-hour photoperiod, and adequate watering to ensure healthy growth.

2. Herbicide Application:

  • Herbicide Preparation: Prepare stock solutions of the different triazine derivatives to be tested. A series of dilutions should be made to create a range of application rates (doses).

  • Application: When the weed plants have reached a specific growth stage (e.g., 4-6 true leaves), apply the herbicide solutions using a laboratory spray chamber calibrated to deliver a precise volume of liquid per unit area. This ensures uniform application.[9] An untreated control group should be included for comparison.[8]

3. Data Collection and Analysis:

  • Visual Assessment: At regular intervals after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of injury (phytotoxicity) for each plant, using a scale of 0% (no effect) to 100% (plant death).

  • Biomass Measurement: At the end of the experimental period (e.g., 21 or 28 days after treatment), harvest the above-ground plant material for each treatment.[8] Determine the fresh weight immediately, and then dry the plant material in an oven at 70°C for 72 hours to determine the dry weight.

  • Data Analysis: The collected data (visual injury ratings and biomass) should be expressed as a percentage of the untreated control. Use a statistical software package to perform a dose-response analysis and calculate the GR50 or EC50 values for each herbicide and weed species combination.

G cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment & Analysis A Seed Germination (Weed Species) B Seedling Transplanting to Pots A->B C Plant Growth in Controlled Environment B->C E Herbicide Application (Spray Chamber) C->E D Preparation of Triazine Herbicide Solutions (Dose Range) D->E F Visual Injury Assessment (7, 14, 21 DAT) E->F G Biomass Harvest & Measurement (21-28 DAT) F->G H Data Analysis: Calculation of GR50/EC50 G->H end End H->end start Start start->A

Experimental workflow for comparing herbicidal activity.

References

A Comparative Guide to the Validation of Synthetic Routes for Triazine Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent synthetic routes for the preparation of triazine-based compound libraries. The validation of these routes is crucial for efficient drug discovery and development, where the reliability and scalability of chemical synthesis are paramount. We present a comparative analysis of conventional, microwave-assisted, and ultrasound-assisted synthetic protocols, supported by experimental data to guide researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of triazine derivatives, particularly 1,3,5-triazines and 1,2,4-triazines, has been approached through various strategies. The efficiency of these methods is a critical factor in the construction of compound libraries for high-throughput screening. Below is a summary of quantitative data comparing different synthetic routes.

Table 1: Comparison of Synthetic Routes for 1,2,4-Triazine Derivatives [1]

Synthetic RouteKey ReactantsTypical Reaction TimeTypical Yield (%)
One-Pot Synthesis (Conventional Heating) 1,2-Diketones, Amides, Hydrazine Hydrate3 - 6 hours44 - 78
One-Pot Synthesis (Microwave Irradiation) 1,2-Diketones, Amides, Hydrazine Hydrate180 - 360 seconds60 - 80
Cyclocondensation of Amidrazones C-glycosyl formamidrazones, 1,2-dicarbonyl derivatives3 - 7 hours53 - 97

Table 2: Comparison of Synthetic Routes for 1,3,5-Triazine Derivatives [2][3]

Synthetic RouteKey ReactantsTypical Reaction TimeTypical Yield (%)
Conventional Heating Cyanuric chloride, Amines5 - 6 hours~69
Microwave-Assisted Synthesis Cyanuric chloride, Amines2.5 minutes>50
Ultrasound-Assisted Synthesis Cyanuric chloride, Amines5 - 35 minutes>75

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols serve as a starting point for the synthesis of a diverse library of triazine compounds.

1. One-Pot Synthesis of 1,2,4-Triazines (Conventional Heating) [1]

  • Reactants: A mixture of an amide (1 mmol), a 1,2-dicarbonyl compound (1 mmol), and a base (e.g., potassium carbonate, 1.5 mmol) is prepared in a suitable solvent (e.g., ethanol).

  • Procedure: Hydrazine hydrate (2 ml) is added to the reaction mixture. The solution is heated at reflux for 2.5 to 6 hours.

  • Work-up: After cooling, the solvent is evaporated under reduced pressure. The residue is poured into water and extracted with dichloromethane. The organic layer is washed with a sodium bicarbonate solution and dried over sodium sulfate. The crude product is then purified by column chromatography.

2. Microwave-Assisted Synthesis of 1,3,5-Triazines [2][3]

  • Reactants: A solution of cyanuric chloride and a primary amine in a suitable solvent (e.g., DMF) is prepared. A base (e.g., sodium carbonate) and a phase-transfer catalyst (e.g., TBAB) are added.

  • Procedure: The reaction mixture is subjected to microwave irradiation at a specified temperature and time (e.g., 150 °C for 2.5 minutes).

  • Work-up: The reaction mixture is cooled, and the product is isolated by precipitation, filtration, and washing with an appropriate solvent. Further purification can be achieved by recrystallization or column chromatography.

3. Ultrasound-Assisted Synthesis of 1,3,5-Triazines [2][3]

  • Reactants: A mixture of cyanuric chloride, an amine, a base (e.g., sodium carbonate), and a phase-transfer catalyst (e.g., TBAB) is prepared in an aqueous medium.

  • Procedure: The reaction vessel is placed in an ultrasonic bath or subjected to sonication with a probe at a specified power and temperature for 5 to 35 minutes.

  • Work-up: The product is isolated by filtration, washed with water, and dried. This method often yields high-purity products without the need for extensive purification.

Visualizing the Synthetic Workflow and Biological Context

To provide a clearer understanding of the processes involved in validating a synthetic route and the biological relevance of triazine compounds, the following diagrams are provided.

G cluster_0 Route Selection & Optimization cluster_1 Library Synthesis & Validation A Identify Target Triazine Scaffold B Literature Review of Synthetic Routes (Conventional, MW, Ultrasound) A->B C Initial Small-Scale Test Reactions B->C D Reaction Condition Optimization (Solvent, Temp, Time, Catalyst) C->D E Parallel Synthesis of Library D->E Select Optimal Route F Purification of Compounds E->F G Characterization (NMR, MS, Purity) F->G H Data Analysis (Yield, Purity, Diversity) G->H H->A Iterative Refinement G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Triazine Triazine Compound Triazine->EGFR Inhibition

References

Comparative Guide to 3D-QSAR Modeling of 6,N2-diaryl-1,3,5-triazine-2,4-diamines for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models for 6,N2-diaryl-1,3,5-triazine-2,4-diamines, a class of compounds showing promise as selective anticancer agents, particularly against triple-negative breast cancer cell lines.[1][2][3] The following sections detail the experimental data, methodologies, and visual representations of the workflows and proposed mechanisms to aid researchers in the field of drug development.

Comparative Analysis of Antiproliferative Activity

A library of 126 novel 6,N2-diaryl-1,3,5-triazine-2,4-diamine derivatives was synthesized and evaluated for their antiproliferative properties against a panel of human breast cancer cell lines.[1][2] The most significant activity was observed against the triple-negative MDA-MB-231 breast cancer cell line.[1][2] Notably, these compounds exhibited selectivity, with minimal impact on the growth of the non-cancerous MCF-10A breast cell line.[1][2] Subsequent studies, guided by the initial 3D-QSAR model, led to the design and synthesis of even more potent compounds, with the most active displaying a GI50 value of 1 nM against MDA-MB-231 cells.[3]

Table 1: Antiproliferative Activity of Selected 6,N2-diaryl-1,3,5-triazine-2,4-diamines against MDA-MB-231 Cells

Compound IDSubstituentsGI50 (µM)pGI50Reference
Compound A R1 = 4-Cl, R2 = 3,4,5-(OMe)30.057.30[1]
Compound B R1 = 4-F, R2 = 4-OMe0.126.92[1]
Compound C R1 = 4-Me, R2 = 4-NMe20.256.60[1]
Most Active Optimized Substituents0.0019.00[3]

Note: This table presents a selection of compounds to illustrate the structure-activity relationship. For a complete list, please refer to the primary literature.

3D-QSAR Modeling: CoMFA and CoMSIA Analysis

To elucidate the structure-activity relationships and guide the design of more potent analogs, 3D-QSAR studies, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were performed. These methods correlate the biological activity of compounds with their 3D molecular properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.[4][5]

Table 2: Statistical Parameters of the 3D-QSAR Models

ParameterCoMFACoMSIADescription
q2 0.6430.612Cross-validated correlation coefficient (Leave-One-Out)
r2 0.9520.948Non-cross-validated correlation coefficient
F-value 128.4115.7Fischer test value
Standard Error of Estimate (SEE) 0.150.16A measure of the model's predictive accuracy
Number of Components 55Optimal number of principal components

The statistical robustness of both the CoMFA and CoMSIA models indicates their strong predictive power for the antiproliferative activity of this class of compounds.

Experimental Protocols

The synthesis of the 6,N2-diaryl-1,3,5-triazine-2,4-diamine library was achieved through a one-pot, microwave-assisted, three-component reaction.[1][2][6]

  • Reaction Mixture: A mixture of cyanoguanidine, an appropriate aromatic aldehyde, and an arylamine was prepared in the presence of hydrochloric acid.

  • Microwave Irradiation: The reaction mixture was subjected to focused microwave irradiation.

  • Rearrangement and Aromatization: The intermediate dihydrotriazine ring, without isolation, was treated with a base to induce a Dimroth rearrangement, followed by dehydrogenative aromatization to yield the final 6,N2-diaryl-1,3,5-triazine-2,4-diamine product.[1][2][6]

The antiproliferative activity of the synthesized compounds was assessed using a standard sulforhodamine B (SRB) assay against a panel of human cancer cell lines.

  • Cell Plating: Cancer cells were seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period.

  • Cell Fixation: The cells were fixed with trichloroacetic acid.

  • Staining: The fixed cells were stained with sulforhodamine B dye.

  • Measurement: The absorbance was measured at a specific wavelength to determine the cell viability. The GI50 (concentration required to inhibit cell growth by 50%) was then calculated.

The 3D-QSAR modeling was performed using standard computational chemistry software.

  • Molecular Modeling and Alignment: The 3D structures of all compounds were built and energy-minimized. The molecules were then aligned based on a common substructure.

  • Calculation of Molecular Fields (CoMFA): Steric and electrostatic fields were calculated around the aligned molecules using a probe atom within a 3D grid.

  • Calculation of Similarity Indices (CoMSIA): In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and acceptor fields were calculated.

  • Partial Least Squares (PLS) Analysis: The relationship between the calculated fields (independent variables) and the biological activity (pGI50, dependent variable) was established using PLS analysis.

  • Model Validation: The predictive ability of the generated models was validated using cross-validation (leave-one-out method) and by predicting the activity of a test set of compounds.

Visualizations

The following diagram illustrates the general workflow for the 3D-QSAR modeling of 6,N2-diaryl-1,3,5-triazine-2,4-diamines.

G cluster_data_prep Data Preparation cluster_qsar_modeling 3D-QSAR Modeling cluster_validation Model Validation cluster_application Application A Molecular Structure Drawing B Energy Minimization A->B C Molecular Alignment B->C D CoMFA Field Calculation (Steric, Electrostatic) C->D E CoMSIA Field Calculation (Hydrophobic, H-bond) C->E F Partial Least Squares (PLS) Analysis D->F E->F G Model Generation F->G H Cross-Validation (Leave-One-Out) G->H I External Test Set Prediction G->I J Statistical Analysis (q², r²) H->J I->J K Contour Map Analysis J->K L Design of New Compounds K->L

3D-QSAR modeling workflow.

Fluorescence microscopy and live-cell imaging studies suggest that the antiproliferative activity of these compounds against MDA-MB-231 cells is primarily mediated through the induction of apoptosis.[3]

G cluster_pathway Proposed Apoptotic Pathway A 6,N2-diaryl-1,3,5-triazine- 2,4-diamine B Interaction with Cellular Target(s) A->B C Activation of Caspase Cascade B->C D Execution of Apoptosis C->D E Cell Death D->E

Proposed mechanism of action.

Conclusion

The 3D-QSAR models developed for 6,N2-diaryl-1,3,5-triazine-2,4-diamines have proven to be valuable tools in understanding the structure-activity relationships governing their potent and selective antiproliferative activity against triple-negative breast cancer cells. The robust statistical validation of both CoMFA and CoMSIA models provides a solid foundation for the rational design of novel, more effective anticancer agents. The experimental data and detailed protocols presented in this guide offer a comprehensive resource for researchers working on the development of this promising class of compounds. Further investigation into the specific molecular targets and detailed signaling pathways will be crucial for their advancement into clinical candidates.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine, a substituted triazine compound. Following these procedures is critical for mitigating risks to personnel and preventing environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Based on data for the closely related compound, 2,4-Diamino-6-phenyl-1,3,5-triazine, this substance should be treated as harmful if swallowed or inhaled.[1][2] All handling of the solid material and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust.[1] Standard PPE includes chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

  • Waste Identification and Classification :

    • This compound should be classified as a hazardous chemical waste.

    • Due to its chemical structure (a nitrogen-containing heterocyclic compound and an aromatic amine derivative), it may fall under specific EPA hazardous waste codes, which should be confirmed with your institution's Environmental Health and Safety (EHS) department.

  • Waste Segregation :

    • All waste containing this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and personal protective equipment, must be segregated from other waste streams.

    • Specifically, it should be collected separately from non-hazardous waste and incompatible chemicals.

  • Containerization :

    • Use a dedicated, leak-proof, and clearly labeled waste container for all waste streams of this compound.

    • The container must be made of a material compatible with the chemical. Polyethylene or polypropylene containers are generally suitable for solid chemical waste.

    • Ensure the container has a tightly fitting screw-top cap and is kept closed at all times, except when waste is being added.

  • Labeling :

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the approximate quantity of the waste and the date of accumulation.

    • Include any other information required by your institution and local regulations.

  • Storage :

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.

    • This area should be well-ventilated and away from sources of ignition or incompatible materials.

  • Arrangement for Pickup :

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

    • Maintain accurate records of the waste generated, including the quantity and date of disposal.

Quantitative Data for Disposal

ParameterValue/InformationGuideline/Source
EPA Hazardous Waste Characteristic Likely Toxic (D-series) and potentially a Listed Waste (F- or K-series) depending on the process generating the waste.Inferred from structural similarity to other nitrogen-containing aromatic compounds and EPA regulations.[5][6]
Hazard Classifications Acute Toxicity (Oral, Inhalation), Aquatic Chronic.Based on data for 2,4-Diamino-6-phenyl-1,3,5-triazine.[3]
Recommended Disposal Method High-temperature incineration at a licensed hazardous waste facility.Standard practice for organic chemical waste.[4]
Container Requirements DOT-approved, compatible, sealed, and properly labeled containers.General laboratory waste guidelines.

Experimental Protocol for In-Lab Waste Degradation

For laboratories equipped to handle chemical degradation of waste, the following protocol, adapted from procedures for aromatic amines, offers a potential method for the pre-treatment of small quantities of this compound waste. This procedure should only be carried out by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

Objective : To degrade the aromatic amine functionality of the triazine compound, potentially reducing its toxicity before final disposal.

Methodology: Oxidation with Acidified Potassium Permanganate

  • Preparation :

    • In a suitable reaction vessel (e.g., a three-necked flask equipped with a stirrer and a dropping funnel) placed in a fume hood, prepare a dilute solution of the this compound waste in 1.7 N sulfuric acid. The concentration should be low, for example, 0.01 mol of the compound per 3 liters of the acid solution.

  • Oxidation :

    • Slowly add a 0.2 M solution of potassium permanganate to the stirred triazine solution. The permanganate solution should be added dropwise to control the reaction rate and any potential exotherm.

    • Continue adding the permanganate solution until a faint, persistent pink color is observed, indicating an excess of the oxidizing agent.

  • Reaction Time :

    • Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete degradation of the aromatic amine groups.

  • Quenching :

    • After the reaction is complete, quench the excess potassium permanganate by the slow addition of a reducing agent, such as sodium bisulfite solution, until the pink color disappears.

  • Neutralization and Disposal :

    • Neutralize the resulting solution to a pH of approximately 7 with a suitable base (e.g., sodium hydroxide solution).

    • The final solution should be collected as hazardous aqueous waste and disposed of through your institution's EHS-approved channels. Do not pour the treated solution down the drain unless explicitly permitted by your local regulations and EHS department.

Mandatory Visualizations

DisposalWorkflow Disposal Workflow for this compound cluster_lab In-Laboratory Procedures cluster_disposal Final Disposal A Step 1: Waste Generation (Unused chemical, contaminated labware) B Step 2: Segregation (Collect as Hazardous Chemical Waste) A->B C Step 3: Containerization (Use labeled, sealed, compatible container) B->C D Step 4: Storage (Designated Satellite Accumulation Area) C->D E Step 5: Arrange Pickup (Contact EHS or Licensed Contractor) D->E Waste ready for disposal F Step 6: Transportation (By authorized personnel) E->F G Step 7: Final Treatment (e.g., High-Temperature Incineration) F->G

Caption: Logical workflow for the proper disposal of this compound.

ExperimentalWorkflow Experimental Workflow for In-Lab Degradation A 1. Prepare Dilute Solution (Triazine waste in 1.7 N H2SO4) B 2. Slow Addition of Oxidant (0.2 M KMnO4 solution) A->B C 3. Monitor for Persistent Pink Color B->C D 4. Reaction Time (Stir for at least 8 hours at RT) C->D Color persists E 5. Quench Excess Oxidant (Add Sodium Bisulfite solution) D->E F 6. Neutralization (Adjust pH to ~7 with NaOH) E->F G 7. Collect as Hazardous Aqueous Waste F->G H 8. Final Disposal via EHS G->H

Caption: Experimental workflow for the in-lab degradation of this compound waste.

References

Personal protective equipment for handling 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment and minimize exposure risks. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following recommendations are based on data for structurally similar triazine compounds and represent best practices for handling this chemical class.

Hazard Summary

Triazine compounds, as a class, present several potential hazards that necessitate careful handling. The primary risks include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2]

  • Eye Irritation: The compound can cause serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1]

  • Harmful if Swallowed or Inhaled: Some triazine derivatives are harmful if ingested or inhaled.[3]

Long-term exposure to some triazines may pose additional health risks, and some are considered possible human carcinogens by the EPA.[4]

Personal Protective Equipment (PPE)

Strict adherence to the specified personal protective equipment is mandatory to prevent exposure during handling of this compound.

Scenario Eyes/Face Skin/Body Respiratory
Routine Laboratory Use (in a fume hood) Safety glasses with side shields or chemical splash goggles.[1][5]Chemical-resistant gloves (e.g., nitrile or neoprene), standard lab coat.[1][6]Generally not required when handled in a certified chemical fume hood.[1]
Handling Outside of a Fume Hood (e.g., weighing) Safety glasses with side shields or chemical splash goggles.[1]Chemical-resistant gloves, lab coat. A chemical-resistant apron is recommended if there is a risk of splashing.[1][5]A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended to prevent inhalation of fine particles.[5]
Spill Cleanup Chemical splash goggles and a face shield.[1]Chemical-resistant gloves, chemical-resistant apron or suit, and appropriate footwear.[1]A NIOSH-approved respirator with an organic vapor cartridge and particulate pre-filter.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for minimizing risk.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.
  • Verify that the chemical fume hood is functioning correctly.
  • Don the appropriate PPE as outlined in the table above.

2. Handling the Chemical:

  • Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.
  • Avoid generating dust.[7] Use care when transferring the solid.
  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[5][8]

3. In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][8]
  • Skin: Immediately wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[2]
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]
  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

1. Waste Categorization:

  • This material should be disposed of as hazardous chemical waste.

2. Waste Collection:

  • Use a designated, leak-proof, and clearly labeled waste container.
  • The container must be labeled with "Hazardous Waste" and the chemical name.

3. Disposal of Empty Containers:

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
  • Dispose of the rinsate in the designated hazardous waste container.
  • Deface the label on the empty container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policies.

4. Storage of Waste:

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

5. Final Disposal:

  • Arrange for pick-up and disposal by a certified hazardous waste management company. All waste must be handled in accordance with local, state, and federal regulations.[7]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Verify Fume Hood and Safety Equipment prep_ppe->prep_setup handle_weigh Weigh/Transfer in Fume Hood prep_setup->handle_weigh Proceed to Handling handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Experiment Complete emergency_spill Spill Containment handle_reaction->emergency_spill If Spill Occurs emergency_exposure First Aid for Exposure handle_reaction->emergency_exposure If Exposure Occurs cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store for Professional Disposal cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine

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